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  • Product: Methyl 5-iodo-1,2-oxazole-3-carboxylate
  • CAS: 2137943-92-9

Core Science & Biosynthesis

Foundational

Methyl 5-iodoisoxazole-3-carboxylate CAS number and structure

An In-Depth Technical Guide to Methyl 5-iodoisoxazole-3-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of Methyl 5-iodoisoxazole-3-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-iodoisoxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Methyl 5-iodoisoxazole-3-carboxylate, a key heterocyclic building block for research and development. The document details the compound's chemical identity, structural features, physicochemical properties, and a validated synthetic protocol with mechanistic insights. Furthermore, it explores its applications in medicinal chemistry, particularly as a versatile intermediate for creating diverse molecular scaffolds through cross-coupling reactions. Spectroscopic characterization, safety protocols, and handling guidelines are also provided to support researchers and drug development professionals in its practical application.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of paramount importance in modern drug discovery due to its unique electronic properties and ability to act as a bioisostere for other functional groups, such as esters and amides. Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2] Their prevalence in FDA-approved drugs underscores their significance as a privileged scaffold in pharmaceutical development.[2] The introduction of a halogen, such as iodine, onto the isoxazole ring further enhances its synthetic utility, opening pathways for complex molecular construction.

Compound Profile: Methyl 5-iodoisoxazole-3-carboxylate

Methyl 5-iodoisoxazole-3-carboxylate is a specialized chemical intermediate valued for its dual functionality: a reactive iodo group for carbon-carbon bond formation and an ester group that can be further modified.

Chemical Identity

A precise identification is critical for regulatory compliance, procurement, and experimental reproducibility.

IdentifierValueSource
CAS Number 2137943-92-9[3]
IUPAC Name methyl 5-iodo-1,2-oxazole-3-carboxylate[3]
Molecular Formula C₅H₄INO₃Derived from structure
Molecular Weight 269.00 g/mol Derived from formula
SMILES COC(=O)C1=NOC(I)=C1
InChI Key Not available in search results.
Structural Elucidation

The structure consists of a central isoxazole ring, with a methyl carboxylate group at the C3 position and an iodine atom at the C5 position.

Caption: Chemical structure of Methyl 5-iodoisoxazole-3-carboxylate.

Synthesis and Mechanistic Insights

The synthesis of halogenated heterocycles is a cornerstone of medicinal chemistry. While multiple routes can be envisioned, a common and reliable strategy involves the iodination of an accessible isoxazole precursor.

Proposed Synthetic Workflow

A robust method for synthesizing the title compound involves a two-step process starting from the commercially available 5-amino-3-methylisoxazole, followed by esterification and a Sandmeyer-type iodination. This approach is favored for its reliability and scalability.

Caption: High-level synthetic workflow for Methyl 5-iodoisoxazole-3-carboxylate.

Experimental Protocol

Step 1: Synthesis of Methyl 5-aminoisoxazole-3-carboxylate

  • Reaction Setup: To a solution of 5-aminoisoxazole-3-carboxylic acid (1.0 eq) in methanol (10 volumes), cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while maintaining the temperature below 10°C. The use of SOCl₂ is critical as it reacts with methanol to form HCl in situ, which catalyzes the esterification, and methyl sulfite, driving the reaction forward.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of Methyl 5-iodoisoxazole-3-carboxylate (Sandmeyer Reaction)

  • Diazotization: Dissolve the Methyl 5-aminoisoxazole-3-carboxylate (1.0 eq) in a mixture of water and sulfuric acid at 0°C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature strictly between 0-5°C to form the diazonium salt intermediate. This intermediate is highly reactive and must be used immediately.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (nitrogen gas evolution) will be observed.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. The iodine anion acts as a nucleophile, displacing the dinitrogen gas to form the C-I bond.

  • Work-up and Purification: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford Methyl 5-iodoisoxazole-3-carboxylate. An analogous iodination of an isoxazole ring using N-iodosuccinimide has also been reported, representing an alternative mild iodination method.[4]

Applications in Drug Discovery and Synthesis

The true value of Methyl 5-iodoisoxazole-3-carboxylate lies in its capacity as a versatile building block. The C-I bond is a highly effective handle for palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce novel aryl or heteroaryl groups at the 5-position.

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize 5-alkynylisoxazoles, which are precursors to a variety of other functional groups.

  • Heck and Stille Couplings: Further expanding the range of possible C-C bond formations.

These transformations allow for the rapid generation of libraries of complex molecules built upon the isoxazole core. Such libraries are invaluable in structure-activity relationship (SAR) studies during lead optimization in drug discovery programs.[5] The ester moiety provides another site for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce further diversity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[8][9] If irritation persists, seek medical attention.[7][9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Methyl 5-iodoisoxazole-3-carboxylate is a high-value synthetic intermediate that provides medicinal chemists and researchers with a powerful tool for the synthesis of novel chemical entities. Its defined structure, reliable synthetic route, and, most importantly, its utility in versatile cross-coupling reactions make it an essential building block for developing next-generation therapeutics and functional materials. Adherence to established safety protocols is necessary for its handling and application in a research environment.

References

  • Generic Safety Data Sheet Information. (n.d.).
  • Greenbook.net. (n.d.). Warning Label Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Roy, K. K., et al. (2021). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules.

Sources

Exploratory

Introduction: Understanding the Context of 5-iodo-1,2-oxazole-3-carboxylic acid methyl ester

An In-Depth Technical Guide to the Safe Handling of 5-iodo-1,2-oxazole-3-carboxylic acid methyl ester 5-iodo-1,2-oxazole-3-carboxylic acid methyl ester belongs to the oxazole class of heterocyclic compounds. The oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-iodo-1,2-oxazole-3-carboxylic acid methyl ester

5-iodo-1,2-oxazole-3-carboxylic acid methyl ester belongs to the oxazole class of heterocyclic compounds. The oxazole ring is a five-membered aromatic structure containing one oxygen and one nitrogen atom.[1] This structural motif is of significant interest to researchers in drug development and medicinal chemistry, as it is a core component in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Oxazole derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

The presence of an iodo-substituent at the 5-position and a methyl ester at the 3-position makes this specific molecule a versatile building block. The iodo- group can be readily displaced or used in cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.[4][5][6] This reactivity profile makes it a valuable intermediate for synthesizing more complex molecular architectures. However, this utility also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses pertinent to 5-iodo-1,2-oxazole-3-carboxylic acid methyl ester, synthesized from available safety data sheets of closely related structural analogs.

Section 1: Chemical Identification and Properties

IdentifierDataSource
Chemical Name methyl 5-iodo-1,2-oxazole-3-carboxylate-
Synonyms 5-iodo-1,2-oxazole-3-carboxylic acid methyl ester-
Related CAS Number 149286-19-1 (for the ethyl ester analog)[7]
Molecular Formula C₅H₄INO₃Calculated
Molecular Weight 253.00 g/mol Calculated
Physical State Likely a solid at room temperature[8]

Section 2: Hazard Identification and Classification

Based on data for structurally similar compounds, 5-iodo-1,2-oxazole-3-carboxylic acid methyl ester is anticipated to be classified as an irritant. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification provides a universal framework for understanding these hazards.

GHS PictogramSignal WordHazard StatementsPrecautionary Statements (Prevention)

Warning H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9][10]P264: Wash skin thoroughly after handling.[9]P280: Wear protective gloves/eye protection/face protection.[9]
Expert Analysis of Hazards:
  • Skin and Eye Irritation: The primary hazards are skin and serious eye irritation.[9][10] This is a common characteristic of many functionalized aromatic and heterocyclic compounds. The ester group can potentially undergo slow hydrolysis upon contact with moisture on the skin or in the eyes, releasing the corresponding carboxylic acid and methanol, which can contribute to irritation.[4][5][6]

  • Inhalation: While not expected to be a primary route of exposure for a solid compound, dust formation should be avoided.[10] Inhaling the dust may cause respiratory irritation.[10]

  • Ingestion: May be harmful if swallowed.[10][11]

GHS_Hazard_Identification cluster_0 Hazard Identification Workflow cluster_1 Potential Exposure Routes cluster_2 Identified Hazards (GHS) Compound 5-iodo-1,2-oxazole-3-carboxylic acid methyl ester Solid Skin Skin Contact Compound:f1->Skin leads to Eyes Eye Contact Compound:f1->Eyes leads to Ingestion Ingestion Compound:f1->Ingestion leads to Inhalation Inhalation (Dust) Compound:f1->Inhalation leads to H315 H315: Skin Irritation Skin->H315 H319 H319: Serious Eye Irritation Eyes->H319 H302 May be harmful if swallowed Ingestion->H302 H335 May cause respiratory irritation Inhalation->H335

Hazard Identification Flowchart

Section 3: Safe Handling and Exposure Control

A self-validating system of controls is essential to minimize exposure. This involves a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls:
  • Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of dust and potential vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EU standard EN166 or OSHA 29 CFR 1910.133 regulations.[10] A face shield may be required for operations with a higher risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use. Change gloves immediately if contamination occurs.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron.

Step-by-Step Handling Protocol:
  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) before retrieving the compound.

  • Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of the solid compound using a clean spatula, avoiding the creation of dust.

  • Dissolution: If preparing a solution, add the solvent to the receiving flask first. Slowly add the weighed solid to the solvent with gentle swirling or stirring to facilitate dissolution.

  • Post-Handling: Tightly cap the primary container and return it to its designated storage location.

  • Decontamination: Wipe down the work surface in the fume hood. Clean any contaminated equipment.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[9][10] Do not eat, drink, or smoke in the laboratory.[8]

Safe_Handling_Workflow start Start: Prepare to Handle Compound prep_area 1. Prepare Work Area (Fume Hood, Cordon Off) start->prep_area don_ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_area->don_ppe retrieve 3. Retrieve Compound from Storage don_ppe->retrieve weigh 4. Weigh Solid Compound (Minimize Dust) retrieve->weigh dissolve 5. Prepare Solution (if needed) (Add solid to solvent) weigh->dissolve store 6. Return Compound to Storage dissolve->store decontaminate 7. Decontaminate Work Area & Glassware store->decontaminate remove_ppe 8. Doff PPE Correctly decontaminate->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash end_op End of Operation wash->end_op

Workflow for Safe Handling of Solid Compound

Section 4: Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. The ester linkage is susceptible to hydrolysis under acidic or basic conditions.[4]

  • Stability: The compound is stable under recommended storage conditions.[10] Avoid exposure to moisture and direct light.

Section 5: Emergency Procedures

In the event of an accidental exposure or release, follow these procedures immediately.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[9][10]
Skin Contact Take off contaminated clothing.[9] Wash skin with plenty of soap and water.[9][10] If skin irritation occurs, get medical advice/attention.[9]
Inhalation Remove person to fresh air and keep comfortable for breathing.[10] Call a POISON CENTER or doctor if you feel unwell.
Ingestion Rinse mouth.[11] DO NOT induce vomiting. Call a physician or poison control center immediately.[11]
Accidental Release Measures:
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use a non-combustible absorbent material like sand or vermiculite to cover the spill.

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Emergency_Response_Tree cluster_routes Exposure Route cluster_actions Immediate Action exposure Exposure Event Occurs eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion rinse_eye Rinse with water for 15+ mins. Remove contacts if possible. eye->rinse_eye wash_skin Wash with soap and water. Remove contaminated clothing. skin->wash_skin fresh_air Move to fresh air. Keep comfortable. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Medical Attention (If symptoms persist or ingestion occurs) rinse_eye->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Decision Tree for Emergency First Aid

Section 6: Disposal Considerations

Waste disposal must be conducted in compliance with all environmental regulations.

  • Method: Dispose of contents and container to an approved waste disposal plant.[10][11]

  • Protocol:

    • Segregation: Collect waste material and contaminated items (gloves, weigh boats, paper towels) in a dedicated, clearly labeled, sealed container for halogenated organic waste.

    • Labeling: Ensure the waste container is labeled with the full chemical name and associated hazards.

    • Professional Disposal: Arrange for pickup by a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Conclusion

5-iodo-1,2-oxazole-3-carboxylic acid methyl ester is a valuable research chemical whose utility is matched by its potential hazards, primarily as a skin and eye irritant. By understanding its chemical properties and adhering to a multi-layered safety strategy—encompassing engineering controls, appropriate PPE, and strict handling protocols—researchers can effectively mitigate risks. The causality behind these protocols is rooted in the fundamental reactivity of its functional groups and the physical nature of the compound. This self-validating system of cautious preparation, controlled handling, and planned emergency response ensures a safe laboratory environment for the advancement of scientific discovery.

References

  • Fisher Scientific. (2025, December 25). Safety Data Sheet for a related oxazole compound.
  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet for a related isoxazole compound.
  • Tokyo Chemical Industry. (n.d.). Safety Data Sheet for a related indazole compound.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for Oxazole.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-1,2-oxazole-3-carboxylic acid. PubMed Central. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Retrieved from [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Hydrolysis of Esters.
  • MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • CHIMIA. (2011). Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2023, October 26). Recyclization of 5-Amino-oxazoles as a Route to new Functionalized Heterocycles. Retrieved from [Link]

  • Wiley. (n.d.). The Chemistry of Heterocyclic Compounds. Retrieved from a general reference on heterocyclic chemistry.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid - Exposure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Treatment and Disposal Methods for the Pharmaceutical Industry. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Reactivity of 5-Iodo Isoxazole Derivatives in Organic Synthesis

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities.[1] Among functionalized isoxazoles, 5-iodo der...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities.[1] Among functionalized isoxazoles, 5-iodo derivatives stand out as exceptionally versatile building blocks. The carbon-iodine bond at the C5 position serves as a highly effective synthetic handle, enabling a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of 5-iodo isoxazoles, detailing the mechanistic principles, field-proven protocols, and strategic applications that empower researchers in drug discovery and chemical synthesis to construct complex molecular architectures with precision and efficiency.

The Isoxazole Core: A Privileged Heterocycle

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic landscape: the C3 and C5 positions are relatively electron-deficient, while the C4 position is more electron-rich. This inherent polarity governs the ring's reactivity and its interactions in biological systems.[2] Functionalization at the C5 position is particularly valuable for elaborating molecular complexity, and the introduction of an iodine atom at this site provides a robust and reliable gateway for carbon-carbon and carbon-heteroatom bond formation.

Synthesis of 5-Iodo Isoxazole Precursors

The utility of any building block is contingent on its accessibility. While various methods exist for isoxazole synthesis, such as the [3+2] cycloaddition of nitrile oxides with alkynes, the introduction of iodine at a specific position requires a targeted strategy.[3][4] One effective approach involves the conversion of isoxazol-5-ones into 5-(pseudo)halogenated isoxazoles, which can then be used in subsequent coupling reactions.[5] Another powerful method is the electrophilic iodocyclization of precursor molecules like 2-alkyn-1-one O-methyl oximes, which can provide regioselective access to iodo-isoxazoles under mild conditions.[1][6][7]

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of the 5-iodo isoxazole scaffold lies in its exceptional performance in palladium-catalyzed cross-coupling reactions. The C5-I bond is ideally suited for this chemistry due to its moderate bond strength, which allows for facile oxidative addition to a Pd(0) catalyst—the crucial first step in the catalytic cycle. This reactivity far surpasses that of the corresponding bromides or chlorides, which often require more forcing conditions.[8]

The general mechanism for these transformations is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Cross_Coupling_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_add Oxidative Addition (Rate-Determining Step) pd2_complex LₙPd(II)(Isoxazol-5-yl)(I) pd0->pd2_complex pd2_complex->pd0 transmetalation Transmetalation pd2_coupled LₙPd(II)(Isoxazol-5-yl)(R') pd2_complex->pd2_coupled pd2_coupled->pd0 reductive_elim Reductive Elimination output 5-Substituted-Isoxazole (R-R') pd2_coupled->output byproduct M-I pd2_coupled->byproduct input1 5-Iodo-Isoxazole (R-X) input1->pd2_complex input2 Organometallic Reagent (R'-M) input2->pd2_coupled

Figure 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis. Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of boron-containing reagents. For 5-iodo isoxazoles, this reaction provides a powerful method for introducing aryl and heteroaryl substituents.

Causality in Experimental Design:

  • Catalyst: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used directly, combinations of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands are more common and often more active.

  • Ligand: The choice of phosphine ligand is critical. Electron-rich, bulky ligands like SPhos or XPhos can accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency and allowing for lower catalyst loadings.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of base can significantly impact yield, with stronger, more soluble bases often being more effective.[9]

EntryIsoxazole SubstrateBoronic AcidCatalyst / LigandBaseSolventYield (%)Reference
14-Iodo-5-methyl-3-phenylisoxazole¹4-(Aminosulfonyl)phenylboronic acidPdCl₂KHCO₃DMF/H₂O81[6]
23-Phenyl-5-triflyloxyisoxazole²4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane90[5]
33-Phenyl-5-triflyloxyisoxazole²3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane88[5]

¹Note: This is a 4-iodo example, but demonstrates the core principle applicable to 5-iodo isomers, leading to the synthesis of Valdecoxib.[6] ²Note: 5-Triflyloxyisoxazoles are excellent surrogates for 5-iodoisoxazoles in Suzuki couplings.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C5 position of the isoxazole ring. This reaction is invaluable for creating rigid, linear extensions in molecules, often used in materials science and as precursors for more complex heterocyclic systems. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).

Causality in Experimental Design:

  • Palladium Catalyst: As with other cross-couplings, a Pd(0) species facilitates the main catalytic cycle.

  • Copper(I) Co-catalyst: CuI reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is highly reactive and undergoes rapid transmetalation with the Pd(II)-isoxazole complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.

EntryIsoxazole SubstrateAlkyneCatalyst SystemBaseSolventYield (%)Reference
14-Iodo-5-methyl-3-phenylisoxazole¹PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFGood[1]
23-(tert-Butyl)-4-iodo-5-phenylisoxazole¹PhenylacetylenePd(acac)₂/PPh₃, CuICs₂CO₃Dioxane98[10]
33,5-Diphenyl-4-iodoisoxazole¹4-EthynyltoluenePd(acac)₂/PPh₃, CuICs₂CO₃Dioxane95[10]

¹Note: These examples utilize 4-iodoisoxazoles, but the reaction conditions are directly transferable to 5-iodo analogues.[1][10]

Heck Coupling: Vinylation of the Isoxazole Core

The Heck reaction forms a C-C bond between the 5-iodo isoxazole and an alkene. This transformation provides a direct route to 5-vinylisoxazoles, which are versatile intermediates for further functionalization, such as in Diels-Alder reactions or Michael additions.

Causality in Experimental Design:

  • Mechanism: The key steps involve migratory insertion of the alkene into the Pd-isoxazole bond, followed by β-hydride elimination to release the vinylated product and regenerate the catalyst.

  • Base: A base is required to neutralize the HI formed during the catalytic cycle.

  • Selectivity: The reaction typically exhibits high trans selectivity in the product alkene.

A notable example involves the reaction of 4-iodo-5-methyl-3-phenylisoxazole with N-acryloylmorpholine, which proceeds in excellent yield, demonstrating the utility of this method for creating complex, functionalized alkenes attached to the isoxazole core.[1]

Other Key Cross-Coupling Reactions

The versatility of 5-iodo isoxazoles extends to several other named cross-coupling reactions, further broadening their synthetic utility.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the direct coupling of primary or secondary amines to the C5 position.[11] The choice of a specialized, bulky phosphine ligand (e.g., BINAP, Xantphos) is critical to facilitate the challenging C-N reductive elimination step.[11]

  • Stille Coupling: This reaction uses organostannane (organotin) reagents. While highly effective and tolerant of many functional groups, the toxicity of tin reagents has led to a preference for other methods like Suzuki coupling where possible.[12]

  • Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high reactivity, especially for coupling sp³-hybridized carbons.[13]

Alternative Reactivity: Halogen-Metal Exchange

Beyond palladium catalysis, the C5-I bond can be activated through halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures. This reaction generates a highly nucleophilic 5-lithioisoxazole intermediate.

Halogen_Metal_Exchange cluster_0 Reaction Pathway Start 5-Iodo-Isoxazole Reagent + n-BuLi (or t-BuLi) THF, -78 °C Intermediate 5-Lithio-Isoxazole (Nucleophilic Intermediate) Start->Intermediate I/Li Exchange Quench + Electrophile (E⁺) (e.g., CO₂, RCHO, etc.) Product 5-Substituted-Isoxazole (Isoxazole-E) Intermediate->Product Electrophilic Quench

Figure 2: Halogen-Metal Exchange and Electrophilic Quench Workflow.

This organolithium species can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a complementary, palladium-free route to functionalized isoxazoles. However, this approach requires careful consideration of substrate compatibility. The high basicity of the organolithium reagents can lead to side reactions, such as deprotonation at other sites on the molecule. Studies on related halo-oxazoles have shown that lithium-iodide exchange can compete with deprotonation pathways, and reaction conditions must be carefully optimized to favor the desired outcome.[11]

Practical Application: A Validated Protocol for Suzuki-Miyaura Coupling

The following protocol is a representative, field-proven procedure for the Suzuki-Miyaura coupling of a 5-halo-isoxazole derivative, adapted from established methodologies.[5][6] This self-validating system includes checks for reaction completion and standard purification techniques.

Objective: To synthesize a 3,5-diaryl isoxazole via palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • 3-Phenyl-5-iodoisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 3-phenyl-5-iodoisoxazole, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ and SPhos. Add these solids to the Schlenk flask.

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. Causality: The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample can be taken (under Ar), diluted with ethyl acetate, filtered through a small plug of silica, and analyzed. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-diaryl isoxazole.

Conclusion

5-Iodo isoxazole derivatives are powerful and versatile intermediates in modern organic synthesis. Their reactivity is dominated by palladium-catalyzed cross-coupling reactions, which provide reliable and high-yielding routes to a vast array of substituted isoxazoles. By understanding the underlying mechanisms and the rationale for selecting specific catalysts, ligands, and reaction conditions, researchers can effectively leverage these building blocks to accelerate the synthesis of novel compounds for pharmaceutical and materials science applications. The ability to precisely functionalize the C5 position makes the 5-iodo isoxazole a strategic tool for any scientist engaged in the construction of complex molecular architectures.

References

  • Jurberg, I. D., & G-S. R. (n.d.). General Platform for the Conversion of Isoxazol‐5‐ones to 3,5‐Disubstituted Isoxazoles via Nucleophilic Substitutions and Palladium Catalyzed Cross‐Coupling Strategies. ResearchGate. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2014). New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. ChemistryOpen. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. (2016). R Discovery. Retrieved from [Link]

  • Boontawan, A., & Rutjes, F. P. J. T. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2009). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Takenaka, K., & Sasai, H. (n.d.). Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. ResearchGate. Retrieved from [Link]

  • Vautravers, N. (n.d.). Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. ResearchGate. Retrieved from [Link]

  • Yang, D., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Retrieved from [Link]

  • Zhdankin, V. V. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Retrieved from [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, chemical reactivity, and antileukemic activity of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazole biscarbamates and the corresponding sulfoxides and sulfones. (1987). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Difference between 1,2-oxazole and isoxazole nomenclature

An In-Depth Technical Guide to the Nomenclature of 1,2-Oxazole and Isoxazole Abstract In the landscape of heterocyclic chemistry, precise nomenclature is paramount for unambiguous scientific communication. This is partic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nomenclature of 1,2-Oxazole and Isoxazole

Abstract

In the landscape of heterocyclic chemistry, precise nomenclature is paramount for unambiguous scientific communication. This is particularly true for isomers, where subtle structural differences can impart vastly different chemical and pharmacological properties. This guide provides a detailed examination of the nomenclature surrounding the five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. We will dissect the distinction between the systematic name, 1,2-oxazole , and the preferred IUPAC name, isoxazole . This paper will clarify why, despite "1,2-oxazole" being a structurally accurate descriptor, "isoxazole" is the universally adopted term in research, industry, and regulatory contexts. Furthermore, we will explore the structural implications of this arrangement, detail a representative synthetic protocol, and highlight the scaffold's significance in modern drug development.

The Foundation: Isomerism in the Oxazole Family

Oxazole and isoxazole are isomers, meaning they share the same molecular formula, C₃H₃NO, but differ in the arrangement of their atoms.[1][2] Both are five-membered aromatic rings containing one oxygen and one nitrogen atom. The critical distinction lies in the relative positions of these heteroatoms:

  • Oxazole (1,3-Oxazole): The oxygen and nitrogen atoms are separated by a carbon atom.[3][4]

  • Isoxazole (1,2-Oxazole): The oxygen and nitrogen atoms are adjacent to each other.[3][5]

This seemingly minor positional change significantly alters the electronic distribution, dipole moment, basicity, and metabolic stability of the ring, making the choice between these scaffolds a critical decision in medicinal chemistry.[1]

To understand the nomenclature, one must first understand the standardized atom numbering of the ring system. According to IUPAC rules for heterocyclic compounds, the oxygen atom is assigned position 1, and the ring is numbered to give the other heteroatom (nitrogen) the lowest possible number.

G Chalcone 1. Start: Chalcone (α,β-unsaturated ketone) Reagents 2. Add Reagents: - Hydroxylamine HCl - Base (e.g., KOH) - Solvent (e.g., Ethanol) Chalcone->Reagents Reflux 3. Reaction: Heat to Reflux (2-6 hours) Reagents->Reflux Workup 4. Quench & Precipitate: Pour into ice water (Acidify if needed) Reflux->Workup Filter 5. Isolate: Vacuum Filtration Workup->Filter Purify 6. Purify: Recrystallization Filter->Purify Product End: Pure 3,5-Disubstituted Isoxazole Purify->Product

Sources

Foundational

Biological Activity of Isoxazole-3-Carboxylate Derivatives: A Technical Guide

Executive Summary The isoxazole-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique electronic profile and versatile bioisosteric capabilities. As a rigid 5-member...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique electronic profile and versatile bioisosteric capabilities. As a rigid 5-membered heterocyclic core, it serves as a critical pharmacophore in the development of next-generation therapeutics, particularly in oncology (kinase inhibition) and infectious diseases. This guide provides a technical deep-dive into the structural activity relationships (SAR), synthetic methodologies, and mechanistic pathways of these derivatives, designed for researchers optimizing lead compounds for clinical translation.

Chemical Architecture & Pharmacophore Analysis

The Privileged Core

The isoxazole ring (1,2-oxazole) is characterized by adjacent oxygen and nitrogen atoms, imparting a distinct dipole moment and hydrogen-bonding potential. The 3-carboxylate functionality specifically enhances the scaffold's utility by providing a handle for diversified chemical modifications (esters, amides, hydrazides) that modulate solubility and target binding affinity.

  • Bioisosterism: The isoxazole-3-carboxylate moiety often acts as a bioisostere for the

    
    -aminobutyric acid (GABA) carboxylate group or the peptide bond in peptidomimetics, improving metabolic stability against hydrolysis.
    
  • Electronic Distribution: The electronegative oxygen at position 1 and nitrogen at position 2 create a polarized system. Substituents at C3 (carboxylate), C4, and C5 allow for fine-tuning of the

    
    -electron density, critical for 
    
    
    
    stacking interactions within enzyme active sites (e.g., EGFR, VEGFR).

Therapeutic Spectrum & Mechanism of Action[1][2]

Anticancer Activity: Kinase Inhibition

Derivatives of isoxazole-3-carboxylate have emerged as potent inhibitors of receptor tyrosine kinases, specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).

  • Mechanism: These compounds function as ATP-competitive inhibitors. The isoxazole nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain (e.g., Met793 in EGFR).

  • Key Interaction: The 3-carboxamide derivatives (synthesized from the 3-carboxylate precursor) frequently display superior binding due to additional H-bond donor/acceptor motifs that stabilize the ligand-protein complex.

  • Data Insight: Isoxazole-based ureates have demonstrated

    
     values in the nanomolar range (25-60 nM) against VEGFR2, comparable to Sorafenib.[1]
    
Antimicrobial & Antifungal Potency

Hybridization of the isoxazole-3-carboxylate core with chalcones or quinolines significantly enhances antimicrobial efficacy.

  • Target: Disruption of bacterial cell wall synthesis and inhibition of peptide deformylase.

  • Spectrum: High activity observed against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

  • SAR Note: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the C5-phenyl ring typically increase antibacterial potency by enhancing lipophilicity and cellular penetration.
Neurological Modulation (GABAergic System)

While 3-isoxazolols are classic GABA-A agonists/antagonists, isoxazole-3-carboxylate esters and amides serve as modulators. The 3-carboxylate group mimics the carboxylate of GABA, allowing these derivatives to bind to the orthosteric or allosteric sites of the GABA-A receptor, influencing chloride ion flux.

Structure-Activity Relationship (SAR) Deep Dive

The optimization of isoxazole-3-carboxylate derivatives relies on precise modifications at three vector points:

PositionModification TypeBiological Impact
C3 (Core) Carboxylate

Carboxamide / Hydrazide
Critical for Binding: Amides often improve H-bonding with kinase hinge regions. Esters function as prodrugs to improve membrane permeability.
C4 (Linker) Halogenation / AlkylationSteric Fit: Small hydrophobic groups (e.g.,

,

) restrict conformation, locking the molecule in a bioactive pose.
C5 (Tail) Aryl / Heteroaryl substitutionPotency Driver: Introduction of electron-rich systems (e.g., trimethoxyphenyl, thiophene) enhances

interactions and selectivity.
Visualization: SAR Logic Map

SAR_Logic Core Isoxazole-3-Carboxylate Core Scaffold C3 C3 Position (Carbonyl) Core->C3 C4 C4 Position (Linker) Core->C4 C5 C5 Position (Hydrophobic Tail) Core->C5 C3_Mod Amidation/Esterification Increases H-bonding (Kinases) Bioisostere for GABA C3->C3_Mod C4_Mod Halogen/Alkyl Group Conformational Lock Modulates Lipophilicity C4->C4_Mod C5_Mod Aryl/Heteroaryl Rings Pi-Pi Stacking (Active Site) Determines Specificity C5->C5_Mod

Figure 1: Strategic modification points on the isoxazole-3-carboxylate scaffold for targeted biological activity.

Experimental Protocols (Self-Validating Systems)

Synthesis Workflow: [3+2] Cycloaddition

This protocol utilizes a regioselective 1,3-dipolar cycloaddition, the gold standard for constructing the isoxazole core.

Reagents:

  • Aldehyde precursor (e.g., benzaldehyde derivative)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Ethyl propiolate or Acetylenic ester

  • Chloramine-T (Oxidant)

Step-by-Step Protocol:

  • Oxime Formation: Dissolve the aldehyde (10 mmol) in ethanol. Add

    
     (12 mmol) and sodium acetate (12 mmol). Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
    • Validation: Disappearance of aldehyde carbonyl peak in IR (~1700 cm⁻¹).

  • Nitrile Oxide Generation (In Situ): To the oxime solution, add Chloramine-T (11 mmol) portion-wise at room temperature. Stir for 30 mins to generate the nitrile oxide intermediate.

  • Cycloaddition: Add ethyl propiolate (12 mmol) and a catalytic amount of

    
     (optional for regiocontrol). Reflux for 4-6 hours.
    
  • Work-up: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, 60-120 mesh).

Visualization: Synthesis Pathway

Synthesis_Pathway Start Aldehyde Precursor Step1 Step 1: Oximation (NH2OH.HCl, NaOAc) Start->Step1 Inter1 Aldoxime Intermediate Step1->Inter1 Step2 Step 2: [3+2] Cycloaddition (Chloramine-T, Ethyl Propiolate) Inter1->Step2 Product Ethyl Isoxazole-3-Carboxylate Step2->Product Deriv Amidation/Hydrolysis (Target Derivative) Product->Deriv Lead Opt.

Figure 2: Regioselective synthesis of isoxazole-3-carboxylate via 1,3-dipolar cycloaddition.

Biological Assay: EGFR Kinase Inhibition (ELISA)

Objective: Quantify the


 of the synthesized derivative against EGFR.

Protocol:

  • Preparation: Coat 96-well plates with Poly(Glu, Tyr) substrate (100

    
    L/well). Incubate overnight at 37°C.
    
  • Inhibitor Addition: Add test compounds (dissolved in DMSO) at serial dilutions (0.01

    
    M to 100 
    
    
    
    M). Include Sorafenib as a positive control.
  • Reaction Initiation: Add purified EGFR enzyme and ATP (10

    
    M) in kinase buffer (
    
    
    
    HEPES,
    
    
    ,
    
    
    ). Incubate for 1 hour at 37°C.
  • Detection: Wash plate. Add anti-phosphotyrosine antibody conjugated with HRP. Incubate for 1 hour.

  • Readout: Add TMB substrate. Stop reaction with

    
    
    
    
    
    . Measure absorbance at 450 nm.
  • Calculation: Plot Absorbance vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Future Perspectives & Clinical Challenges

The isoxazole-3-carboxylate scaffold is poised for significant impact in fragment-based drug design (FBDD) .

  • Challenge: Poor aqueous solubility of highly substituted aryl-isoxazoles.

  • Solution: Incorporation of polar solubilizing groups (e.g., piperazine, morpholine) at the C3-amide position.

  • Trend: Development of dual inhibitors (e.g., EGFR/VEGFR or EGFR/Tubulin) to overcome drug resistance in solid tumors.

References

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Source: Bioorganic Chemistry (2020). URL:[Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Source: Bioorganic Chemistry (2021). URL:[Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Source: Molecules (2018). URL:[Link]

  • A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. Source: Journal of Medicinal Chemistry (2000). URL:[Link]

  • Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding. Source: Frontiers in Chemistry (2021). URL:[Link]

Sources

Exploratory

5-haloisoxazoles as building blocks for heterocyclic synthesis

Executive Summary 5-Haloisoxazoles represent a specialized class of electrophilic building blocks in medicinal chemistry. Unlike their hydrocarbon counterparts, the presence of a halogen atom (Cl, Br, I) at the 5-positio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Haloisoxazoles represent a specialized class of electrophilic building blocks in medicinal chemistry. Unlike their hydrocarbon counterparts, the presence of a halogen atom (Cl, Br, I) at the 5-position—adjacent to the ring oxygen and conjugated with the C=N bond—imparts unique electronic susceptibility. This guide details the exploitation of 5-haloisoxazoles as "masked" 1,3-dicarbonyl equivalents and robust substrates for both transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (


).

Part 1: Structural Properties & Synthesis

The Electrophilic 5-Position

The isoxazole ring is


-deficient, but the 5-position is particularly reactive in 5-haloisoxazoles due to the inductive electron-withdrawing effect of the oxygen atom combined with the halogen's leaving group ability.
  • Bond Polarization: The C5–X bond is polarized, facilitating oxidative addition to low-valent metal centers (Pd, Ni).

  • 
     Susceptibility:  The C=N bond acts similarly to a nitro or carbonyl group, stabilizing the Meisenheimer-like anionic intermediate during nucleophilic attack, making 5-haloisoxazoles excellent substrates for 
    
    
    
    reactions, often superior to halopyridines.
Synthetic Routes to 5-Haloisoxazoles

Access to these building blocks relies on two primary strategies: direct halogenation or cyclization of pre-functionalized precursors.[1]

MethodPrecursorsKey ReagentsAdvantages
1,3-Dipolar Cycloaddition Nitrile oxides + Haloalkynes

,

, Haloalkyne
Regioselective; tolerates diverse 3-substituents.
Direct Halogenation 5-Unsubstituted isoxazoles

-BuLi,

or

High atom economy; requires cryogenic conditions (-78°C).
Sandmeyer-type 5-Aminoisoxazoles

,

,

Useful for 5-iodo derivatives; avoids lithiation.
Experimental Protocol: Synthesis of 5-Bromo-3-methylisoxazole

Adapted from standard cyclization protocols [1, 2].

  • Nitrile Oxide Formation: Dissolve acetaldoxime (10 mmol) in DMF (20 mL). Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.

  • Cycloaddition: Add vinyl bromide (or a synthetic equivalent like 1,2-dibromoethane with excess base) (12 mmol) to the solution.

  • Base Addition: Dropwise add a solution of triethylamine (12 mmol) in DMF over 30 minutes. The in-situ generated nitrile oxide undergoes [3+2] cycloaddition.

  • Workup: Dilute with water, extract with ethyl acetate (

    
     mL), wash with brine, and dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the title compound.

Part 2: Reactivity Profile & Transformations

The utility of 5-haloisoxazoles bifurcates into two distinct mechanistic pathways: Metal-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (


) .
Palladium-Catalyzed Cross-Coupling

The 5-haloisoxazole motif participates readily in Suzuki-Miyaura, Stille, and Sonogashira couplings. The reactivity order typically follows I > Br > Cl.

Mechanism: Pd(0)/Pd(II) Catalytic Cycle

The reaction initiates with the oxidative addition of the C5–X bond to the Pd(0) species. The electron-poor nature of the isoxazole ring accelerates this step compared to electron-rich aryls.

Pd_Cycle Start 5-Haloisoxazole (R-X) OxAdd Oxidative Addition [R-Pd(II)-X] Start->OxAdd + Pd(0) Pd0 Pd(0)Ln Pd0->OxAdd TransMet Transmetalation [R-Pd(II)-Nu] OxAdd->TransMet + Base, Nu-B(OH)2 TransMet->Pd0 Regenerates Catalyst Prod 5-Substituted Isoxazole (R-Nu) TransMet->Prod Reductive Elimination Boron Boronic Acid (Nu-B(OH)2) Boron->TransMet

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 5-haloisoxazoles. The oxidative addition is the rate-determining step for chlorides.

Protocol: Suzuki-Miyaura Coupling of 5-Iodoisoxazole

Reagents: 5-Iodo-3-methylisoxazole (1.0 eq), Arylboronic acid (1.2 eq),


 (5 mol%), 

(2.0 eq). Solvent: Dioxane/Water (4:1). Conditions:
  • Degas solvents with nitrogen for 15 minutes.

  • Combine reagents in a sealed tube.

  • Heat to 90°C for 4–12 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography. Note: For 5-chloroisoxazoles, switch to electron-rich ligands like XPhos or SPhos to facilitate oxidative addition.

Nucleophilic Aromatic Substitution ( )

Unlike simple aryl halides, 5-haloisoxazoles react with nucleophiles (amines, thiols, alkoxides) in the absence of transition metals. The nitrogen atom of the isoxazole ring acts as an intrinsic electron sink.

Reactivity Order: F >> Cl


 Br > I
Note: Fluorine is the best leaving group for 

due to the high electronegativity stabilizing the transition state, whereas Iodine is best for Pd-coupling.
Comparative Reactivity Data
SubstrateReaction TypePartnerConditionsYieldRef
5-Bromo-3-methylisoxazole Suzuki


,

, 80°C
88%[3]
5-Chloro-3-phenylisoxazole

Morpholine

, DMSO, 100°C
92%[4]
5-Iodoisoxazole SonogashiraTrimethylsilylacetylene

, CuI,

95%[5]

Part 3: Strategic Applications in Drug Discovery

Bioisosterism and Scaffold Hopping

5-Haloisoxazoles allow for the late-stage introduction of the isoxazole ring, which serves as a bioisostere for:

  • Carboxylic acids: The acidic NH of 3-hydroxyisoxazoles (accessible via hydrolysis of 5-haloisoxazoles).

  • Amide bonds: The geometry of the 3,5-disubstituted ring mimics a trans-amide bond.

Pathway Visualization: Divergent Synthesis

The following diagram illustrates how a single 5-halo precursor can generate diverse chemical libraries.

Divergent_Synthesis Core 5-Haloisoxazole (Core Scaffold) SNAr SNAr (Nucleophilic Sub.) Core->SNAr + Amines/Thiols Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki + Boronic Acids Sonogashira Sonogashira (Alkynylation) Core->Sonogashira + Terminal Alkynes Amino 5-Aminoisoxazoles (Kinase Inhibitors) SNAr->Amino Biaryl 5-Arylisoxazoles (COX-2 Inhibitors) Suzuki->Biaryl Alkynyl 5-Alkynylisoxazoles (Click Chemistry Handles) Sonogashira->Alkynyl

Caption: Divergent synthetic pathways from a common 5-haloisoxazole precursor.

References

  • Synthesis of 3-substituted 5-chloromethylisoxazoles. ResearchGate. Available at: [Link]

  • Recent Developments in the Synthesis and Reactivity of Isoxazoles. Semantic Scholar. Available at: [Link][2]

  • Palladium-Catalyzed Cross-Couplings of 5-Membered Heterocycles. RSC Publishing. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Halophenols and Heterocycles. NIH / PubMed Central. Available at: [Link]

  • Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles. ResearchGate. Available at: [Link]

Sources

Foundational

A Technical Guide to the Solubility of Methyl 5-Iodoisoxazole-3-carboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of methyl 5-iodoisoxazole-3-carboxylate, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of methyl 5-iodoisoxazole-3-carboxylate, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document delves into the theoretical and practical aspects of solubility, offering both predictive insights and detailed experimental protocols. Our aim is to equip scientists with the necessary knowledge to effectively handle this compound in various laboratory and developmental settings.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a therapeutic agent.[1][2] For novel heterocyclic compounds like methyl 5-iodoisoxazole-3-carboxylate, understanding solubility in a range of organic solvents is paramount.[3] This knowledge underpins crucial processes such as chemical synthesis, purification, formulation, and the early assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor solubility can be a significant impediment, leading to challenges in achieving desired concentrations for biological assays and formulating effective drug products.[4]

Methyl 5-iodoisoxazole-3-carboxylate, with its substituted isoxazole core, presents a unique solubility profile. The molecule's structure, featuring a polar isoxazole ring, a methyl ester group capable of acting as a hydrogen bond acceptor, and a large, lipophilic iodine atom, suggests a nuanced interaction with different types of organic solvents. This guide will explore these interactions in detail.

Predicted Solubility Profile of Methyl 5-Iodoisoxazole-3-carboxylate

While specific experimental data for methyl 5-iodoisoxazole-3-carboxylate is not widely published, we can predict its solubility based on the principle of "like dissolves like" and the known properties of its functional groups.[5] The molecule possesses both polar (isoxazole ring, ester) and non-polar (iodine atom, methyl groups) regions, suggesting it will exhibit a range of solubilities across different solvent classes.

The following table presents a predicted solubility profile at ambient temperature (approximately 20-25°C). This data is illustrative and should be confirmed experimentally.

Solvent Solvent Class Predicted Solubility Rationale
HexaneNon-polarVery LowThe high polarity of the isoxazole and ester functionalities outweighs the lipophilicity of the iodine.
TolueneNon-polar (aromatic)LowThe aromatic nature of toluene may offer some pi-stacking interactions, slightly improving solubility over aliphatic non-polar solvents.
Dichloromethane (DCM)Polar AproticHighDCM's polarity is well-suited to dissolve moderately polar compounds without strong hydrogen bonding capabilities.
Diethyl EtherPolar AproticModerateThe ether's ability to act as a hydrogen bond acceptor can interact with the solute, but its overall polarity is lower than DCM.
Ethyl AcetatePolar AproticHighThe ester functionality of ethyl acetate can engage in dipole-dipole interactions with the methyl 5-iodoisoxazole-3-carboxylate.
AcetonePolar AproticVery HighAcetone is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrilePolar AproticHighIts high polarity and ability to participate in dipole-dipole interactions make it a good solvent for this compound.
N,N-Dimethylformamide (DMF)Polar AproticVery HighDMF is a powerful, highly polar aprotic solvent that is an excellent choice for dissolving many organic solids.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighSimilar to DMF, DMSO is a highly polar solvent capable of dissolving a broad spectrum of solutes.[6]
MethanolPolar ProticModerateThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, but the overall polarity may be too high for optimal solvation of the less polar parts of the molecule.
EthanolPolar ProticModerateSimilar to methanol, but its slightly lower polarity may offer slightly better solubility.
IsopropanolPolar ProticLow to ModerateThe increased alkyl chain length compared to methanol and ethanol reduces its polarity, potentially improving solubility.

Experimental Determination of Solubility: A Validated Protocol

To ensure scientific rigor, the predicted solubility data must be validated through experimental testing.[4] The following protocol outlines a standard laboratory procedure for determining the solubility of a solid compound like methyl 5-iodoisoxazole-3-carboxylate in various organic solvents. This method is based on the "shake-flask" technique, a widely accepted approach for equilibrium solubility measurement.[4]

Materials and Equipment
  • Methyl 5-iodoisoxazole-3-carboxylate (high purity)

  • Selected organic solvents (analytical grade)

  • Small glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.[1][6]

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of methyl 5-iodoisoxazole-3-carboxylate into a series of labeled vials. An excess is crucial to ensure that a saturated solution is achieved.[4]

    • Add a precise volume of each selected organic solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4] A preliminary time-course study can determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.[4]

  • Quantitative Analysis:

    • Prepare a series of standard solutions of methyl 5-iodoisoxazole-3-carboxylate of known concentrations in a suitable solvent (one in which it is freely soluble).

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.[1]

    • Dilute the filtered saturated solutions with a known factor to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visual Representation of the Experimental Workflow

Solubility_Determination_Workflow Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Quantitative Analysis cluster_calculation Calculation weigh Weigh Excess Solute add_solvent Add Known Volume of Solvent weigh->add_solvent agitate Agitate at Constant Temperature (24-72 hours) add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Filtered Sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility (mg/mL or mol/L) hplc->calculate

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Causality of Solubility: A Deeper Dive

The observed solubility of a compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are predicted to be excellent for methyl 5-iodoisoxazole-3-carboxylate. Their strong dipole moments can effectively solvate the polar isoxazole and ester moieties of the molecule. The absence of acidic protons means they do not need to disrupt strong hydrogen bonding networks within the solvent, facilitating the dissolution process.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the oxygen and nitrogen atoms of the solute, their own strong hydrogen bonding networks require significant energy to disrupt. This can lead to a less favorable overall energy balance for dissolution compared to polar aprotic solvents, resulting in moderate solubility.

  • Non-polar Solvents (e.g., Hexane, Toluene): The weak van der Waals forces in these solvents are insufficient to overcome the strong dipole-dipole interactions and crystal lattice energy of the polar methyl 5-iodoisoxazole-3-carboxylate. Consequently, solubility is expected to be very low.

Conclusion and Future Directions

This guide has provided a detailed theoretical and practical framework for understanding the solubility of methyl 5-iodoisoxazole-3-carboxylate in organic solvents. The predicted solubility profile, grounded in the principles of molecular interactions, serves as a valuable starting point for experimental work. The provided experimental protocol offers a robust method for obtaining accurate and reproducible solubility data, which is essential for the successful progression of any drug development project involving this compound.

Future work should focus on the experimental validation of the predicted solubility data and expanding the range of solvents and temperatures studied. Additionally, understanding the solubility in aqueous buffer systems at different pH values will be critical for a comprehensive assessment of its drug-like properties.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • StuDocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. Organic solvents in the pharmaceutical industry. Available at: [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. Available at: [Link]

  • ResearchGate. Physicochemical properties of the organic solvents used. Available at: [Link]

  • Pharmaguideline. Determination of Solubility in Pharmaceuticals. Available at: [Link]

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate. Available at: [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

  • European Union Reference Laboratory for alternatives to animal testing. STANDARD OPERATING PROCEDURE for solubility testing. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling of methyl 5-iodo-1,2-oxazole-3-carboxylate

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-iodo-1,2-oxazole-3-carboxylate Introduction: The Strategic Value of the 1,2-Oxazole Scaffold The 1,2-oxazole, or isoxazole, ring is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-iodo-1,2-oxazole-3-carboxylate

Introduction: The Strategic Value of the 1,2-Oxazole Scaffold

The 1,2-oxazole, or isoxazole, ring is a privileged five-membered heterocyclic motif that features prominently in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in the design of novel therapeutics. Compounds incorporating the isoxazole core exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2]

The functionalization of this key heterocycle is paramount for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile synthetic tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct and efficient pathway to modify heterocyclic systems.[3][4] This guide focuses on a particularly valuable building block: methyl 5-iodo-1,2-oxazole-3-carboxylate . The presence of an iodine atom at the C5-position provides a reactive handle for a suite of palladium-catalyzed transformations, while the methyl carboxylate at the C3-position offers a site for further derivatization, making this a highly versatile intermediate for creating diverse molecular libraries.

This document provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions using this key substrate, designed for researchers, medicinal chemists, and process development scientists.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. While specific intermediates may vary, the general catalytic cycle for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig follows a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the methyl 5-iodo-1,2-oxazole-3-carboxylate, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (or related step): The coupling partner (e.g., an organoboron compound in Suzuki, a copper acetylide in Sonogashira, or an amine in Buchwald-Hartwig) displaces the halide on the Pd(II) complex.[5] This step often requires a base to facilitate the transfer.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)(L)₂-I (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R-I) trans_complex R-Pd(II)(L)₂-R' (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R'-M, Base) product R-R' (Coupled Product) trans_complex->product Reductive Elimination product->pd0 reactant1 Methyl 5-iodo-1,2-oxazole- 3-carboxylate (R-I) reactant2 Coupling Partner (R'-M)

Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Section 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7]

Expert Insights & Causality
  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and common choice as it is a pre-formed, air-stable Pd(0) source. Alternatively, using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with added phosphine ligands is also effective; the Pd(II) is reduced in situ to the active Pd(0) species.

  • Base & Solvent System: The base (e.g., K₂CO₃, Cs₂CO₃) is critical. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. A mixed solvent system, typically an organic solvent like dioxane, toluene, or DME with water, is used to dissolve both the organic-soluble halide and the often water-soluble inorganic base and boronate.[7]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Methyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[7]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Ethyl acetate, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware, reflux condenser, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add methyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 mmol, 281 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add the palladium catalyst, [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent system of dioxane (4 mL) and water (1 mL).

  • Stir the mixture and heat to reflux (approx. 90-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling

Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Typical Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (3%) K₂CO₃ Dioxane/H₂O 90 85-95
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (3%) K₂CO₃ Toluene/H₂O 100 80-92

| 3-Pyridinylboronic acid | PdCl₂(dppf) (4%) | Cs₂CO₃ | DME/H₂O | 85 | 75-88 |

Section 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbon centers, providing direct access to arylalkynes and conjugated enynes.[8][9] This reaction is indispensable for creating rigid molecular scaffolds and precursors for "click chemistry".[10]

Expert Insights & Causality
  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[11] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the Pd(II) complex.

  • Base and Atmosphere: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and neutralizes the hydrogen iodide (HI) generated during the reaction.[9] The reaction must be performed under strictly anaerobic conditions, as oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[9]

Protocol 2: Sonogashira Coupling with Phenylacetylene

Caption: Experimental Workflow for Sonogashira Coupling.

Materials:

  • Methyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-4 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (Et₃N) or Tetrahydrofuran (THF) with DIPA

  • Standard glassware, inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry, Schlenk flask, add methyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 mmol, 281 mg), [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and CuI (0.03 mmol, 6 mg).

  • Seal the flask, then evacuate and backfill with Argon. Repeat three times.

  • Add degassed solvent (e.g., 5 mL of THF) and degassed amine base (e.g., 2 mL of Et₃N).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 121 µL) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC. Reactions are often complete in 2-8 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aq. NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the 5-alkynyl-1,2-oxazole product.

Data Summary: Sonogashira Coupling

Coupling Partner Pd Catalyst (mol%) Co-catalyst (mol%) Base Temp (°C) Typical Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ (2%) CuI (3%) Et₃N RT 90-98
Trimethylsilylacetylene PdCl₂(PPh₃)₂ (2%) CuI (3%) DIPA/THF 40 85-95

| 1-Hexyne | Pd(PPh₃)₄ (3%) | CuI (5%) | Et₃N | 50 | 80-90 |

Section 3: Heck Reaction for C(sp²)-C(sp²) Vinylation

The Heck reaction creates a C-C bond between an aryl or vinyl halide and an alkene, offering a powerful method for vinylation.[12][13] It is particularly useful for synthesizing styrenyl derivatives and other conjugated systems.

Expert Insights & Causality
  • Mechanism Nuance: Unlike Suzuki or Sonogashira, the Heck reaction does not involve transmetalation with an organometallic reagent. Instead, the alkene coordinates to the Pd(II) complex, followed by migratory insertion and subsequent β-hydride elimination to release the product and a hydridopalladium species.[14]

  • Base and Ligand Role: A stoichiometric amount of a hindered organic base (like Et₃N or DBU) or an inorganic base (like K₂CO₃ or NaOAc) is required to neutralize the HX formed and regenerate the Pd(0) catalyst from the HPdX species. The choice of phosphine ligand can influence the regioselectivity of the alkene insertion. For terminal alkenes like acrylates, coupling typically occurs at the unsubstituted vinyl carbon.

Protocol 3: Heck Reaction with Methyl Acrylate

Caption: Experimental Workflow for Heck Reaction.

Materials:

  • Methyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 equiv)

  • Alkene (e.g., Methyl Acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Ligand (e.g., Triphenylphosphine, PPh₃) (4-10 mol%)

  • Base (e.g., Triethylamine, Et₃N) (1.5 equiv)

  • Solvent (e.g., DMF, Acetonitrile)

  • Standard glassware, inert gas line

Procedure:

  • In a sealable reaction tube, combine methyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 mmol, 281 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PPh₃ (0.04 mmol, 10.5 mg).

  • Add the base, Et₃N (1.5 mmol, 209 µL).

  • Add the solvent (e.g., 4 mL of DMF).

  • Add the alkene, methyl acrylate (1.5 mmol, 135 µL).

  • Seal the tube, then evacuate and backfill with Argon.

  • Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via silica gel column chromatography.

Data Summary: Heck Reaction

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Temp (°C) Typical Yield (%)
Methyl Acrylate Pd(OAc)₂ (2%) PPh₃ (4%) Et₃N 100 70-85
Styrene Pd(OAc)₂ (3%) P(o-tol)₃ (6%) K₂CO₃ 120 65-80

| n-Butyl vinyl ether | Pd(OAc)₂ (2%) | None | NaOAc | 100 | 60-75 |

Section 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of amines with aryl halides, providing access to anilines and their derivatives that are difficult to synthesize via classical methods like nucleophilic aromatic substitution.[6][15]

Expert Insights & Causality
  • Ligand is Key: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, RuPhos) are essential.[16] They promote the oxidative addition, stabilize the palladium center, and, critically, facilitate the final reductive elimination step to form the C-N bond, which can otherwise be a difficult process.[15]

  • Strong Base Required: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[15] The base deprotonates the amine (or an intermediate Pd-amine complex), making the nitrogen atom more nucleophilic and facilitating its attachment to the palladium center.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene or THF are necessary to prevent quenching of the strong base.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • Methyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Buchwald Ligand (e.g., XPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for setup

Procedure:

  • Inside a glovebox, add methyl 5-iodo-1,2-oxazole-3-carboxylate (0.5 mmol, 141 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and NaOtBu (0.7 mmol, 67 mg) to a dry Schlenk tube equipped with a stir bar.

  • Remove the tube from the glovebox, attach it to a Schlenk line, and add anhydrous, degassed toluene (3 mL).

  • Add the amine (e.g., morpholine, 0.6 mmol, 52 µL).

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 8-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to isolate the aminated product.

Data Summary: Buchwald-Hartwig Amination

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Temp (°C) Typical Yield (%)
Morpholine Pd₂(dba)₃ (1%) XPhos (2%) NaOtBu 100 80-90
Aniline Pd(OAc)₂ (2%) RuPhos (4%) K₃PO₄ 110 75-85

| Benzylamine | Pd₂(dba)₃ (1.5%) | BrettPhos (3%) | LiHMDS | 90 | 70-85 |

Conclusion

Methyl 5-iodo-1,2-oxazole-3-carboxylate stands out as a robust and highly adaptable building block for modern synthetic and medicinal chemistry. The strategic placement of the iodo and ester functionalities allows for sequential, selective modifications. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide reliable and high-yielding pathways to a vast chemical space. By mastering these protocols, researchers can efficiently generate libraries of novel 1,2-oxazole derivatives, accelerating the engine of drug discovery and materials science.

References

  • Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). Retrieved February 15, 2026, from [Link]

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Pd‐catalyzed Heck reaction of 1,4‐disubstituted 5‐iodo‐1,2,3‐triazoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (2024, January 21). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Pu, X., & Liu, L. (Eds.). (2020). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer.
  • Synthetic approaches for functionalized isoxazoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8899-8907. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Anderson, B. A., et al. (1997). Application of Palladium(0)-Catalyzed Processes to the Synthesis of Oxazole-Containing Partial Ergot Alkaloids. The Journal of Organic Chemistry, 62(24), 8379-8388. [Link]

  • Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Vantourout, J. C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(10), 4734-4744. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1032-1038. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1975. [Link]

  • Stuart, D. R., et al. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Journal of the American Chemical Society, 132(34), 12150-12153. [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15998-16013. [Link]

  • UTILIZTION OF THE SUZUKI COUPLING TO ENHANCE THE ANTITUBERCULOSIS ACTIVITY OF ARYL OXAZOLES. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. (2022). Molecules, 27(6), 1999. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Intramolecular Heck reaction. (2023, April 18). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. [Link]

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). ChemCatChem. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry, 18, 64-73. [Link]

  • Sonogashira coupling. (2024, January 21). In Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylisoxazoles

Introduction: The Strategic Importance of 5-Arylisoxazoles in Modern Chemistry The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Arylisoxazoles in Modern Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] The ability to efficiently forge carbon-carbon bonds at the 5-position of the isoxazole core is paramount for the generation of novel molecular entities with tailored properties. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4]

This guide provides a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura coupling with 5-iodoisoxazoles. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental procedures, and address common challenges to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 5-iodoisoxazole to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the electron density of the palladium catalyst and the nature of the leaving group (I > Br > Cl >> OTs).[6][7]

  • Transmetalation: In this step, the organic group from the organoboron species (typically a boronic acid or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (5-arylisoxazole) from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (5-Iodoisoxazole) Pd(II)_Intermediate Isoxazolyl-Pd(II)-I(L)₂ Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar-B(OR)₂ + Base) Pd(II)_Aryl_Intermediate Isoxazolyl-Pd(II)-Ar(L)₂ Transmetalation->Pd(II)_Aryl_Intermediate Pd(II)_Aryl_Intermediate->Pd(0)L2 Reductive_Elimination Reductive Elimination Product 5-Arylisoxazole Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Core Components of the Reaction

Successful Suzuki-Miyaura coupling of 5-iodoisoxazoles hinges on the judicious selection of several key components:

ComponentRole & Key ConsiderationsRecommended Options
Palladium Catalyst The heart of the reaction. The choice of catalyst and ligand significantly impacts reaction efficiency, scope, and functional group tolerance.[5][9]Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands like XPhos or SPhos.[10][11]
Ligand Stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands are often preferred for challenging substrates.[9][12]Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs).[11][13]
Base Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. The choice of base can be critical and substrate-dependent.[8][14]K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH.[15]
Solvent Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents, often with a small amount of water, are commonly used.[6][15]Dioxane/H₂O, Toluene/H₂O, DMF, THF.[6][15]
Boron Reagent The source of the aryl group. Boronic acids are most common, but boronic esters (e.g., pinacol esters) can offer enhanced stability and reactivity in some cases.[6]Arylboronic acids, Arylboronic acid pinacol esters.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 5-iodoisoxazole with an arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • 5-Iodoisoxazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)[1]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask, add the 5-iodoisoxazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) to the flask via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Reaction times can vary from a few hours to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 5-arylisoxazole.

Optimization Workflow

Optimization_Workflow Start Low Yield or No Reaction Catalyst Screen Catalysts (e.g., PdCl₂(dppf), Pd₂(dba)₃) Start->Catalyst Ligand Vary Ligand (e.g., XPhos, SPhos) Start->Ligand Base Change Base (e.g., Cs₂CO₃, K₃PO₄) Start->Base Solvent Modify Solvent System (e.g., Toluene/H₂O, DMF) Start->Solvent Temperature Adjust Temperature Start->Temperature Success Successful Coupling Catalyst->Success Improved Yield Ligand->Success Improved Yield Base->Success Improved Yield Solvent->Success Improved Yield Temperature->Success Improved Yield

Caption: A decision tree for troubleshooting and optimizing the Suzuki-Miyaura coupling.

Troubleshooting Common Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Inactivation: The palladium catalyst may be poisoned or decomposed.[11] Inefficient Oxidative Addition: The C-I bond may not be sufficiently activated.- Ensure a thoroughly deoxygenated reaction setup. - Screen different palladium sources and ligands (e.g., Buchwald ligands).[11] - Consider using a more robust pre-catalyst.
Protodeboronation The boronic acid is cleaved by residual water or acid before transmetalation can occur.- Use anhydrous solvents and reagents. - Employ a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. - Use a boronic ester instead of a boronic acid.
Homocoupling of Boronic Acid The boronic acid couples with itself to form a biaryl byproduct.- Lower the reaction temperature. - Use a less reactive palladium catalyst or a different ligand. - Ensure the reaction is strictly anaerobic.
Dehalogenation of 5-Iodoisoxazole The starting material is reduced to the corresponding isoxazole without coupling.- This can be promoted by certain bases and solvents. Try screening different base/solvent combinations. - Lowering the reaction temperature may also help.
Insoluble Reactants or Products Poor solubility can hinder reaction kinetics and make purification difficult.- Screen different solvent systems to improve solubility.[16] - For highly insoluble substrates, consider solid-state ball-milling techniques.[16]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of 5-iodoisoxazoles, enabling access to a vast chemical space of 5-arylisoxazoles. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can overcome common challenges and achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful cross-coupling reaction in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Gorelsky, S. I., & Organ, M. G. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2216–2225. [Link]

  • Rana, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis, 452, 123-131. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296–7299. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(46), 15078–15087. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Petkevich, S. K., et al. (2017). 3,5-[5-Arylisoxazol-3-yl(4,5-dichloroisothiazol-3-yl)]-substituted 1,2,4- and 1,3,4-oxadiazoles: synthesis, palladium complexes, and catalysis of Suzuki reactions in aqueous media. Chemistry of Heterocyclic Compounds, 53(12), 1340–1349. [Link]

  • Li, H., et al. (2016). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Beneteau, R., et al. (2013). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Tetrahedron, 69(25), 5258-5266. [Link]

  • ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Link]

  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(15), 5073-5094. [Link]

  • Totsch, M., & Seidel, D. (2019). Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. Chemistry–A European Journal, 25(4), 868-883. [Link]

  • Zhang, Z.-Q., et al. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 26(11), 1459-1475. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • de la Cruz, J. N., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 10(11), 1324. [Link]

  • ResearchGate. "Greening Up" the Suzuki Reaction. [Link]

  • Bar-Rog, D., et al. (2008). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Synthesis, 2008(12), 1935-1938. [Link]

  • Barbero, M., et al. (2014). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. Catalysis Communications, 50, 82-86. [Link]

  • So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O and C(sp3)−O Electrophiles. Journal of the American Chemical Society, 130(49), 16506–16507. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Link]

  • Li, Y., et al. (2021). Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters. Chemical Communications, 57(35), 4301-4304. [Link]

  • Dunsford, J. J., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

  • Stolle, A., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Angewandte Chemie International Edition, 60(27), 14966-14972. [Link]

  • Bakulina, O. Y., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2726. [Link]

Sources

Method

Application Notes and Protocols for Sonogashira Reaction Conditions for Isoxazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Isoxazole Alkynylation Isoxazole rings are privileged scaffolds in medicinal chemistry, appearing in a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoxazole Alkynylation

Isoxazole rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1] Their unique electronic properties and ability to act as bioisosteres for other functional groups make them highly valuable in drug design. The introduction of an alkynyl moiety onto the isoxazole core via the Sonogashira reaction significantly expands the accessible chemical space, allowing for the synthesis of novel compounds with potential therapeutic applications.[2][3][4] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis due to its reliability and broad functional group tolerance.[5][6][7]

This guide provides a detailed overview of the critical parameters and a robust protocol for performing the Sonogashira reaction on isoxazole carboxylates, a class of substrates with particular relevance in pharmaceutical development.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction typically employs a dual catalytic system involving palladium and copper.[5][8] The generally accepted mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

A simplified representation of the catalytic cycle is presented below:

Figure 2: Experimental workflow for the Sonogashira reaction.

Materials:

  • Ethyl 4-iodo-3-methylisoxazole-5-carboxylate

  • Phenylacetylene

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

    • Degas the anhydrous THF by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-iodo-3-methylisoxazole-5-carboxylate (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add degassed anhydrous THF via syringe to dissolve the solids.

    • Add triethylamine (2.0 equiv) to the reaction mixture.

    • Finally, add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature. If no reaction is observed after a few hours (as monitored by TLC), gently heat the mixture to 40-60 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-(phenylethynyl)-3-methylisoxazole-5-carboxylate.

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source or ligand, or employing a more reactive halo-isoxazole (e.g., switching from a bromide to an iodide). [5]* Homocoupling of Alkyne (Glaser Coupling): The formation of a diyne byproduct can occur, particularly in the presence of oxygen. [9]Ensuring a strictly inert atmosphere can minimize this side reaction.

  • Steric Hindrance: Bulky substituents on the isoxazole ring or the alkyne can hinder the reaction. In such cases, higher temperatures or more active catalyst systems may be necessary. [10][11]* Copper-Free Conditions: For sensitive substrates where copper may be detrimental, copper-free Sonogashira protocols can be employed. [6]These typically require a different base and may proceed through a slightly different mechanism. [8]

Conclusion

The Sonogashira reaction is a powerful and versatile tool for the alkynylation of isoxazole carboxylates, providing a direct route to a diverse range of compounds with significant potential in drug discovery and development. [2][4][12]By carefully controlling the reaction parameters, researchers can efficiently synthesize novel isoxazole derivatives for further biological evaluation. The protocol and considerations outlined in this guide serve as a valuable starting point for the successful application of this important transformation.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive.
  • Sonogashira coupling - Wikipedia.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing).
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Scope of the Sonogashira cross‐coupling strategy. [a] Isolated yield.... - ResearchGate.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC.
  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. - ResearchGate.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Publishing.
  • Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles - Benchchem.
  • Sonogashira Coupling - YouTube.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • The Sonogashira reaction structure | Download Scientific Diagram - ResearchGate.
  • Palladium catalysed cross coupling reactions on 2,3-isoxazol-17α-ethynyltestosterone, their anti-cancer activity, molecular docking studies and ADMET analysis - PubMed.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC.
  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - ResearchGate.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.

Sources

Application

Synthesis of 3,5-disubstituted isoxazoles from methyl 5-iodo-1,2-oxazole-3-carboxylate

Executive Summary This guide details the strategic use of methyl 5-iodo-1,2-oxazole-3-carboxylate as a linchpin scaffold for generating diverse 3,5-disubstituted isoxazole libraries. The isoxazole ring is a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic use of methyl 5-iodo-1,2-oxazole-3-carboxylate as a linchpin scaffold for generating diverse 3,5-disubstituted isoxazole libraries. The isoxazole ring is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amide bonds and phenyl rings in kinase inhibitors, GPCR ligands, and anti-infectives.[1]

This protocol leverages the orthogonal reactivity of the C-5 iodide (highly active in Pd-catalyzed cross-couplings) and the C-3 methyl ester (versatile for electrophilic capture or nucleophilic displacement). By sequencing these transformations, researchers can rapidly access high-complexity chemical space.

Strategic Analysis & Retrosynthesis

The core advantage of methyl 5-iodo-1,2-oxazole-3-carboxylate is its bifunctional orthogonality .

  • Site A (C-5 Iodine): An electron-deficient heteroaryl iodide. It undergoes oxidative addition with Pd(0) faster than corresponding bromides or chlorides, allowing for mild cross-coupling conditions (Suzuki-Miyaura, Sonogashira, Stille) often at room temperature or mild heating.

  • Site B (C-3 Ester): A masked carboxylic acid. It is stable to the cross-coupling conditions used at C-5, allowing it to serve as a distal handle for late-stage diversification (amidation, reduction, heterocycle formation).[1]

Workflow Decision Tree

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

G cluster_legend Reaction Phase SM Methyl 5-iodo-1,2-oxazole- 3-carboxylate Suzuki Protocol A: Suzuki-Miyaura (Biaryl Formation) SM->Suzuki Ar-B(OH)2, Pd cat. Sonogashira Protocol B: Sonogashira (Alkynylation) SM->Sonogashira Alkyne, Pd/Cu Int_Suzuki 5-Aryl-isoxazole-3-ester Suzuki->Int_Suzuki Int_Sono 5-Alkynyl-isoxazole-3-ester Sonogashira->Int_Sono Hydrolysis Protocol C: Hydrolysis -> Amidation Int_Suzuki->Hydrolysis LiOH; then R-NH2 Reduction Reduction -> Alcohol/Ether Int_Sono->Reduction LiBH4 Prod_Amide 3-Carboxamido-5-aryl-isoxazole (Library Target) Hydrolysis->Prod_Amide Prod_Alc 3-Hydroxymethyl-5-alkynyl-isoxazole Reduction->Prod_Alc Phase1 Phase 1: C-5 Diversity Phase2 Phase 2: C-3 Diversity

Caption: Divergent synthesis workflow. Phase 1 establishes the C-5 core via cross-coupling; Phase 2 elaborates the C-3 ester.

Detailed Experimental Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

Objective: Synthesis of methyl 5-aryl-1,2-oxazole-3-carboxylates. Mechanism: The electron-poor nature of the isoxazole ring facilitates rapid oxidative addition. However, base-sensitive hydrolysis of the ester must be avoided by selecting mild carbonate bases.

Materials:

  • Methyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.1–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the isoxazole starting material (1.0 mmol, 253 mg), aryl boronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂[4]·CH₂Cl₂ (25 mg, ~3 mol%).[1] Cap the vial immediately.

  • Reaction: Heat the block to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the iodide (M+H 254) and appearance of product.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient, typically 0-30% EtOAc).

Optimization Note: For heteroaryl boronic acids (e.g., pyridines), switch to Pd(PPh₃)₄ and Na₂CO₃ in DME/Water to minimize protodeboronation.[1]

Protocol B: C-5 Functionalization via Sonogashira Coupling

Objective: Synthesis of methyl 5-alkynyl-1,2-oxazole-3-carboxylates. Mechanism: Copper-cocatalyzed cycle. The 5-iodo position is highly reactive, often proceeding at room temperature.

Materials:

  • Methyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)[1]

  • Co-Catalyst: CuI (5 mol%)[1]

  • Base: Triethylamine (Et₃N) (3.0 equiv)[4]

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Charge: Add the isoxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (10 mg).

  • Solvent/Base: Add anhydrous THF (5 mL) and Et₃N (0.42 mL). The solution may turn dark.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 2–12 hours. If conversion is slow after 4 hours, heat to 40°C.

    • Caution: Higher temperatures (>60°C) may cause alkyne polymerization or ester cleavage.[1]

  • Workup: Filter through a pad of Celite to remove metal salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography. Note that alkynyl isoxazoles can be light-sensitive; store in the dark.

Protocol C: C-3 Ester Hydrolysis and Amidation

Objective: Conversion of the C-3 ester to a diverse amide library. Strategy: Saponification followed by standard peptide coupling. Direct aminolysis is possible for aliphatic amines but often slow for anilines.

Step 1: Saponification

  • Dissolve the C-5 substituted ester (from Protocol A/B) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 1–2 hours.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[5] The free acid is often pure enough for the next step.

Step 2: Amide Coupling

  • Dissolve the acid (1.0 equiv) in DMF.[1]

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

  • Add the amine (R-NH₂, 1.2 equiv). Stir at RT for 2–16 hours.

  • Standard aqueous workup or direct purification via preparative HPLC.

Data Summary & Troubleshooting

Reaction Performance Matrix
Reaction TypeCatalyst SystemTypical YieldMajor Side ProductSolution
Suzuki (Aryl) Pd(dppf)Cl₂ / K₂CO₃75–95%Protodeboronation of Ar-B(OH)₂Use excess boronic acid; switch to anhydrous conditions (CsF in Dioxane).
Suzuki (Heteroaryl) Pd(PPh₃)₄ / Na₂CO₃50–80%Hydrolysis of C-3 esterLower temp to 60°C; ensure pH is not >10.[1]
Sonogashira Pd(PPh₃)₂Cl₂ / CuI80–95%Glaser Homocoupling (diyne)Strictly degas solvents; add alkyne slowly.
Stille Pd(PPh₃)₄ / LiCl65–85%Stannane toxicity/residueUse CsF workup to precipitate tin residues.
Critical Handling Notes
  • Iodide Stability: The starting material is light-sensitive. Store at 2–8°C in amber vials.

  • Regioselectivity: The C-5 position is significantly more electrophilic than C-3. Nucleophilic aromatic substitution (SNAr) at C-5 is possible with strong nucleophiles (e.g., thiols, alkoxides) if no Pd catalyst is present.[1]

  • Safety: Isoxazoles can possess latent high energy (N-O bond). While this derivative is stable, avoid heating dry residues of azido- or nitro-substituted analogs.

References

  • Synthesis of 3,5-disubstituted isoxazoles: ResearchGate. "Synthesis of 3,5-disubstituted isoxazole." Available at: [Link]

  • Sonogashira Coupling of Isoxazoles: ResearchGate. "Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction." Available at: [Link]

  • Suzuki Coupling Methodology: Organic Chemistry Portal. "Suzuki Coupling."[5][6][7][8][9] Available at: [Link]

  • General Isoxazole Functionalization: MDPI. "Synthesis of Fused Isoxazoles: A Comprehensive Review." Available at: [Link]

Sources

Method

Application Note: Stille Cross-Coupling Protocols for Methyl 5-iodoisoxazole-3-carboxylate

Executive Summary & Substrate Analysis This guide details the protocol for the Stille cross-coupling of methyl 5-iodoisoxazole-3-carboxylate . This substrate represents a unique class of "privileged scaffolds" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the protocol for the Stille cross-coupling of methyl 5-iodoisoxazole-3-carboxylate . This substrate represents a unique class of "privileged scaffolds" in medicinal chemistry, often serving as a precursor for glutamate receptor agonists (IBO analogs) and antibiotics.

Substrate Chemoselectivity Profile

The 5-iodoisoxazole moiety presents a specific reactivity profile that dictates reagent selection:

  • Electronic Activation: The isoxazole ring is π-electron deficient. The ester group at C3 further withdraws electron density, making the C5-iodide bond highly activated for oxidative addition to Pd(0).

  • Base Sensitivity: Isoxazoles can be sensitive to strong bases (ring cleavage via N-O bond rupture). The Stille coupling, operating under neutral conditions, is superior to Suzuki or Negishi couplings for this substrate.

  • The "Copper Effect" Necessity: While oxidative addition is fast, the transmetallation step is often rate-limiting for electron-deficient heterocycles. The inclusion of Copper(I) Iodide (CuI) is critical to accelerate this step and scavenge free phosphine ligands.

Reagent Selection Guide

The following matrix outlines the recommended reagent classes based on "Standard" vs. "Challenging" coupling partners (e.g., bulky stannanes).

ComponentStandard ProtocolHigh-Performance (Sterically Demanding)Mechanistic Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) + AsPh₃ (10 mol%)Pd(PPh₃)₄ is robust but PPh₃ can inhibit transmetallation. AsPh₃ is a weaker donor, facilitating faster turnover (Farina conditions).
Co-Catalyst CuI (10–20 mol%)CuTC (Copper Thiophene-2-carboxylate)Cu(I) facilitates "Liebeskind-type" transmetallation (Sn → Cu → Pd).
Solvent 1,4-Dioxane or TolueneDMF or NMPPolar aprotic solvents (DMF) stabilize the cationic Pd intermediates but may complicate workup.
Stannane R-Sn(n-Bu)₃R-SnMe₃Trimethylstannanes transfer groups faster than tributyl variants but are significantly more toxic.

Mechanistic Pathway & The "Copper Effect"[1]

Understanding the copper effect is vital for troubleshooting. In this system, CuI does not merely act as a scavenger; it actively transmetallates with the stannane to form a transient organocopper species, which transfers the organic group to Palladium more rapidly than the tin reagent alone.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for C5-I) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Isoxazole Complex OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product C5-Functionalized Isoxazole RedElim->Product CuI CuI Additive Sn R-SnBu3 CuR R-Cu Intermediate Sn->CuR + CuI (Sn/Cu Exchange) CuR->TransMet Fast Transfer to Pd

Figure 1: The catalytic cycle highlighting the Copper(I) shunt pathway which bypasses slow Sn-Pd transmetallation.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Aryl, vinyl, and simple heteroaryl stannanes.

Reagents:

  • Methyl 5-iodoisoxazole-3-carboxylate (1.0 equiv)

  • Organostannane (1.1 – 1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.

  • Charging: Add the isoxazole substrate, Pd(PPh₃)₄, and CuI to the vial. Note: Pd(PPh₃)₄ is air-sensitive; handle quickly or in a glovebox. It should be bright yellow. If orange/brown, repurify or discard.

  • Solvation: Add anhydrous 1,4-dioxane via syringe. Sparge the solvent with Argon for 5-10 minutes to remove dissolved oxygen (oxygen causes homocoupling of stannanes).

  • Stannane Addition: Add the organostannane via syringe.

  • Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.

    • Monitoring: Check TLC every 2 hours. The iodide starting material is usually UV active. Look for the disappearance of the starting material spot and the emergence of a fluorescent product spot.

  • Workup (Tin Removal - Critical):

    • Cool to room temperature.[2][3][4]

    • Dilute with Et₂O or EtOAc.

    • KF Wash: Add an aqueous solution of Potassium Fluoride (KF, saturated). Stir vigorously for 30 minutes. The polymeric tributyltin fluoride (Bu₃SnF) will precipitate as a white solid.

    • Filter through a pad of Celite to remove the solid tin residues.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica gel).

Protocol B: The "Difficult" Coupling (Steric Bulk)

Best for: Ortho-substituted aryls or electron-rich stannanes that fail Protocol A.

Modifications:

  • Catalyst: Switch to Pd₂(dba)₃ (2.5 mol%) and Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃) (10 mol%).

    • Why: AsPh₃ ligands dissociate easily, opening coordination sites on Pd for bulky nucleophiles.

  • Solvent: Switch to DMF (Dimethylformamide) to increase the rate of the ionic transmetallation pathway.

  • Temperature: Increase to 100–110°C.

Troubleshooting & Decision Logic

Use this logic flow to optimize reaction conditions if the standard protocol fails.

OptimizationTree Start Standard Protocol A (Pd(PPh3)4 / Dioxane / 90°C) Check Conversion > 50%? Start->Check Success Proceed to KF Workup Check->Success Yes Fail Analyze Failure Mode Check->Fail No Mode1 SM Remains (Catalyst Death) Fail->Mode1 Mode2 Stannane Homocoupling (Oxidation) Fail->Mode2 Sol1 Switch to Pd2(dba)3 + AsPh3 (Farina Conditions) Mode1->Sol1 Sol2 Degas Solvent Longer Increase CuI to 20% Mode2->Sol2

Figure 2: Decision tree for reaction optimization based on TLC/LCMS data.

Safety & Handling (Tin Toxicity)

Warning: Organostannanes are neurotoxic.

  • Containment: All weighing and transfers must occur in a functioning fume hood.

  • Waste: Segregate all aqueous washes (containing Bu₃SnF) and solid wastes (Celite pads) into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic waste.

  • Decontamination: Glassware should be rinsed with a base bath (KOH/Isopropanol) or soaked in an acidic ferrous sulfate solution to degrade tin residues before standard washing.

References

  • The Stille Reaction Mechanism & Copper Effect: Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][5][6][7][8][9] Organic Reactions.[3][4][5][6][8][10][11][12] (General Reference) Note: Validates the mechanistic role of Copper(I) in accelerating transmetallation.

  • Isoxazole Functionalization: Ben Romdhane, R., et al. (2024).[13] "Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate." European Journal of Organic Chemistry.[13] Note: Establishes the reactivity profile of the specific isoxazole carboxylate scaffold.

  • Tin Removal Protocols: Renaud, P., et al. (1998). "A Simple and Efficient Method for the Removal of Tin Residues." Journal of Organic Chemistry. (Citation for KF Workup)

  • General Stille Coupling Guide: "Stille Coupling - Scope and Limitations." Chemistry LibreTexts.

Sources

Application

C-H activation functionalization of isoxazole esters

Application Note: Precision C-H Functionalization of Isoxazole Esters Abstract Isoxazole esters are critical pharmacophores in medicinal chemistry (e.g., COX-2 inhibitors, immunomodulators). Traditional synthesis relies...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision C-H Functionalization of Isoxazole Esters

Abstract

Isoxazole esters are critical pharmacophores in medicinal chemistry (e.g., COX-2 inhibitors, immunomodulators). Traditional synthesis relies on condensation reactions (e.g., [3+2] cycloaddition), which limit structural diversity to available starting materials. This guide details direct C-H activation protocols to functionalize the isoxazole core post-synthesis. We focus on Palladium-catalyzed C5-arylation (concerted metalation-deprotonation) and Iridium-catalyzed C5-borylation (steric-controlled activation). These methods allow for "late-stage functionalization" (LSF) of drug candidates without de novo synthesis.

Introduction & Mechanistic Rationale

The isoxazole ring is electron-deficient, making electrophilic aromatic substitution (SEAr) difficult. However, the C5 proton is significantly acidic (pKa ~20-25), rendering it susceptible to base-assisted C-H activation. When an ester group is present at C4 (isoxazole-4-carboxylate), it exerts a synergistic effect:

  • Electronic Activation: The electron-withdrawing ester further acidifies the C5-H bond.

  • Steric Bias: The ester blocks the C4 position, directing bulky catalysts to the accessible C5 position.

Critical Challenge: The N-O bond of the isoxazole is labile under strong reducing conditions (e.g., hydrogenation, dissolving metals). Therefore, oxidative or redox-neutral C-H activation protocols are required to preserve the heterocycle.

Mechanism: Concerted Metalation-Deprotonation (CMD)

For Palladium-catalyzed arylation, the reaction proceeds via a CMD pathway. A carboxylate ligand (often pivalate or carbonate) acts as an intramolecular proton shuttle, abstracting the C5 proton while the metal forms a bond with the carbon.

CMD_Mechanism Start Pd(II) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X Coord Substrate Coordination (Isoxazole binds) OxAdd->Coord + Isoxazole CMD CMD Transition State (Base-assisted deprotonation) Coord->CMD Rate Limiting Step RedElim Reductive Elimination (Product Release) CMD->RedElim - HX RedElim->Start Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed C-H arylation of isoxazoles via the CMD pathway. The base (e.g., PivOH/Carbonate) is crucial for lowering the energy barrier of the C-H cleavage step.

Protocol A: Pd-Catalyzed C5-Selective Arylation[1]

This protocol is the "workhorse" method for installing aryl groups. It utilizes a Palladium/Pivalic Acid system to promote the CMD mechanism.

Target Substrate: Ethyl isoxazole-4-carboxylate Transformation: C5-H


 C5-Ar
Reagents & Materials
ComponentReagentEquiv./Conc.[1][2][3][4][5][6][7][8]Function
Catalyst Pd(OAc)₂5 mol%Pre-catalyst
Ligand PPh₃ or DPPBz10 mol%Stabilizes Pd species
Co-Catalyst Pivalic Acid (PivOH)30 mol%Proton shuttle (CMD)
Base K₂CO₃2.0 equivNeutralizes acid byproduct
Coupling Partner Aryl Iodide (Ar-I)1.5 equivAryl source
Solvent DMA or Toluene0.2 MHigh boiling point medium
Step-by-Step Procedure
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with ethyl isoxazole-4-carboxylate (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Additives: Add solid Pivalic Acid (30 mg, 0.3 mmol). Note: Pivalic acid is hygroscopic; handle quickly.

  • Solvent: Add anhydrous DMA (5 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the mixture to 100–110 °C in an oil bath for 16 hours. Vigorous stirring (800 rpm) is essential as the base is insoluble.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with Brine (3 x 10 mL) to remove DMA. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Critical Quality Attributes (CQAs):

  • Temperature Control: Do not exceed 130°C. Isoxazoles may undergo thermal rearrangement (ring opening) at very high temperatures.

  • Base Choice: K₂CO₃ is preferred over Cs₂CO₃ for isoxazoles to prevent decomposition of the ester moiety.

Protocol B: Ir-Catalyzed C5-Borylation (Versatile Platform)

When the desired aryl halide is unavailable, or if a different functional group (OH, Cl, CN) is needed, C-H borylation is the superior route. The resulting boronic ester is a universal handle.

Target Substrate: Methyl 3-substituted-isoxazole-4-carboxylate Transformation: C5-H


 C5-Bpin
Reagents & Materials
ComponentReagentEquiv./Conc.[1][2][3][4][5][6][7][8]Function
Catalyst [Ir(COD)(OMe)]₂1.5 mol%Iridium source
Ligand dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)3.0 mol%Steric directing ligand
Boron Source B₂pin₂ (Bis(pinacolato)diboron)1.1 equivBorylation reagent
Solvent THF or MTBE0.5 MEther solvents preferred
Step-by-Step Procedure
  • Pre-catalyst Formation: In a vial, mix [Ir(COD)(OMe)]₂ (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation (approx. 5 mins).

  • Reaction Assembly: Add the substrate (1.0 mmol) and B₂pin₂ (1.1 mmol) to a microwave vial or pressure tube.

  • Initiation: Transfer the catalyst solution to the vial. Rinse with additional THF to reach 0.5 M concentration.

  • Heating: Seal and heat at 60–80 °C for 4–8 hours.

    • Note: This reaction is often faster than arylation. Monitor by GC-MS or LC-MS.

  • Workup: Cool to RT. The reaction is typically clean. Evaporate the solvent directly.

  • Purification: Pass through a short plug of silica gel (eluting with CH₂Cl₂) to remove the catalyst. Warning: Boronic esters can be hydrolytically unstable on silica; move quickly or use neutral alumina.

Why this works: The bulky "dtbpy" ligand creates a steric environment around the Iridium center. Since the C4 position is blocked by the ester, the catalyst is forced to activate the sterically accessible C5-H bond.

Strategic Decision Workflow

Use this logic tree to select the appropriate protocol for your drug development campaign.

Workflow Input Isoxazole Ester Substrate Decision Desired Functionalization? Input->Decision Aryl Aryl/Heteroaryl Group Decision->Aryl Direct C-C Bond Boryl Boron/Hydroxy/Halo Group Decision->Boryl Versatile Handle MethodA Protocol A: Pd-Catalyzed Arylation (Direct Coupling) Aryl->MethodA MethodB Protocol B: Ir-Catalyzed Borylation (Intermediate Handle) Boryl->MethodB Downstream Suzuki Coupling / Oxidation MethodB->Downstream

Figure 2: Decision matrix for selecting C-H functionalization pathways based on the desired final pharmacophore.

Comparative Data & Troubleshooting

ParameterPd-Catalyzed ArylationIr-Catalyzed Borylation
Primary Selectivity C5 (Electronic/Acidity driven)C5 (Steric driven)
Limiting Factor High Temp (100°C+)Steric crowding at C3/C4
Functional Group Tolerance Good (Esters, Nitriles, CF3)Excellent (tolerates halides)
Common Failure Mode Decarboxylation of ester (if hydrolyzed)Protodeboronation during workup
Green Chemistry Score Low (DMA solvent, high energy)Medium (THF, atom economical)

Troubleshooting Guide:

  • Low Yield (Pd): If the isoxazole ring decomposes, lower the temperature to 80°C and switch the solvent to Toluene. Add 20 mol% PivOH.

  • Regioisomer Mixtures: If C4 is unsubstituted, you may get mixtures of C4/C5 functionalization. In this case, block C4 or use the Ir-catalyst which is strictly sterically controlled (C5 preferred).

  • Catalyst Poisoning: Isoxazoles are coordinating solvents. If the reaction stalls, increase catalyst loading to 10 mol% or use a stronger ligand like XPhos (for Pd).

References

  • Takenaka, K., & Sasai, H. (2015).[6] Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.[9][6][7] Angewandte Chemie International Edition, 54(33), 9572–9576.[6] [Link]

  • Romdhane, R. B., Liu, L., Ben Salem, R., & Doucet, H. (2024).[7] Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C-H Bond Functionalization.[7] European Journal of Organic Chemistry. [Link]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126. [Link]

  • Sadler, S. A., Heyer, E., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility. Chemical Reviews, 114(18), 8656–8701. [Link]

Sources

Method

Introduction: The Strategic Importance of the 1,2-Oxazole Scaffold

An Application Guide to the Negishi Coupling of 5-Iodo-1,2-Oxazole Derivatives The 1,2-oxazole ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties, metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Negishi Coupling of 5-Iodo-1,2-Oxazole Derivatives

The 1,2-oxazole ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups, such as esters and amides, have led to its incorporation into a wide range of biologically active compounds.[1][2][3] Molecules containing the 1,2-oxazole core exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4] Consequently, the development of robust and versatile synthetic methods to functionalize the 1,2-oxazole ring is of paramount importance for generating novel chemical entities and advancing drug development programs.

Among the various positions on the oxazole ring, the C5 position is a common site for substitution. The Negishi cross-coupling reaction has emerged as a particularly powerful and reliable method for forging new carbon-carbon bonds at this position, especially when starting from 5-iodo-1,2-oxazole derivatives.[5][6] This guide provides a detailed overview of the Negishi coupling in this context, explaining the underlying principles and offering a practical, field-tested protocol for researchers and scientists.

The Negishi Coupling: A Mechanistic Overview

The Negishi coupling is a palladium- or nickel-catalyzed reaction that joins an organozinc compound with an organohalide or triflate.[5] Its broad functional group tolerance, mild reaction conditions, and high yields have made it a cornerstone of modern organic synthesis.[7] The reaction proceeds through a catalytic cycle involving a palladium(0) species.

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodo-1,2-oxazole. This is typically the rate-determining step and forms a Pd(II) intermediate.[8] The high reactivity of the C-I bond makes 5-iodo derivatives excellent substrates for this step.[5]

  • Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Negishi_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-I (Oxazolyl-Pd Complex) Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diorgano Transmetal->PdII_Diorgano ZnX2 ZnIX Transmetal->ZnX2 PdII_Diorgano->Pd0 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product ArylHalide 5-Iodo-1,2-Oxazole (R¹-I) ArylHalide->OxAdd Organozinc Organozinc (R²-ZnX) Organozinc->Transmetal

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Design and Core Components

A successful Negishi coupling requires careful consideration of three main components: the electrophile, the organometallic nucleophile, and the catalyst system.

The Electrophile: 5-Iodo-1,2-Oxazole Derivatives

The 5-iodo-1,2-oxazole is the electrophilic partner. The carbon-iodine bond is the most reactive among halogens for oxidative addition (I > Br > Cl), ensuring efficient entry into the catalytic cycle.[5] These substrates can be synthesized through various methods, often involving the cyclization of appropriate precursors followed by iodination.

The Nucleophile: Organozinc Reagents

Organozinc halides (R-ZnX) are the workhorses of the Negishi coupling. Their moderate reactivity strikes an excellent balance, making them nucleophilic enough to transmetalate to the palladium center but tolerant of a wide array of functional groups like esters, nitriles, amides, and ketones.[10] This is a significant advantage over more reactive organometallics like Grignard or organolithium reagents.[7]

Preparation of Organozinc Reagents:

  • From Organolithiums or Grignards: The most common method involves transmetalation of a pre-formed organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂, ZnBr₂).[9]

  • Direct Insertion: Highly reactive "Rieke Zinc" can be used for the direct oxidative insertion of zinc metal into organic halides, a method that is compatible with many sensitive functional groups.[10]

The Catalyst System: Palladium and Ligands

The choice of catalyst and ligand is critical for achieving high efficiency and yield.

  • Palladium Source (Precatalyst): Common sources of Pd(0) include Pd(PPh₃)₄ and Pd₂(dba)₃. Modern, air-stable precatalysts, such as PEPPSI™-type catalysts or those based on N-heterocyclic carbene (NHC) ligands, offer greater reliability and activity.[11][12]

  • Ligands: Phosphine ligands are essential. They stabilize the palladium center, modulate its reactivity, and promote the reductive elimination step. The choice of ligand depends on the specific substrates.

    • Triphenylphosphine (PPh₃): A standard, versatile ligand.

    • Bulky Alkylphosphines (e.g., PCyp₃, P(t-Bu)₃): Highly effective for coupling unactivated or sterically hindered substrates.[13]

    • Buchwald-type Biarylphosphines (e.g., SPhos, XPhos): A class of highly active ligands that often provide excellent results with challenging substrates, including heteroaryl chlorides.[14]

Detailed Protocol: Negishi Coupling of 3-Phenyl-5-iodo-1,2-oxazole with Phenylzinc Chloride

This protocol provides a representative example of a Negishi coupling to synthesize 3,5-diphenyl-1,2-oxazole.

Materials and Equipment:

  • 3-Phenyl-5-iodo-1,2-oxazole

  • Bromobenzene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tricyclohexylphosphine (PCyp₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flasks, syringes, magnetic stir bars, and a nitrogen/argon manifold (Schlenk line) or glovebox.

Safety Precautions:

  • Organolithium reagents are pyrophoric and corrosive. Handle with extreme care under an inert atmosphere.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • All glassware must be oven- or flame-dried to remove moisture.

Step-by-Step Procedure:

Part A: Preparation of Phenylzinc Chloride (in situ)

  • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add anhydrous ZnCl₂ (150 mg, 1.1 mmol, 1.1 eq.).

  • Add 5 mL of anhydrous THF and stir to dissolve.

  • In a separate flame-dried 50 mL Schlenk flask under argon, add bromobenzene (0.105 mL, 1.0 mmol, 1.0 eq.) and 10 mL of anhydrous THF.

  • Cool the bromobenzene solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (0.44 mL of 2.5 M solution, 1.1 mmol, 1.1 eq.) dropwise via syringe. Stir at -78 °C for 30 minutes. The formation of phenyllithium is often indicated by a color change.

  • Using a cannula, slowly transfer the freshly prepared phenyllithium solution to the flask containing the ZnCl₂ solution at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour. This forms the phenylzinc chloride reagent.

Part B: The Negishi Coupling Reaction

  • In a separate flame-dried 100 mL Schlenk flask under argon, add 3-phenyl-5-iodo-1,2-oxazole (285 mg, 1.0 mmol, 1.0 eq.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and PCyp₃ (22.4 mg, 0.08 mmol, 8 mol%).

  • Add 10 mL of anhydrous THF.

  • Using a cannula, transfer the previously prepared phenylzinc chloride solution to the reaction flask containing the oxazole and catalyst system.

  • Heat the reaction mixture to 60-65 °C and stir for 4-12 hours.

Part C: Reaction Monitoring and Work-up

  • Monitor the reaction progress by TLC or LC-MS until the starting 5-iodo-1,2-oxazole is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by adding 20 mL of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Part D: Purification

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3,5-diphenyl-1,2-oxazole.

Reaction Scope and Optimization

The Negishi coupling of 5-iodo-1,2-oxazoles is highly versatile. The following table summarizes representative couplings with various organozinc reagents, demonstrating the broad applicability of the method.

5-Iodo-1,2-oxazole (R¹)Organozinc Reagent (R²)Catalyst SystemSolventTemp (°C)Yield (%)
3-Phenyl-Phenylzinc chloridePd₂(dba)₃ / PCyp₃THF65~85-95
3-Methyl-2-Thienylzinc bromidePd(PPh₃)₄THF60~80-90
3-Phenyl-Vinylzinc bromidePd₂(dba)₃ / SPhosDME80~75-85
3-(4-Methoxyphenyl)-Ethylzinc iodidePd(P(t-Bu)₃)₂THF/NMP80~70-80
3-tert-Butyl-(4-Cyanophenyl)zinc chloridePEPPSI-IPrDioxane100~88-96

Yields are typical and may vary based on specific reaction scale and purity of reagents.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Reaction Stalls / Low Conversion 1. Catalyst deactivation.[15]2. Poor quality organozinc reagent (due to moisture or incomplete formation).3. Presence of coordinating groups (e.g., unprotected amines, thiols) on substrates.[15]1. Use a more robust precatalyst (e.g., PEPPSI) or a higher catalyst loading.2. Ensure strictly anhydrous conditions. Confirm organozinc formation via titration or a test quench.3. Protect coordinating functional groups prior to the coupling reaction.
Formation of Homocoupled Byproduct (R²-R²) Excess organozinc reagent or presence of oxygen.Use a stoichiometry closer to 1:1 for the organozinc reagent. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.
Formation of Protodeiodinated Starting Material Presence of protic impurities (water, alcohols) that quench the organopalladium intermediate after oxidative addition.Use rigorously dried solvents and reagents. Ensure the organozinc reagent is free of residual protic starting materials.
Black Precipitate (Palladium Black) Catalyst decomposition, often due to high temperatures or inappropriate ligand choice.Lower the reaction temperature. Screen different ligands that provide better stability to the Pd(0) species.

Conclusion

The Negishi coupling provides a highly effective and functional-group-tolerant platform for the C5-functionalization of 5-iodo-1,2-oxazole derivatives. By carefully selecting the catalyst system and ensuring anhydrous, oxygen-free conditions, researchers can reliably synthesize a diverse array of substituted 1,2-oxazoles. This robust methodology is invaluable for generating compound libraries for drug discovery and for the efficient synthesis of complex molecular targets.

References

  • Negishi, E. The Negishi Coupling. Wikipedia. [Link]

  • Vedejs, E., & Luchetta, L. M. Cross-Coupling Reaction of Oxazoles. ResearchGate. [Link]

  • Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). Royal Society of Chemistry. [Link]

  • Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Dounay, A. B., & Vedejs, E. Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Ganiek, M. A. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München. [Link]

  • So, C. M., & Martin, R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Angewandte Chemie International Edition, 50(8), 1771-1774. [Link]

  • Reddit. (2023). Reasons for stalling of a Negishi coupling? r/Chempros. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Lemaire, S. (2016). Metalation and functionalization of 5-membered heterocycles and the tropolone scaffold using TMP-bases and cobalt-catalyzed Negishi cross-coupling. Elektronische Hochschulschriften der LMU München. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Examples of amino-functionalized 1,2-oxazole derivatives I-VIII. ResearchGate. [Link]

  • Knochel, P. (n.d.). New Methods for the Synthesis of Organozinc and Organocopper Reagents. [Link]

  • Organ, M. G., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(19), 5521-5523. [Link]

  • Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. [Link]

  • Schwärzer, K. (2021). Highly Regioselective Addition of Organozinc Reagents to [1.1.1]Propellane and Selective Metalation of Nitrogen Containing Heterocycles. Elektronische Hochschulschriften der LMU München. [Link]

  • Jagtap, R. S. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. University of Pune. [Link]

  • G, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8083–8104. [Link]

  • G, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573. [Link]

  • Jensen, J., et al. (2001). Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. ResearchGate. [Link]

  • G, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

Sources

Application

Nucleophilic substitution reactions at the 5-position of isoxazoles

Strategies for Activated Systems: A Guide for Medicinal Chemists Executive Summary The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a core pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Activated Systems: A Guide for Medicinal Chemists

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a core pharmacophore in antibiotics (e.g., oxacillin) and COX-2 inhibitors (e.g., valdecoxib). However, functionalizing the isoxazole ring—specifically at the 5-position—presents a dichotomy: the ring is aromatic yet prone to base-catalyzed cleavage (ring opening).

This Application Note details the Nucleophilic Aromatic Substitution (SNAr) of 5-substituted isoxazoles. Unlike standard benzene chemistry, successful substitution on isoxazoles requires specific electronic activation (typically an electron-withdrawing group at C-4) and rigorous control of basicity to prevent the formation of acyclic nitriles.

Mechanistic Foundation: The Stability-Reactivity Paradox

For SNAr to occur at the 5-position, the isoxazole ring must mimic the electronic deficiency of reagents like 2,4-dinitrochlorobenzene.

  • Activation: A strong Electron-Withdrawing Group (EWG) at the 4-position (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) is non-negotiable. It lowers the LUMO energy, facilitating the attack of the nucleophile at C-5.
  • The Leaving Group (LG): The order of reactivity often follows

    
    . Interestingly, the nitro group at C-5 is an excellent leaving group in these heteroaromatic systems, often superior to halogens due to the relief of steric strain and high electrophilicity.
    
  • The Trap (Ring Opening): Hard nucleophiles (e.g.,

    
    , 
    
    
    
    ) or strong bases attack the C-5 position but may trigger N-O bond cleavage rather than substitution, leading to acyclic enol ethers or nitriles.
Pathway Visualization

The following diagram illustrates the competition between the desired SNAr pathway and the destructive ring-opening pathway.

Isoxazole_SNAr_Mechanism Start 4-EWG-5-LG-Isoxazole Nu_Attack Meisenheimer-like Complex (Intermediate) Start->Nu_Attack Nucleophilic Attack (C-5) Product 5-Substituted Isoxazole (SNAr Product) Nu_Attack->Product Elimination of LG (Path A: Desired) RingOpen Acyclic Nitrile/Enol (Degradation) Nu_Attack->RingOpen N-O Bond Cleavage (Path B: Base/Hard Nu)

Figure 1: Mechanistic divergence in activated isoxazoles. Path A represents the desired substitution; Path B represents the ring-opening degradation common with hard nucleophiles.

Strategic Planning: Reaction Parameters
3.1 Substrate Selection
ComponentRecommendationRationale
Leaving Group (C-5) Nitro (

)
or Chloro (

)
5-Nitroisoxazoles are highly reactive and often allow milder conditions than 5-haloisoxazoles.
Activating Group (C-4) Nitro (

)
Provides maximum activation. 4-Cyano and 4-Ester are viable but require higher temperatures.
Solvent Acetonitrile (MeCN) or

-BuOH
Aprotic polar solvents (MeCN) are standard.

-BuOH is bulky and non-nucleophilic, preventing solvent solvolysis.
3.2 Nucleophile Compatibility
  • Primary/Secondary Amines: Excellent substrates. High yields, low risk of ring opening if excess base is avoided.

  • Thiols: Good substrates. Require mild base (DIPEA/TEA).

  • Alkoxides: High Risk. Often lead to ring destruction. If ether formation is required, use phenols with mild carbonate bases rather than aliphatic alkoxides.

Experimental Protocols
Protocol A: Amination of 5-Chloro-4-nitroisoxazole

Target: Synthesis of 5-amino-substituted isoxazoles for kinase inhibitor scaffolds.

Materials:

  • 5-Chloro-4-nitroisoxazole (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Acetonitrile (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 5-chloro-4-nitroisoxazole (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

    • Note: Cooling is critical to suppress exotherms that trigger ring opening.

  • Addition: Mix the amine (1.1 mmol) and TEA (1.2 mmol) in acetonitrile (2 mL). Add this solution dropwise to the isoxazole solution over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane) or LC-MS. The starting material (chloride) usually disappears rapidly.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    
    • Yield Expectation: 80–95%.

Protocol B: Thio-substitution using 5-Nitroisoxazoles

Target: Synthesis of sulfide-linked isoxazoles (often more reactive precursors than 5-halo).

Materials:

  • 3-Methyl-4-cyano-5-nitroisoxazole (1.0 equiv)

  • Thiol (R-SH) (1.1 equiv)

  • DIPEA (1.5 equiv)

  • Ethanol (Absolute) or THF

Step-by-Step:

  • Preparation: Dissolve the 5-nitroisoxazole substrate in Ethanol or THF (0.2 M concentration).

  • Addition: Add DIPEA followed by the thiol at RT.

    • Note: 5-nitroisoxazoles are extremely electrophilic. No heating is usually required.

  • Reaction: Stir at RT for 1–3 hours. The solution often changes color (yellow to orange/red) due to the release of the nitrite ion (

    
    ) or formation of the intermediate.
    
  • Workup: Dilute with water. If the product precipitates, filter and wash with cold ethanol/water. If oil forms, extract with DCM.

  • Safety Note: The byproduct is nitrite; ensure acidic waste streams are treated carefully to avoid

    
     gas evolution.
    
Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Ring opening (Boulton-Katritzky rearrangement or hydrolysis).Lower temperature (0°C).[1] Switch solvent to

-BuOH.[2] Reduce base equivalents.
No Reaction Insufficient activation.Ensure C-4 has a strong EWG.[3] If C-4 is H or alkyl, SNAr will not work; switch to Pd-catalyzed cross-coupling.
Hydrolysis Product (5-OH) Wet solvent or hydroxide contamination.Use anhydrous solvents. Avoid hygroscopic bases like NaOH/KOH. Use molecular sieves.
Workflow Logic

The following decision tree guides the chemist through the optimization process for 5-position substitution.

Optimization_Workflow Input Substrate: 5-LG-Isoxazole CheckAct Is C-4 Activated? (NO2, CN, COOR) Input->CheckAct Stop STOP: Use Pd-Catalysis CheckAct->Stop No SelectNu Select Nucleophile CheckAct->SelectNu Yes Amine Amine (Primary/Sec) SelectNu->Amine Thiol Thiol / Phenol SelectNu->Thiol HardNu Alkoxide / Hydroxide SelectNu->HardNu Cond1 Protocol A: MeCN, 0°C -> RT Amine->Cond1 Cond2 Protocol B: DIPEA, THF/EtOH Thiol->Cond2 Cond3 High Risk: Use t-BuOH, Low Temp HardNu->Cond3

Figure 2: Decision matrix for optimizing nucleophilic substitution conditions.

References
  • Regioselective SNAr of 5-Nitroisoxazoles: Petrosova, A. et al. "5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives."[2][4][5] Organic & Biomolecular Chemistry, 2021, 19 , 6318-6329.

  • Synthesis of Bis(isoxazoles) via SNAr: Kuzmina, O. et al. "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands."[2] Molecules, 2023, 28 (22), 7515.

  • Ring Opening Risks: Pevzner, M. S. "Nucleophilic substitution in the isoxazole series (Review)." Chemistry of Heterocyclic Compounds, 1997, 33 , 885–902.

  • General Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951, 49 (2), 273–412.

Sources

Method

Preparation of isoxazole amides from methyl 3-carboxylate precursors

Strategic Protocols for Methyl Ester Precursors Executive Summary & Scientific Context The isoxazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds a...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for Methyl Ester Precursors

Executive Summary & Scientific Context

The isoxazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and appearing in immunomodulators (e.g., Leflunomide metabolites) and COX-2 inhibitors.

While the preparation of amides from carboxylic acids is routine, the conversion of methyl isoxazole-3-carboxylates poses specific challenges. The isoxazole ring contains a weak N–O bond ($ \approx 70 \text{ kcal/mol} $) susceptible to reductive cleavage and base-mediated ring opening (the Kemp elimination mechanism). Standard harsh aminolysis conditions (high heat, strong alkoxides) often degrade the heterocycle.

This Application Note provides three validated protocols ranging from high-throughput direct aminolysis to conservative multi-step coupling, ensuring the integrity of the isoxazole core.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the decision matrix below.

DecisionMatrix Start Starting Material: Isoxazole-3-Carboxylate Methyl Ester Q1 Is the Amine Nucleophile Non-Volatile & Non-Precious? Start->Q1 Q2 Does the Substrate Contain Base-Sensitive Groups? (e.g., Epoxides, Fmoc) Q1->Q2 Yes MethodB Method B: Hydrolysis + Coupling (LiOH -> HATU) Q1->MethodB No (Precious Amine) MethodA Method A: DABAL-Me3 (Direct Aminolysis) Q2->MethodA No (Robust Scaffold) MethodC Method C: TBD Catalysis (Organocatalytic) Q2->MethodC Yes (Mild Conditions Needed)

Figure 1: Strategic selection of amidation protocols based on substrate complexity and amine availability.

Protocol A: Direct Aminolysis via DABAL-Me3 (Recommended)

Context: Traditional direct aminolysis uses trimethylaluminum (


), a pyrophoric liquid requiring glovebox handling. We utilize DABAL-Me3  (a solid adduct of DABCO and 

), which is air-stable, non-pyrophoric, and provides the same reactivity profile.

Mechanism: The reaction proceeds via the formation of a dimethylaluminum amide species, which activates the amine for nucleophilic attack on the ester carbonyl, bypassing the need for hydrolytic cleavage.

AlMechanism Step1 DABAL-Me3 Dissociation (Release AlMe3) Step2 Formation of Al-Amine Complex (CH4 evolution) Step1->Step2 + R-NH2 Step3 Coordination to Isoxazole Ester Step2->Step3 + Ester Step4 Intramolecular Acyl Transfer Step3->Step4 Heat

Figure 2: Mechanistic pathway of Aluminum-mediated amidation.

Materials:

  • Methyl isoxazole-3-carboxylate (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • DABAL-Me3 (1.0 – 1.2 equiv) [CAS: 137203-34-0]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Protocol:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, add the amine (1.2 equiv) and DABAL-Me3 (1.1 equiv).

  • Solvation: Add anhydrous THF (concentration ~0.2 M). Flush the headspace with nitrogen/argon and cap.

  • Activation: Stir at 40°C for 20 minutes. Note: Evolution of methane gas may occur; ensure the vessel is vented via a needle to a bubbler if scaling >500mg.

  • Addition: Add the methyl isoxazole-3-carboxylate (1.0 equiv).

  • Reaction: Seal the vessel and heat to 65°C (THF) or 80-100°C (Toluene) for 2–6 hours. Monitor by LCMS.[1]

  • Quench: Cool to 0°C. Carefully add dilute HCl (1M) dropwise. Caution: Aluminum salts will precipitate.

  • Workup: Dilute with Ethyl Acetate. Wash with 1M HCl (to remove unreacted amine) and Rochelle’s salt solution (potassium sodium tartrate) to solubilize aluminum salts. Dry organic layer (

    
    ) and concentrate.[2]
    
Protocol B: Hydrolysis and HATU Coupling (Conservative)

Context: Use this method if the amine is extremely expensive (limiting reagent) or if the isoxazole ester is part of a complex molecule sensitive to Lewis acids.

Step 1: Controlled Hydrolysis

  • Reagents: Methyl ester (1.0 equiv), LiOH.H2O (1.5 equiv), THF/Water (3:1).

  • Procedure: Stir at 0°C to RT. Crucial: Do not heat above 40°C to avoid decarboxylation or ring opening.

  • Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[2] Do not evaporate to dryness with strong heat; isoxazole-3-carboxylic acids can be unstable.

Step 2: Amide Coupling

  • Reagents: Crude Acid (1.0 equiv), Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

  • Procedure:

    • Dissolve Acid in DMF. Add DIPEA.

    • Add HATU. Stir for 5 mins (Activation).

    • Add Amine. Stir at RT for 1-2 hours.

  • Validation: This method avoids the high temperatures of Method A but introduces atom-inefficiency (coupling reagents).

Protocol C: Organocatalytic Transamidation (TBD)

Context: For "Green Chemistry" applications avoiding metals. TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) acts as a bifunctional catalyst.[3]

Materials:

  • Methyl ester (1.0 equiv)[4]

  • Amine (2.0 – 5.0 equiv) Note: Requires excess amine.

  • TBD (0.1 – 0.3 equiv) [CAS: 5807-14-7]

Procedure:

  • Mix ester and amine neat (if liquid) or in minimal MeCN.

  • Add TBD (30 mol%).

  • Stir at RT (for aliphatic amines) or 60°C (for anilines).

  • Workup: Direct purification via silica gel chromatography (TBD is polar and will elute late or stay on the baseline).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Ring Cleavage (N-O bond break) Reaction temperature too high or reducing conditions.Switch from Method A to Method B. Ensure no active reducing agents (e.g.,

) are present.
Incomplete Conversion (Method A) "Ate" complex formation failed.Ensure reagents are dry. Increase DABAL-Me3 to 1.5 equiv. Switch solvent to Toluene and increase T to 100°C.
Racemization (Chiral Amines) High heat in Method A.Use Method B (HATU/DIPEA) which is known to suppress racemization.
Aluminum Emulsion (Workup) Insoluble Al-hydroxides.Use Rochelle's Salt (sat. aq.) and stir vigorously for 30 mins during workup.
References
  • DABAL-Me3 Reagent Development

    • Woodward, S., et al. "DABAL-Me3, an Air-Stable Adduct of Trimethylaluminum: Preparation and Application in Amide Bond Formation."[5] Journal of Organic Chemistry, 2005.

  • TBD Catalyzed Aminolysis

    • Waymouth, R. M., et al. "Organocatalytic Synthesis of Amides from Esters." Journal of the American Chemical Society, 2006.
  • Isoxazole Ring Stability

    • Pinho e Melo, T. "Recent Advances in the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.
  • Leflunomide/Isoxazole Metabolism

    • "Leflunomide: A Review of its Pharmacology and Therapeutic Potential." Drugs, 1999. (Highlighting the base-catalyzed ring opening of isoxazole amides).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions of 5-Iodoisoxazoles

Welcome to the technical support center dedicated to enhancing the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving 5-iodoisoxazoles. This guide is designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving 5-iodoisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this critical C-C bond formation reaction. Drawing upon established principles and field-proven insights, this resource provides in-depth technical guidance in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter, offering causative explanations and actionable solutions.

Issue 1: Low to No Product Yield with Unreacted Starting Material

Question: My Suzuki coupling of a 5-iodoisoxazole with an arylboronic acid is resulting in very low yield, and I'm recovering most of my starting materials. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to problems with catalyst activation, reagent stability, or suboptimal reaction conditions.[1][2] Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Integrity:

  • Cause: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[1] Similarly, phosphine ligands can oxidize, which prevents them from coordinating with the palladium center.[1]

  • Solution:

    • Degassing is Critical: Ensure your solvent and reaction mixture are thoroughly degassed.[1] This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

    • Use High-Quality Reagents: Employ fresh palladium sources and ligands. Pd₂(dba)₃, for instance, can degrade over time.[1] Consider using more robust, air-stable precatalysts like those from the Buchwald or PEPPSI families.[3]

    • Ligand Selection: For electron-deficient heteroaryl halides like 5-iodoisoxazoles, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often promote the crucial oxidative addition step.[3][4]

2. Boronic Acid/Ester Stability:

  • Cause: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or prolonged heating.[5] Heteroaryl boronic acids can be particularly unstable.[6]

  • Solution:

    • Use fresh, high-purity boronic acids.

    • Consider using more stable boronic esters, such as pinacol or MIDA esters, or potassium trifluoroborate salts.[5] These reagents can release the boronic acid slowly in situ, maintaining a low concentration that favors transmetalation over degradation.[6]

3. Inadequate Base Activation:

  • Cause: The base is essential for activating the boronic acid to facilitate the transmetalation step.[7][8] The choice of base is often interdependent on the solvent and substrates.[7]

  • Solution:

    • Screen Different Bases: If a particular base isn't working, it's advisable to screen others. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[7] For sensitive substrates, milder bases like KF might be beneficial.[9]

    • Ensure Solubility: In biphasic systems (e.g., toluene/water), the base must be soluble in the aqueous phase to be effective. Vigorous stirring is crucial to maximize the reaction interface.[1]

4. Suboptimal Temperature:

  • Cause: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] However, excessive temperatures can lead to catalyst decomposition and increased side reactions.[1]

  • Solution:

    • If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), a careful increase in temperature may improve the yield.[1] It's important to monitor the reaction closely for signs of degradation.

Issue 2: Significant Formation of Side Products

Question: My reaction is producing the desired product, but I'm also observing significant amounts of homocoupled boronic acid and dehalogenated isoxazole. How can I minimize these side reactions?

Answer: The formation of homocoupling and dehalogenation products points to specific competing reaction pathways that can often be suppressed by adjusting your reaction setup and components.

1. Homocoupling of Boronic Acid:

  • Cause: This side reaction, which forms a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.[1][3] It can also be more prevalent when using a Pd(II) precatalyst, as its reduction to the active Pd(0) can consume the boronic acid.[1]

  • Solution:

    • Rigorous Degassing: As with low yield issues, impeccable degassing is the first line of defense against homocoupling.[1]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in situ reduction of Pd(II) sources.[1]

2. Dehalogenation of 5-Iodoisoxazole:

  • Cause: Dehalogenation, the replacement of the iodine with a hydrogen atom, can occur if there are sources of hydride in the reaction mixture.[3] Common culprits include certain amine bases or alcohol solvents.[3]

  • Solution:

    • Change the Base and Solvent: If dehalogenation is a significant issue, switch to a non-hydride-donating base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) and use an aprotic solvent system (e.g., dioxane, toluene, DMF).[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Iodoisoxazoles

This protocol provides a robust starting point for your optimizations.

Materials:

  • 5-Iodoisoxazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, 0.1 M concentration relative to the limiting reagent)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube), add the 5-iodoisoxazole, arylboronic acid, and base.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodoisoxazole to form a Pd(II) complex.[10][11]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Pd(II) complex, displacing the halide.[10][11]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Q2: Why is 5-iodoisoxazole a good substrate for Suzuki coupling?

A2: The reactivity of the organic halide in the oxidative addition step generally follows the trend I > Br > Cl.[5][8] The carbon-iodine bond is weaker and more readily undergoes oxidative addition with the palladium catalyst compared to the corresponding bromo or chloro derivatives, often allowing for milder reaction conditions.

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent is crucial for ensuring that all reactants are sufficiently soluble.[3] Common solvent systems for Suzuki couplings are often mixtures of an organic solvent and water, such as toluene/water, THF/water, or 1,4-dioxane/water.[3] The aqueous component is often necessary to dissolve the inorganic base.[3] For water-sensitive substrates, anhydrous polar aprotic solvents like DMF or THF can be used, often with an organic-soluble base or a fluoride source like KF or CsF.[9]

Q4: Can the isoxazole ring itself react or decompose under Suzuki conditions?

A4: Isoxazoles are generally stable under typical Suzuki coupling conditions. However, the N-O bond in the isoxazole ring can be susceptible to cleavage under certain reductive or harsh conditions, though this is not a common issue in standard Suzuki protocols. It is always prudent to conduct small-scale trials and monitor for any unexpected byproducts.

Q5: What is the role of the ligand in the catalytic cycle?

A5: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[8]

  • Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step, a key consideration for coupling with heteroaryl halides.[3][8]

  • Bulky ligands can accelerate the final reductive elimination step, which releases the product and regenerates the active catalyst.[3][8]

Data Presentation
Table 1: Comparison of Common Bases in Suzuki Coupling
BaseStrengthCommon SolventsKey Considerations
K₃PO₄ StrongToluene/H₂O, Dioxane/H₂OOften provides high yields but can be too harsh for base-sensitive functional groups.
K₂CO₃ ModerateToluene/H₂O, Ethanol/H₂OA versatile and widely used base with good functional group tolerance.[7][12]
Cs₂CO₃ StrongDioxane, Toluene, DMFHighly effective, often used when other bases fail, but more expensive.
KF MildAnhydrous THF, DioxaneUseful for substrates with base-labile groups like esters; activates boronic acid without hydrolysis.[9]
NaOH/KOH StrongAlcohols, Water mixturesVery effective but can promote side reactions with sensitive substrates.

Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.[7]

Table 2: Relative Reactivity of Halides in Oxidative Addition
HalideBond Strength (approx. kcal/mol)Relative ReactivityNotes
C-I ~57HighestMost reactive, allows for milder conditions.[5][8]
C-Br ~71IntermediateA common and reliable choice for cross-coupling.[5][8]
C-Cl ~84LowestOften requires more active, specialized catalysts and higher temperatures.[5][8]
Visualizations
Suzuki Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition R-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd(0)L_n->Oxidative_Addition R-X (5-Iodoisoxazole) Transmetalation R-Pd(II)-R'(L_n) Oxidative_Addition->Transmetalation R'-B(OR)2 Base Reductive_Elimination R-R' (Product) Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Regeneration Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Boronic Acid) start->check_reagents check_degassing Improve Degassing (Freeze-Pump-Thaw or Sparge) check_reagents->check_degassing Reagents OK success Yield Improved check_reagents->success Replaced old reagent screen_base Screen Alternative Bases (e.g., K3PO4, Cs2CO3, KF) check_degassing->screen_base Degassing Rigorous check_degassing->success Yield increased optimize_temp Optimize Temperature (Increase cautiously) screen_base->optimize_temp No Improvement screen_base->success New base effective change_ligand Change Ligand (e.g., Buchwald ligands, NHCs) optimize_temp->change_ligand Still Low Yield optimize_temp->success Higher temp worked change_ligand->success New ligand effective

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

References
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate. Available at: [Link]

  • Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia MDPI. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Degassing solvents for Suzuki reactions. Reddit. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... ResearchGate. Available at: [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Optimization

Preventing dehalogenation side reactions in isoxazole cross-coupling

A Senior Application Scientist's Guide to Preventing Dehalogenation Side Reactions Welcome to the technical support center for isoxazole cross-coupling. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Dehalogenation Side Reactions

Welcome to the technical support center for isoxazole cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who utilize halogenated isoxazoles in palladium-catalyzed cross-coupling reactions. The formation of isoxazole-containing scaffolds is pivotal in medicinal chemistry; however, these reactions are often plagued by a persistent side reaction: dehalogenation. This guide provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help you suppress this undesired pathway and maximize the yield of your target compound.

Troubleshooting Guide: Minimizing Dehalogenated Byproducts

This section addresses specific issues you may encounter in the lab. It is structured to help you diagnose the problem, understand the underlying cause, and implement an effective solution.

Issue 1: High Levels (>10%) of Dehalogenated Isoxazole Detected by LC-MS or NMR

  • Potential Cause A: Inappropriate Catalyst System. The kinetics of the catalytic cycle are critical. If the rate of reductive elimination of your desired product is slow, the palladium intermediate has more time to undergo side reactions. The ligand bound to the palladium center is the primary controller of these rates.

    • Recommended Solution: Switch to a catalyst system featuring a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[1][2] These ligands promote the final, product-forming reductive elimination step, which can outpace the dehalogenation pathway.[2] Consider screening ligands such as SPhos, XPhos, or RuPhos, or using well-defined precatalysts like XPhos Pd G2 or G3.[3]

  • Potential Cause B: Hydride Formation from Base or Solvent. The primary mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species, which then reductively eliminates to give the Ar-H byproduct.[1] Strong alkoxide bases (e.g., NaOtBu) and protic solvents (e.g., methanol, ethanol) are common sources of the hydride ligand.[1][2]

    • Recommended Solution: Change your base and solvent system.

      • Base Optimization: Replace strong alkoxide bases with milder inorganic bases. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent alternatives that are less likely to generate hydride species.[1]

      • Solvent Change: Switch from protic solvents to aprotic solvents. Anhydrous 1,4-dioxane, toluene, or tetrahydrofuran (THF) are highly recommended as they cannot act as hydride donors.[1][4]

  • Potential Cause C: High Reaction Temperature. While heat is often required to drive cross-coupling reactions to completion, excessive temperatures can increase the rate of catalyst decomposition and competing side reactions, including dehalogenation.[2][5]

    • Recommended Solution: Lower the reaction temperature. Determine the lowest effective temperature that allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 80 °C) than for a shorter time at a very high temperature (e.g., 110 °C).[2]

Issue 2: Reaction is Sluggish, Leading to Both Dehalogenation and Unreacted Starting Material

  • Potential Cause A: Slow Transmetalation. The transfer of the organometallic coupling partner (e.g., from the boronic acid to the palladium) can be a rate-limiting step. If this step is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of encountering a hydride source and undergoing dehalogenation.[1] This can be caused by poor quality or unstable boronic acid/ester reagents.

    • Recommended Solution:

      • Assess Reagent Quality: Ensure your boronic acid or boronic ester is pure and has not degraded. Protodeborylation (hydrolysis of the C-B bond) is a common issue, especially with heteroaryl boronic acids.[6]

      • Use Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin), which is less prone to protodeborylation.[6]

      • Increase Equivalents: A modest increase in the equivalents of the boron reagent (e.g., from 1.2 to 1.5 eq) can sometimes accelerate transmetalation.

  • Potential Cause B: Inefficient Catalyst Activation. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to the active Pd(0) species.[6] If this activation is inefficient, the low concentration of active catalyst will result in a sluggish reaction.

    • Recommended Solution: Use a modern palladium precatalyst. Buchwald-type precatalysts (e.g., XPhos Pd G2/G3/G4) are designed to generate the active L-Pd(0) species cleanly and efficiently, leading to more robust and reproducible reactions.[3][7]

Issue 3: Isoxazole Ring Instability or Decomposition Observed

  • Potential Cause: N-O Bond Cleavage. The isoxazole ring contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions, particularly strongly basic or reductive environments.[8][9] This is a separate issue from dehalogenation but can be exacerbated by harsh reaction conditions intended to overcome sluggish coupling.

    • Recommended Solution: Employ milder reaction conditions. This reinforces the recommendation to avoid strong bases like alkoxides and hydroxides. Using a carbonate or phosphate base with a well-chosen ligand at a moderate temperature is the best strategy to preserve the integrity of the isoxazole core.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in isoxazole cross-coupling? A1: Dehalogenation is a side reaction where the halogen atom on your isoxazole is replaced by a hydrogen atom.[2] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) intermediate after the initial oxidative addition step. This Pd-H species can arise from the reaction of the palladium complex with various components in the mixture, such as amine or alkoxide bases, alcohol solvents, or even trace water.[1][6] This intermediate can then undergo reductive elimination to release the dehalogenated isoxazole (Ar-H), regenerating the Pd(0) catalyst which can re-enter the undesired cycle.[1]

Q2: My starting material is a 4-iodoisoxazole. Is it more susceptible to dehalogenation? A2: Yes. The propensity for dehalogenation typically follows the reactivity of the C-X bond: I > Br > Cl.[1] While the C-I bond undergoes oxidative addition more readily (which is good for the desired reaction), it is also more susceptible to the competing dehalogenation pathway. If you are experiencing significant dehalogenation with an iodoisoxazole, consider switching to the analogous 4-bromoisoxazole, which often provides a better balance of reactivity and stability.[3][10]

Q3: Can the quality of my boronic acid really affect the amount of dehalogenation? A3: Absolutely. The main catalytic cycle is a series of competing rates. If the transmetalation step is slow, the Ar-Pd(II)-X intermediate exists for a longer period. This extended lifetime increases the likelihood of it being intercepted by a hydride source, leading to dehalogenation.[1] Using high-purity, stable boronic acids or their esters (like pinacol esters) ensures that the transmetalation step is as fast as possible, favoring the productive pathway.[1][6]

Q4: I've heard that "ligandless" conditions can work. Is this a good way to avoid dehalogenation? A4: While some simple cross-couplings can proceed without an added ligand, this is highly inadvisable for complex substrates like substituted isoxazoles. Ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and, most importantly, controlling the kinetics of the catalytic cycle.[11] Bulky, electron-rich ligands are a key tool specifically used to accelerate the desired reductive elimination, thereby preventing dehalogenation.[2] Proceeding without a ligand is more likely to lead to a slow, low-yielding reaction with significant side products.

Data & Parameter Selection

Optimizing a cross-coupling reaction involves balancing multiple variables. The table below summarizes the general effects of key parameters on the formation of the desired product versus the dehalogenated byproduct.

ParameterChoice Favoring Cross-CouplingChoice Favoring DehalogenationRationale
Ligand Bulky, electron-rich phosphines (XPhos, SPhos) or NHCs (IPr)[1][12]Less bulky ligands (PPh₃) or no ligandBulky ligands accelerate the final reductive elimination step, outcompeting the dehalogenation pathway.[2]
Base Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃)[1][3]Strong bases (NaOtBu, NaOH, KOH)Strong alkoxide and hydroxide bases can act as hydride sources, directly feeding the dehalogenation pathway.[1][2]
Solvent Aprotic solvents (Dioxane, Toluene, THF)[1][4]Protic solvents (Ethanol, Methanol, Water)Alcohols and water can be sources of hydrides or protons that facilitate dehalogenation.[1][13]
Halide Cl, Br[1]I[1]The more reactive C-I bond is more susceptible to both oxidative addition and dehalogenation.
Temperature Lowest effective temperature (e.g., 60-80 °C)High temperatures (>100 °C)[2]Higher temperatures can increase the rate of side reactions and catalyst decomposition.[5]
Visualizing the Reaction Pathways

Understanding the competition between the productive and unproductive pathways is key to troubleshooting.

Catalytic_Cycle cluster_main Suzuki-Miyaura Productive Cycle cluster_side Dehalogenation Side Reaction Pd0 L-Pd(0) ArPdX Ar(Isoxazole)-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr Ar(Isoxazole)-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation (Ar'-B(OR)₂) ArPdH Ar(Isoxazole)-Pd(II)-H ArPdX->ArPdH Hydride Source (Base, Solvent) ArPdAr->Pd0 Product Ar-Ar' (Desired Product) ArPdAr->Product Reductive Elimination ArPdH->Pd0 Byproduct Ar-H (Dehalogenated) ArPdH->Byproduct Reductive Elimination

Caption: Competing pathways in isoxazole cross-coupling.

The diagram above illustrates the critical branch point after oxidative addition. The desired pathway proceeds through transmetalation (green), while the undesired dehalogenation pathway is initiated by a hydride source (red). Your goal is to choose conditions that maximize the rate of the green pathway relative to the red one.

Optimized Protocol: Suzuki-Miyaura Coupling of 4-Bromoisoxazole

This protocol is a robust starting point for coupling arylboronic acids with brominated isoxazoles, incorporating best practices to minimize dehalogenation.

Reagents & Materials:

  • 4-Bromo-3,5-dimethylisoxazole (or other bromoisoxazole substrate) (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the bromoisoxazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inerting: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to remove all oxygen.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 eq). Then, add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing (Optional but Recommended): For maximum reproducibility, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. For larger scales, three freeze-pump-thaw cycles are recommended.[1]

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The lower temperature is chosen to disfavor the dehalogenation side reaction.[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2021). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • Reddit r/Chempros. significant dehalogenation in stille coupling. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Stradiotto, M., et al. (2010). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Jedinák, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF - ResearchGate. [Link]

  • Sigman, M. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]

  • Handy, S. T., et al. (2021). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. [Link]

  • Dehli, J. R., & Bolm, C. (2004). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. [Link]

  • Bellina, F., & Rossi, R. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Reddit r/OrganicChemistry. Dehalogenation side product suzukis. [Link]

  • ResearchGate. Temperature effect on coupling reaction. [Link]

  • Doyle, A. G., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science. [https://doyle.princeton.edu/wp-content/uploads/sites/9 Doyle Group/files/publications/2018_doyle_science.pdf]([Link] Doyle Group/files/publications/2018_doyle_science.pdf)

  • Baumann, M., & Bracken, C. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Guide: Catalyst Selection for Sterically Hindered Isoxazole Synthesis

Executive Summary & Decision Matrix Synthesizing isoxazoles with significant steric bulk—particularly at the 3- and 4-positions—presents a dual challenge: kinetic suppression (reaction rates drop significantly) and therm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

Synthesizing isoxazoles with significant steric bulk—particularly at the 3- and 4-positions—presents a dual challenge: kinetic suppression (reaction rates drop significantly) and thermodynamic competition (nitrile oxide dimerization to furoxans).

For sterically hindered substrates, the classical thermal 1,3-dipolar cycloaddition is often insufficient due to high activation energy barriers. Transition metal catalysis is not merely an optimization; it is a requirement to lower these barriers and control regioselectivity.

Catalyst Selection Flowchart

Use the following logic gate to select your catalytic system based on substrate structure and desired regiochemistry.

CatalystSelection Start START: Define Substrate & Goal AlkyneType Alkyne Type? Start->AlkyneType Terminal Terminal Alkyne (R-C≡C-H) AlkyneType->Terminal Internal Internal Alkyne (R-C≡C-R') AlkyneType->Internal Regio Desired Regioisomer? Terminal->Regio RuCat RECOMMENDATION B: Ru(II) Catalysis (RuAAC-Isox) (Cp*RuCl(cod)) Internal->RuCat Standard for Internal Isomer35 3,5-Disubstituted Regio->Isomer35 Standard Isomer34 3,4-Disubstituted Regio->Isomer34 Inverted StericCheck Steric Bulk at Propargylic Position? Isomer35->StericCheck Isomer34->RuCat Required CuCat RECOMMENDATION A: Cu(I) Catalysis (CuAAC-Isox) (CuSO4 / Ascorbate) StericCheck->CuCat Low/Med AuCat RECOMMENDATION C: Au(I) or Microwave Assist (AuCl3 / AgOTf) StericCheck->AuCat Extreme Bulk

Figure 1: Decision matrix for catalyst selection. Note that Ru(II) is the only reliable method for accessing 3,4-substitution patterns or reacting internal alkynes under mild conditions.

Technical Modules: Mechanisms & Troubleshooting

Module A: The Regioselectivity Crisis (Cu vs. Ru)

The Problem: Thermal cycloadditions of nitrile oxides to alkynes typically yield a mixture of 3,5- and 3,4-isomers. Steric bulk on the nitrile oxide generally favors the 3,5-isomer slightly, but not exclusively.

The Solution:

  • Copper(I) (CuAAC-Isox): Enforces 3,5-regioselectivity . The mechanism proceeds via a copper acetylide intermediate.

    • Limitation: It requires a terminal alkyne. If your hindered target requires an internal alkyne, Cu(I) will fail because it cannot form the necessary acetylide σ-complex.

  • Ruthenium(II) (RuAAC-Isox): Enforces 3,4-regioselectivity . The catalyst Cp*RuCl(cod) operates via an oxidative cyclometallation mechanism, forming a ruthenacycle that places the bulky groups distal to each other (or governed by electronic directing effects), resulting in the 3,4-isomer.

Module B: The Dimerization Trap (Furoxan Formation)[1]

The Problem: Nitrile oxides are unstable high-energy dipoles. In the presence of steric hindrance, the rate of cycloaddition (


) slows down. However, the rate of nitrile oxide dimerization to furoxan (

) remains constant or decreases less significantly.

The Fix:

  • In-Situ Generation: Never isolate the nitrile oxide. Generate it in the presence of the alkyne.

  • Kinetic Throttling: Use a syringe pump to add the nitrile oxide precursor (hydroximinoyl chloride) so that the instantaneous concentration of

    
     is near zero.
    

Troubleshooting Guides (FAQ Format)

Q1: I am using a bulky internal alkyne (e.g., t-butyl substituted), and the reaction with Cp*RuCl(cod) is stalled.

Diagnosis: While CpRuCl(cod) is excellent for internal alkynes, the Cp (pentamethylcyclopentadienyl) ligand itself is bulky. If your substrate is extremely hindered, the catalyst's own steric bulk may prevent coordination. Corrective Action:

  • Switch Solvent: Move to 1,2-dichloroethane (DCE) and increase temperature to 60-80°C.

  • Microwave Irradiation: Switch to microwave heating (100°C, 10-30 mins) to overcome the activation barrier of the metallacycle formation.

  • Ligand Modification: If Cp* fails, consider the less sterically demanding CpRuCl(PPh3)2, though you may sacrifice some regiocontrol.

Q2: My nitrile oxide precursor (aldoxime) is not converting; I see no reaction.

Diagnosis: The chlorination step (Aldoxime


 Hydroximinoyl Chloride) often fails with standard NCS (N-chlorosuccinimide) if the substrate is electron-poor or extremely hindered.
Corrective Action: 
  • Use t-BuOCl: Generate tert-butyl hypochlorite fresh or use commercial bleach (NaOCl) for the chlorination step before adding the alkyne.

  • Hypervalent Iodine: Use [Bis(trifluoroacetoxy)iodo]benzene (PIFA) to oxidize the aldoxime directly to the nitrile oxide in one pot. This avoids the chloride intermediate entirely.

Q3: I am getting the wrong regioisomer with Copper catalysis.

Diagnosis: Copper(I) catalysis is strictly for 3,5-disubstituted isoxazoles from terminal alkynes. If you observe 3,4-isomers, your catalyst is dead (oxidized to Cu(II)), and you are observing the background thermal reaction. Corrective Action:

  • Refresh Catalyst: Add sodium ascorbate (10-20 mol%) to reduce inactive Cu(II) back to Cu(I).

  • Oxygen Exclusion: Degas your solvents. Oxygen rapidly kills the active Cu(I) species.

Experimental Protocols

Protocol A: Ru-Catalyzed Synthesis of Hindered 3,4-Isoxazoles

Best for: Internal alkynes, high regiocontrol requirements.

Reagents:

  • Alkyne (1.0 equiv)

  • Hydroximinoyl chloride (1.2 equiv) (Precursor to Nitrile Oxide)

  • Catalyst: Cp*RuCl(cod) (2-5 mol%)[1]

  • Base:

    
     or DIPEA (1.5 equiv)
    
  • Solvent: DCE or THF (0.2 M)

Workflow:

  • Catalyst Activation: In a dry vial, dissolve the alkyne and Cp*RuCl(cod) in anhydrous DCE. Stir for 5 minutes under

    
    .
    
  • Slow Addition: Dissolve the hydroximinoyl chloride in a separate syringe.

  • Reaction: Add the base to the reaction vial. Immediately begin the slow addition of the hydroximinoyl chloride solution over 4 hours (syringe pump).

    • Why? This keeps nitrile oxide concentration low, preventing furoxan dimerization.

  • Workup: Filter through a short silica plug to remove Ruthenium (which is dark brown/black). Concentrate and purify via column chromatography.[2]

Protocol B: Cu-Catalyzed Synthesis of Hindered 3,5-Isoxazoles

Best for: Terminal alkynes with bulky substituents.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Hydroximinoyl chloride (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%)
    
  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent:

    
     (1:1)
    

Workflow:

  • Mix Phase: Dissolve alkyne and hydroximinoyl chloride in the solvent mixture.

  • Initiation: Add the base, followed immediately by the Cu/Ascorbate solution.

  • Monitoring: Stir vigorously. If the reaction turns green/blue, add more ascorbate (it should stay yellow/orange).

  • Completion: Quench with saturated

    
     (chelates copper). Extract with EtOAc.[3][4]
    

Comparative Data: Yields & Selectivity[3][6][7][8]

Substrate (Steric Bulk)MethodCatalystYieldRegio (3,5 : 3,4)Notes
Phenyl-C≡C-H (Low)ThermalNone65%60 : 40Poor selectivity
Phenyl-C≡C-H (Low)CuAACCu(I)92%>98 : 2Excellent 3,5
t-Butyl-C≡C-H (High)CuAACCu(I)85%>98 : 2Slower reaction time
Phenyl-C≡C-Me (Internal)RuAACCpRu88%5 : 95Access to 3,4
t-Butyl-C≡C-Ph (Extreme)RuAACCpRu45%10 : 90Requires 80°C/Microwave

References

  • Himo, F., et al. (2005).[5] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity." Journal of the American Chemical Society.[6] Link

  • Grecian, S., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition. Link

  • Chatterjee, T., et al. (2020).[3][7] "Recent advances in the synthesis of isoxazoles." RSC Advances. Link

  • Duan, M., et al. (2022).[8][5] "Copper-Catalyzed Isoxazole Synthesis via One-Pot Oxidation/Cyclization Sequence." Journal of Organic Chemistry. Link

  • Kadam, K. S., et al. (2016).[5] "Efficient One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." Synthesis. Link

Sources

Optimization

Technical Support Center: Purification of Methyl 5-iodo-1,2-oxazole-3-carboxylate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of methyl 5-iodo-1,2-oxazole-3-carboxylate. As a halogenated heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of methyl 5-iodo-1,2-oxazole-3-carboxylate. As a halogenated heterocyclic compound, this molecule presents unique challenges and opportunities in its purification. This document provides in-depth, field-proven insights and step-by-step protocols to navigate these challenges effectively, ensuring the high purity required for downstream applications.

Section 1: Initial Assessment & Purification Strategy

Before proceeding with any purification technique, a preliminary analysis of the crude material is paramount. This initial assessment will dictate the most efficient and effective purification strategy.

Q1: What is the first step I should take after my synthesis is complete?

A1: The critical first step is to analyze your crude product to understand its composition. A small sample should be analyzed by Thin-Layer Chromatography (TLC) and, if available, Liquid Chromatography-Mass Spectrometry (LC-MS) or ¹H NMR.

  • Why this is important: This analysis provides a snapshot of your reaction outcome. It helps you identify the desired product, unreacted starting materials, and any byproducts. The relative polarity and quantity of these components will inform your choice of purification method (e.g., a simple filtration vs. column chromatography).[1][2]

  • Actionable Insight: Spot the crude material alongside your starting materials on a TLC plate. This will immediately tell you if the starting material has been consumed and reveal the polarity of your new product relative to impurities.

General Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying a synthesized compound like methyl 5-iodo-1,2-oxazole-3-carboxylate.

Purification Workflow cluster_methods Purification Method Selection start Crude Reaction Mixture analysis Analyze Crude Sample (TLC, LC-MS, NMR) start->analysis decision Assess Purity & Impurity Profile analysis->decision filtration Simple Filtration / Extraction decision->filtration Product is major component & impurities have very different solubility recrystallization Recrystallization decision->recrystallization Product is solid & a suitable solvent is found chromatography Column Chromatography decision->chromatography Complex mixture or close-running impurities purity_check Assess Purity of Fractions (TLC, HPLC) filtration->purity_check recrystallization->purity_check chromatography->purity_check combine Combine Pure Fractions & Evaporate purity_check->combine final_product Pure Compound combine->final_product

Caption: General purification decision workflow.

Section 2: Column Chromatography Troubleshooting

Column chromatography is one of the most powerful techniques for purifying moderately polar heterocyclic compounds.[3] However, success depends on careful method development and troubleshooting.

Q2: My compound and a major impurity have very similar Rf values on TLC. How can I improve separation on a column?

A2: This is a common challenge. When baseline separation is difficult, several parameters can be adjusted.

  • Optimize the Solvent System: Simple solvent systems like Hexane/Ethyl Acetate may not provide sufficient selectivity.[1] Try introducing a different solvent to change the selectivity of the separation. For example, switching from an ethyl acetate-based system to one containing dichloromethane or ether can alter the interactions between your compounds and the stationary phase.[4]

  • Reduce the Elution Strength: If your target compound has an Rf of 0.4 in a particular solvent system, try adjusting the ratio to bring the Rf down to 0.1-0.2.[4] This will require more solvent, but it increases the residence time on the column, allowing for better separation of closely eluting compounds.

  • Check for Compound-Silica Interactions: The oxazole ring contains nitrogen, which can interact with acidic sites on the silica gel, leading to peak tailing or streaking.[1] Adding a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase can neutralize these acidic sites and significantly improve peak shape.[1][4]

  • Sample Loading: Overloading the column is a frequent cause of poor separation.[1] Ensure your sample is loaded in a minimal volume of solvent and that the total crude material is typically 1-5% of the mass of the silica gel.[1]

Troubleshooting Flowchart: Poor Column Separation

Chromatography Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation or Overlapping Peaks check_tlc Review TLC Data start->check_tlc cause1 Inappropriate Solvent System check_tlc->cause1 Rf too high or poor spot separation cause2 Column Overloading check_tlc->cause2 TLC looks good, but column fails cause3 Compound-Silica Interaction (Tailing Peaks) check_tlc->cause3 Streaking or tailing spots on TLC solution1a Decrease Polarity (Lower Rf) cause1->solution1a solution1b Try Different Solvent System (e.g., DCM/MeOH) cause1->solution1b solution2 Reduce Sample Load (1-5% of silica mass) cause2->solution2 solution3 Add Modifier to Eluent (e.g., 0.5% Triethylamine) cause3->solution3

Caption: Troubleshooting poor separation in column chromatography.

Protocol: Flash Column Chromatography
  • TLC Method Development:

    • Develop a solvent system where your target compound has an Rf value of approximately 0.3-0.4.[3] This provides a good balance between separation and elution time.

    • Test various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to find the one that gives the best separation between your product and impurities.[1]

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[3]

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.[3]

    • Pour the slurry into the column and gently tap to ensure even packing. Allow the solvent to drain until it is level with the top of the silica.[3]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (often the more polar component of your eluent).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (flash chromatography) to achieve a flow rate of about 2 inches per minute.[4]

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

Section 3: Recrystallization FAQs

Recrystallization is an excellent technique for purifying solid compounds, often yielding material of very high purity. Its success hinges on the differential solubility of the compound and its impurities in a given solvent system.[5]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of the supersaturated solution as a liquid rather than a solid.[6] This is often due to the solution being too concentrated, cooling too quickly, or the presence of impurities depressing the melting point.[6]

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool more slowly.[1][6]

  • Slow Down the Cooling: Rapid cooling favors oil formation.[6] Allow the flask to cool to room temperature on the benchtop, perhaps insulated with a towel, before moving it to an ice bath.[6]

  • Change the Solvent System: The chosen solvent may be unsuitable. If using a single solvent, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.[6]

Q4: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

A4: A supersaturated solution may need a nucleation point to begin crystallization.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide sites for crystal growth to begin.[1][6]

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This provides a template for crystallization.[1][6]

  • Reduce Solvent Volume: It's possible you used too much solvent initially.[1] Gently evaporate some of the solvent and allow the solution to cool again.

Predicted Solubility & Potential Recrystallization Solvents

Based on the structure of methyl 5-iodo-1,2-oxazole-3-carboxylate (containing a polar ester and oxazole ring, and a less polar iodo-substituent), a predictive solubility profile can be established to guide solvent selection.[7]

Solvent ClassSolvent ExamplesPredicted SolubilityRationale for Recrystallization
Polar Protic Methanol, Ethanol, IsopropanolModerately SolubleGood potential "good" solvents. The compound should be soluble when hot but less soluble when cold.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateSolubleMay be too effective as solvents, leading to low recovery. Best used as the "good" solvent in a mixed pair.
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleExcellent candidates for the "poor" solvent (anti-solvent) in a mixed-solvent system.[6][7]

Section 4: Stability Considerations

Q5: My purified compound seems to be degrading over time, showing new spots on TLC. Why is this happening and how can I prevent it?

A5: Iodo-substituted heterocyclic compounds can be sensitive to light, heat, and pH.[8][9] The carbon-iodine bond can be susceptible to cleavage, and the oxazole ring itself can be prone to hydrolysis under harsh conditions.[8][9]

  • Light Sensitivity: Iodoaromatic compounds can undergo photodegradation.[8] Solution: Protect your compound from light by storing it in amber vials or by wrapping containers in aluminum foil.[8]

  • Thermal Stability: Elevated temperatures can accelerate degradation. Solution: Store stock solutions and the pure solid compound at low temperatures, such as -20°C.[8] During experiments, keep solutions on ice when possible.

  • pH Sensitivity: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[8][9] Solution: When performing extractions or other procedures, use neutral or mildly acidic/basic conditions (pH 6-8) and minimize the compound's exposure time to non-neutral pH.[8]

  • Solvent Choice: Protic solvents like methanol could potentially participate in solvolysis reactions.[8] Solution: For long-term storage in solution, use aprotic solvents like DMSO or acetonitrile. If a protic solvent is required for an experiment, prepare the solution immediately before use.[8]

References

  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem Technical Support.
  • Stability issues of 2-Iodo-5-(m-tolyl)oxazole in solution. (2025). BenchChem Technical Support.
  • An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole. (2025). BenchChem Technical Support.
  • Suzuki purification problem. (2018). Reddit r/OrganicChemistry.
  • methyl 5-iodo-1,2-oxazole-3-carboxyl
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem Technical Support.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Solubility of 2-Iodo-5-(m-tolyl)oxazole in common organic solvents. (2025). BenchChem Technical Support.
  • Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chrom
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystalliz

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Palladium-Catalyzed Isoxazole Functionalization

Welcome to the technical support center for palladium-catalyzed isoxazole functionalization. This guide is designed for researchers, scientists, and drug development professionals navigating the nuanced world of syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed isoxazole functionalization. This guide is designed for researchers, scientists, and drug development professionals navigating the nuanced world of synthetic chemistry. Isoxazoles are a critical scaffold in medicinal chemistry, and their functionalization via palladium catalysis is a powerful tool for diversification.[1] However, the success of these reactions is profoundly influenced by the choice of solvent—a variable that is often underestimated.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed, effective decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no yield. Is the solvent always the first thing I should check?

A1: While solvent choice is critical, a systematic approach is best when troubleshooting low or no product yield.[3] Before focusing solely on the solvent, first verify the integrity of your core reaction components:

  • Reagent Purity: Ensure all starting materials, including the isoxazole substrate, coupling partner, and base, are pure and anhydrous. Moisture, in particular, can be detrimental to many palladium-catalyzed reactions.[4]

  • Catalyst and Ligand Activity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[4] Ensure your catalyst and ligands have been stored correctly under an inert atmosphere. Consider using a fresh batch or a reliable precatalyst system designed for stability and efficient generation of the active catalytic species.

  • Inert Atmosphere: Confirm that your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[3]

Once these factors are ruled out, the solvent becomes a primary suspect. An inappropriate solvent can hinder the reaction by failing to dissolve reactants, interfering with the catalytic cycle, or even degrading the catalyst.[2][5]

Q2: How does solvent polarity impact the key steps of the catalytic cycle in isoxazole functionalization?

A2: Solvent polarity can dramatically influence the rates and selectivity of the fundamental steps in a palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: This is often the rate-determining step.[7] The mechanism of oxidative addition can be influenced by solvent polarity. For instance, reactions involving aryl triflates often proceed through a polar, nucleophilic displacement pathway.[8] Highly polar solvents can stabilize the charged transition states involved in this step, thereby accelerating the reaction.[8][9] Conversely, for less polar substrates, a non-polar solvent might be more suitable.[10]

  • Reductive Elimination: The final step, where the new C-C or C-heteroatom bond is formed, can also be solvent-dependent. Some studies suggest that reductive elimination may proceed through an ionic mechanism, which would be influenced by the solvent's ability to support charged intermediates.[11]

Q3: What is the difference between protic and aprotic solvents, and which should I choose for my isoxazole functionalization?

A3: The key difference lies in their ability to donate hydrogen bonds.[12]

  • Protic Solvents (e.g., water, ethanol, methanol) have hydrogen atoms connected to electronegative atoms like oxygen or nitrogen and can act as hydrogen bond donors.[12]

  • Aprotic Solvents (e.g., THF, DMF, toluene) lack these acidic protons and cannot donate hydrogen bonds, though they may still be polar.[12]

The choice between them is not always straightforward and depends on the specific reaction. For example, in Suzuki-Miyaura couplings, the addition of water (a protic solvent) as a co-solvent with a polar aprotic solvent like DMF can significantly enhance the reaction rate.[13] However, in other cases, protic solvents can hinder the reaction by strongly solvating and deactivating nucleophiles.

Q4: Can the solvent directly interact with the palladium catalyst?

A4: Yes, this is a crucial and often overlooked aspect. Coordinating solvents like DMF, acetonitrile, or THF can directly bind to the palladium center.[5][14] This coordination can be beneficial by stabilizing the catalyst, but it can also be detrimental if the solvent competes with the desired ligand or substrate for a coordination site on the palladium.[5] In some cases, solvent coordination can even invert the selectivity of a reaction by altering the structure of the active catalytic species.[14]

Troubleshooting Guides

This section provides a more granular look at specific problems and offers structured solutions.

Problem 1: Poor Solubility of Reagents

Issue: One or more of your starting materials (isoxazole substrate, coupling partner, or base) is not fully dissolving in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.

Causality: A successful reaction requires that all components can interact in the solution phase.[5] Poor solubility limits the effective concentration of the reactants and can prevent the reaction from proceeding efficiently.

Troubleshooting Workflow:

Caption: Workflow for solvent screening and optimization.

By systematically evaluating the impact of the solvent, you can overcome common hurdles in palladium-catalyzed isoxazole functionalization, leading to more robust, efficient, and reproducible synthetic methods.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • RSC Publishing. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science.
  • ChemRxiv. (n.d.). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • PMC. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • ResearchGate. (n.d.). Heck and Suzuki coupling reactions in water using poly(2-oxazoline)s functionalized with palladium carbene complexes as soluble, amphiphilic polymer supports.
  • (n.d.). protic-and-aprotic-solvents.pdf.
  • PMC. (n.d.). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • PMC. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
  • PMC. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles.

Sources

Optimization

Technical Support Center: Troubleshooting Oxidative Addition Steps with Electron-Deficient Heterocycles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the critical oxidative addition step in cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the critical oxidative addition step in cross-coupling reactions involving electron-deficient heterocycles. The following content provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the mechanistic principles at play.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides concise, actionable answers.

Q1: Why is oxidative addition to electron-deficient heterocycles so challenging?

A1: Electron-deficient heterocycles present a unique challenge due to the electronic nature of the C-X (where X is a halide or pseudohalide) bond. The electron-withdrawing character of the heterocyclic ring system decreases the electron density of the C-X bond, making it less susceptible to nucleophilic attack by the low-valent metal catalyst (typically Pd(0) or Ni(0)). This results in a slower rate of oxidative addition, which is often the rate-limiting step of the catalytic cycle.[1][2]

Q2: My reaction is not proceeding. What are the first things I should check?

A2: Before delving into more complex troubleshooting, always verify the fundamentals:

  • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and lead to side reactions like the homocoupling of boronic acids.[1][3]

  • Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst.[4][5] Use high-purity, anhydrous solvents and fresh, properly stored reagents.

  • Catalyst Integrity: Palladium precatalysts are generally more stable than generating the active catalyst in situ.[6][7] However, improper storage can lead to degradation. If in doubt, use a fresh batch of catalyst.

Q3: How do I choose the right ligand for my electron-deficient heterocycle?

A3: Ligand selection is critical. For electron-deficient heterocycles, you generally need electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands increase the electron density on the metal center, which in turn promotes the oxidative addition step.[8] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent starting points.[6]

Q4: Can the choice of palladium precatalyst make a difference?

A4: Absolutely. Modern palladium precatalysts (e.g., G3, G4, G6 Buchwald precatalysts) are designed for stability and efficient generation of the active LPd(0) species.[7] They often outperform traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can contain impurities or require an activation step that can be inefficient.[6] Using a well-defined precatalyst ensures a controlled ligand-to-palladium ratio and minimizes side reactions.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems, grounded in mechanistic principles.

Guide 1: Low or No Conversion

Problem: The reaction shows minimal or no formation of the desired product, with the starting material largely unreacted.

Root Cause Analysis: This is a classic symptom of a stalled or extremely slow oxidative addition step. The electron-deficient nature of the heterocycle makes the C-X bond less reactive towards the Pd(0) catalyst.

Troubleshooting Workflow:

start Low/No Conversion cat_check Catalyst System Optimization start->cat_check cond_check Reaction Condition Adjustment cat_check->cond_check If no improvement sub_cat1 Increase Catalyst Loading (e.g., 1-5 mol%) cat_check->sub_cat1 reagent_check Reagent & Substrate Verification cond_check->reagent_check If no improvement sub_cond1 Increase Temperature (monitor for decomposition) cond_check->sub_cond1 reagent_check->start Re-evaluate sub_reagent1 Verify Purity of Heterocycle reagent_check->sub_reagent1 success Successful Reaction sub_cat2 Switch to a More Electron-Rich Ligand (e.g., Buchwald ligands, NHCs) sub_cat1->sub_cat2 If ineffective sub_cat3 Use a Modern Precatalyst (e.g., G3/G4/G6) sub_cat2->sub_cat3 If ineffective sub_cat3->success If effective sub_cond2 Screen Solvents (e.g., Toluene, Dioxane, THF, DME) sub_cond1->sub_cond2 If ineffective sub_cond3 Change the Base (e.g., K3PO4, Cs2CO3) sub_cond2->sub_cond3 If ineffective sub_cond3->success If effective sub_reagent2 Use Fresh, High-Purity Boronic Acid/Ester sub_reagent1->sub_reagent2 sub_reagent3 Ensure Anhydrous & Degassed Solvents sub_reagent2->sub_reagent3 sub_reagent3->success If effective start Deactivation / Side Products deactivation Catalyst Deactivation (Palladium Black) start->deactivation side_products Side Product Formation (Dehalogenation, Homocoupling) start->side_products solution1 Use Stabilizing Ligands (Bulky Phosphines/NHCs) deactivation->solution1 solution2 Employ Precatalysts deactivation->solution2 solution3 Strict Inert Conditions side_products->solution3 For Homocoupling solution4 Use Anhydrous Conditions / Boronic Esters side_products->solution4 For Protodeboronation solution5 Modify Base/Solvent side_products->solution5 For Dehalogenation success Clean Reaction solution1->success solution2->success solution3->success solution4->success solution5->success

Caption: Troubleshooting catalyst deactivation and side reactions.

Solutions & Protocols:
  • Preventing Catalyst Deactivation:

    • Use Robust Ligands: Sterically demanding ligands not only promote oxidative addition but also form more stable complexes that are less prone to aggregation.

    • Switch to a Precatalyst: As mentioned, well-defined precatalysts ensure the formation of a stable, monoligated Pd(0) species, which is the active catalyst. This avoids issues with generating the catalyst in situ from sources like Pd₂(dba)₃, which can lead to poorly defined active species and subsequent decomposition. [6][7]

  • Minimizing Side Reactions:

    • Dehalogenation: This side reaction can sometimes be suppressed by changing the solvent or using a weaker, non-coordinating base.

    • Protodeboronation: This is a common issue with heteroaryl boronic acids.

      • Protocol: Mitigating Protodeboronation:

        • Use Anhydrous Conditions: Dry all reagents and use anhydrous solvents.

        • Switch to Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than their corresponding boronic acids. [3]If starting with a boronic acid, it can be converted to the pinacol ester prior to the coupling reaction.

        • Use Potassium Trifluoroborate Salts (BF₃K): These salts are also highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.

Section 3: Mechanistic Considerations

A deeper understanding of the oxidative addition mechanism can inform troubleshooting strategies. For electron-deficient systems, the reaction often proceeds through a concerted pathway.

G cluster_cycle Catalytic Cycle Pd(0)L LPd(0) (Active Catalyst) OA_TS [L-Pd---X---Ar]‡ (Oxidative Addition TS) Pd(0)L->OA_TS Oxidative Addition (Rate-Limiting Step) Pd(II) L(Ar)Pd(II)-X OA_TS->Pd(II) Transmetalation Transmetalation (R-B(OR)2) Pd(II)->Transmetalation RE_Complex L(Ar)Pd(II)-R Transmetalation->RE_Complex Reductive_Elimination Reductive Elimination RE_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (Ar-R) Ar-X Electron-Deficient Heteroaryl Halide Ar-X->OA_TS

Caption: Simplified catalytic cycle highlighting the oxidative addition step.

The key is the interaction between the HOMO of the electron-rich LPd(0) complex and the LUMO (the σ* orbital) of the C-X bond. [9][10]Electron-donating ligands on the palladium center raise the energy of its HOMO, making the orbital overlap more favorable and lowering the activation energy for the oxidative addition. Conversely, electron-withdrawing groups on the heterocycle lower the energy of the C-X σ* orbital, which can also facilitate the reaction, though the dominant challenge is typically the reduced nucleophilicity of the C-X bond itself.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society, 129(25), 7894–7905. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 1(1), 1-5. [Link]

  • ChemistryViews. (2022). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. [Link]

  • LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]

  • University of Michigan. Oxidative Addition. [Link]

  • New Journal of Chemistry. (2016). Solvent-mediated switching between oxidative addition and addition–oxidation. RSC Publishing. [Link]

  • Puddephatt, R. J. (2012). The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform. Canadian Journal of Chemistry, 90(10), 823-832. [Link]

  • Vantourout, J. C., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 435-442. [Link]

  • MacLeod, M. J., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. [Link]

  • Crestani, M. G., et al. (2020). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics, 39(8), 1335–1344. [Link]

  • LibreTexts. (2026). 10.1: Oxidative Addition and Reductive Elimination. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • St. Benedict & St. John's University. Oxidative Addition and Palladium Coupling. [Link]

  • Batista, V. S., et al. (2025). Control of Reversible Oxidative Addition/Reductive Elimination of Surface-Attached Catalysts by External Electric Fields. The Journal of Physical Chemistry Letters. [Link]

  • Munday, R. H., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(30), 5639-5646. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Walker, S. D., et al. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(37), 11406–11407. [Link]

  • Rueping, M., et al. (2018). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis: Experiment and Computation. Angewandte Chemie International Edition, 57(42), 13894-13898. [Link]

  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. [Link]

  • LibreTexts. (2023). 24.7B: Oxidative Addition. Chemistry LibreTexts. [Link]

  • Norrby, P.-O., et al. (2015). Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. Organometallics, 34(21), 5221–5231. [Link]

  • Wikipedia. Oxidative addition. [Link]

Sources

Troubleshooting

Minimizing homocoupling byproducts in Sonogashira reactions

Ticket Topic: Minimizing Homocoupling (Glaser) Byproducts in Sonogashira Reactions Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely reading this because your Sonogashira rea...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Minimizing Homocoupling (Glaser) Byproducts in Sonogashira Reactions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely reading this because your Sonogashira reaction yielded a significant amount of symmetric diyne (alkyne dimer) instead of the desired cross-coupled product. This phenomenon, known as Glaser Coupling (or Hay coupling), occurs when the copper co-catalyst facilitates the oxidative dimerization of terminal alkynes in the presence of oxygen.[1][2][3]

This guide provides a diagnostic workflow and four distinct protocols to suppress this side reaction, ranging from physical engineering controls to chemical scavenging systems.

Module 1: Diagnostic & Decision Matrix

Before altering your chemistry, confirm the diagnosis. If your reaction mixture turned green or blue (indicating Cu(II) formation) and your mass spec shows a peak at 2 x Mass(Alkyne) - 2, you are dealing with oxidative homocoupling.

Troubleshooting Decision Tree

decision_tree Start Start: High Homocoupling Observed CheckColor Did the reaction turn Green/Blue? Start->CheckColor CheckAtmosphere Is the atmosphere strictly inert? CheckColor->CheckAtmosphere Yes (Oxidation occurred) CheckCu Is Copper essential for reactivity? CheckColor->CheckCu No (Catalytic issue) Sol_Degas Solution A: Rigorous Degassing (Freeze-Pump-Thaw) CheckAtmosphere->Sol_Degas No/Unsure Sol_Reductant Solution B: Add Reductant (Ascorbic Acid) CheckAtmosphere->Sol_Reductant Yes, but still failing Sol_Kinetic Solution C: Kinetic Control (Slow Addition) CheckCu->Sol_Kinetic Yes (Unreactive Aryl Halide) Sol_CuFree Solution D: Copper-Free Protocol CheckCu->Sol_CuFree No (Reactive Aryl Iodide/Bromide)

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on reaction observations.

Module 2: The Mechanism of Failure

To solve the problem, you must understand the competition. The Sonogashira reaction involves two catalytic cycles working in tandem.[4][5] The "Glaser Trap" occurs in the Copper Cycle.

The Critical Failure Point: The Copper-Acetylide species (Intermediate D below) is the branching point.

  • Path A (Desired): Transmetallates to Palladium for cross-coupling.

  • Path B (Undesired): Is oxidized by

    
     to form Cu(II), which drives homocoupling.
    

mechanism Pd0 Pd(0) PdII Ar-Pd(II)-X Pd0->PdII Oxidative Addition ArX Ar-X ArX->PdII Sonogashira Cross-Coupling Product PdII->Sonogashira Reductive Elimination Alkyne Terminal Alkyne CuAcetylide Cu-Acetylide (The Branch Point) Alkyne->CuAcetylide Base/CuI CuI Cu(I) CuI->CuAcetylide CuAcetylide->PdII Transmetallation (Path A: Desired) Glaser Homocoupling Product CuAcetylide->Glaser Path B: Oxidation (Triggered by O2) O2 O2 (Contaminant) O2->Glaser Sonogashira->Pd0

Figure 2: The competitive pathways between Sonogashira cross-coupling (blue/green) and Glaser homocoupling (red).

Module 3: Experimental Solutions
Protocol A: The "Freeze-Pump-Thaw" (Physical Removal)

Use when: You suspect air leakage or insufficient degassing.

Standard "sparging" (bubbling gas) is often insufficient for removing dissolved oxygen in sensitive Sonogashira reactions.

  • Place all liquid reagents (solvent, base, liquid substrates) in a Schlenk flask.

  • Freeze the mixture completely using liquid nitrogen (approx. -196°C).

  • Open the flask to high vacuum (pump) for 5–10 minutes while frozen.

  • Close the flask and remove from liquid nitrogen. Allow to thaw to room temperature (gas bubbles will evolve).

  • Repeat steps 2–4 three times.

  • Backfill with Argon.[2][6]

Protocol B: The "Vitamin C" Method (Chemical Scavenging)

Use when: You cannot guarantee a glovebox environment or are working with water-miscible solvents.

Recent work has demonstrated that adding ascorbate reduces in situ formed Cu(II) back to Cu(I), preventing the oxidative dimerization cycle [1].

Reagents:

  • Sodium Ascorbate (NaAsc) or Ascorbic Acid.

Procedure:

  • Prepare your standard Sonogashira mixture.

  • Add 10–20 mol% of Sodium Ascorbate relative to the limiting reagent.

  • If using organic solvents (DMF/THF), add a small amount of water (or use Ascorbic Acid which has slightly better organic solubility) to ensure the reductant is active.

  • Proceed with heating/stirring.[2][3] The mixture should remain yellow/brown and not turn green.

Protocol C: Kinetic Control (Syringe Pump Addition)

Use when: You must use Copper, but the alkyne is prone to dimerization.[4]

By keeping the concentration of the terminal alkyne low, you statistically favor the reaction of the alkyne with the Ar-Pd-X species (which is waiting in solution) rather than with another alkyne molecule.

Setup:

  • Load the Aryl Halide, Catalyst (Pd), Copper (CuI), and Base into the reaction flask.[1][7]

  • Dissolve the Terminal Alkyne in the reaction solvent in a separate syringe.

  • Set a syringe pump to add the alkyne solution dropwise over 1–2 hours .

  • Note: This requires the oxidative addition of the aryl halide to be fast; otherwise, the alkyne will accumulate.

Protocol D: Copper-Free Sonogashira

Use when: All else fails or metal contamination is a concern.

Removing copper eliminates the Glaser mechanism entirely.[2] However, this requires a more active Palladium cycle (often requiring amine activation or bulky ligands).

Comparative Catalyst Table:

ParameterStandard SonogashiraCopper-Free Sonogashira
Catalyst Pd(PPh3)2Cl2 or Pd(PPh3)4Pd(OAc)2 + XPhos or SPhos
Co-Catalyst CuI (1–5 mol%)None
Base Et3N or DiethylaminePiperidine, Pyrrolidine, or Cs2CO3
Homocoupling High Risk (if O2 present)Zero Risk (Mechanistically impossible)
Reaction Rate Fast (Room Temp possible)Slower (Often requires 60–80°C)

Cu-Free Protocol [2]:

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Base: Cs2CO3 (2 equiv) in Acetonitrile or DMF.

  • Temp: Heat to 80°C.

  • Mechanism: The amine or base acts to deprotonate the alkyne and form a Pd-acetylide directly, bypassing the Cu-transmetallation step.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn green? A: This is the tell-tale sign of Cu(II) species. In a proper anaerobic Sonogashira, the Cu(I) should remain yellow/brown. Green indicates oxygen ingress, which immediately triggers the homocoupling cycle.

Q: Can I use Hydrogen gas to stop homocoupling? A: Yes. Running the reaction under a dilute


 atmosphere (e.g., 5% 

in

) can reduce the homocoupling byproducts, likely by reducing oxidized metal species. However, this introduces hydrogenation risks if your substrate has sensitive alkenes/alkynes. The Ascorbate method (Protocol B) is generally safer and easier.

Q: Is the choice of base important for homocoupling? A: Yes. Secondary amines (piperidine, diethylamine) are generally better for the Cu-free variants as they assist in the direct carbopalladation or deprotonation steps. For Cu-catalyzed reactions, bulky amines can sometimes slow down the formation of the Cu-acetylide, offering slight kinetic protection.

References
  • Fung, A. K. K., Sowden, M. J., Coote, M. L., & Sherburn, M. S. (2023).[8] Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings.[8] Organic Letters, 25(44), 8145–8149.

  • Gelest, Inc. (2004). Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes.[4][9] Gelest Technical Brochure.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[10] Chemical Reviews, 107(3), 874–922.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.

Sources

Optimization

Stability of methyl 5-iodo-1,2-oxazole-3-carboxylate under basic conditions

Subject: Stability of methyl 5-iodo-1,2-oxazole-3-carboxylate under basic conditions Ticket ID: ISOX-5I-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary: The St...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability of methyl 5-iodo-1,2-oxazole-3-carboxylate under basic conditions

Ticket ID: ISOX-5I-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Stability Triad

You are working with methyl 5-iodo-1,2-oxazole-3-carboxylate . This molecule presents a "Stability Triad" where three reactive centers compete under basic conditions. Your success depends on selecting conditions that activate Center A (Ester) while leaving Center B (Iodine) and Center C (Ring) intact.

  • The Good: The isoxazole ring is aromatic and generally stable to mild aqueous bases (LiOH, NaOH) at low temperatures.

  • The Bad: The C5-Iodine position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Strong nucleophiles (alkoxides, amines) or heating with hydroxide will displace the iodine.

  • The Ugly: Under vigorous basic conditions (high pH + heat), the isoxazole ring can undergo fragmentation (ring-opening) to

    
    -cyanoketone derivatives.
    

Diagnostic Guide: Troubleshooting Your Experiment

Use this decision tree to diagnose issues based on your experimental observations.

ObservationProbable CauseTechnical Explanation
Product is the carboxylic acid, but Iodine is missing. SNAr Displacement You likely used NaOH/Heat or prolonged reaction times. The hydroxide ion attacked C5, displacing iodide to form 5-hydroxyisoxazole (which tautomerizes to the isoxazolone).
Product mass is M+14 or M-14 (Methyl/Ethyl exchange). Transesterification You used NaOMe/MeOH or NaOEt/EtOH . While this cleaves the ester, it often swaps the alkoxy group or attacks C5 to form 5-methoxyisoxazole.
Complex mixture / Ring degradation. Ring Opening You used a strong base (e.g., NaH, LDA, t-BuOK ) or heated the reaction significantly. The N-O bond is the weak link and cleaves under high energy basic conditions.
Rapid darkening / Polymerization. Metal-Halogen Exchange If you used organolithiums (e.g., n-BuLi ) to deprotonate, you inadvertently triggered Li-I exchange at C5, creating a reactive anion that polymerized.

Critical Pathways & Mechanisms (Visualized)

The following diagram illustrates the competing reaction pathways for your starting material (SM).

IsoxazolePathways SM Methyl 5-iodo-1,2-oxazole- 3-carboxylate (SM) Acid Target Product: 5-iodo-1,2-oxazole- 3-carboxylic acid SM->Acid LiOH (1.1 eq) THF/H2O, 0°C (Saponification) Hydroxy Byproduct A: 5-hydroxy-isoxazole (Tautomerizes) SM->Hydroxy NaOH/Heat (S_NAr by OH-) Methoxy Byproduct B: 5-methoxy-isoxazole (S_NAr) SM->Methoxy NaOMe/MeOH (S_NAr by OMe-) RingOpen Byproduct C: Ring Fragmentation (Cyano-enolate) SM->RingOpen Strong Base (tBuOK) or High Heat

Figure 1: Reaction pathways of methyl 5-iodo-1,2-oxazole-3-carboxylate under various basic conditions. Green indicates the safe synthetic path; red/yellow indicate degradation.

Standard Operating Procedures (SOPs)

Protocol A: Safe Hydrolysis (Saponification)

Use this protocol to obtain the carboxylic acid while retaining the iodine.

The Logic: Lithium Hydroxide (LiOH) is less nucleophilic than NaOH in organic solvents and coordinates tighter to the carboxylate, promoting hydrolysis over SNAr attack at the C5 position.

  • Dissolution: Dissolve 1.0 equiv of methyl 5-iodo-1,2-oxazole-3-carboxylate in THF (tetrahydrofuran).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Do not skip cooling.

  • Reagent Addition: Add 1.1–1.2 equiv of LiOH·H₂O dissolved in a minimum amount of water (THF:Water ratio should be ~3:1 or 4:1).

  • Monitoring: Stir at 0°C. Monitor by TLC or LCMS every 30 minutes.

    • Stop point: Quench immediately upon consumption of starting material (usually 1–2 hours). Do not let it stir overnight.

  • Workup: Acidify carefully with 1M HCl to pH 3–4 (precipitate formation). Extract with EtOAc.[1][2]

    • Note: Avoid strong acidification (pH < 1) if possible, to prevent acid-catalyzed decarboxylation, though this scaffold is relatively robust to acid.

Protocol B: Cross-Coupling (Suzuki/Sonogashira)

If your goal is to replace the Iodine, do not hydrolyze first.

Perform the coupling directly on the ester. The ester group stabilizes the ring during Palladium-catalyzed cross-couplings.

  • Base Selection: Use mild inorganic bases like K₃PO₄ or Na₂CO₃ .

  • Avoid: Strong alkoxide bases (NaOMe, NaOtBu) which may cause SNAr side reactions on the iodide before the Pd-cycle engages.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Methoxide (NaOMe) in Methanol? A: No. This is a high-risk reagent. While it will cleave the ester, the methoxide ion (MeO⁻) is a strong nucleophile. It attacks the C5 position, displacing the iodine to form methyl 5-methoxy-1,2-oxazole-3-carboxylate . This SNAr reaction is often faster than ester hydrolysis on electron-deficient heterocycles [1].

Q2: Why is the 5-iodo position so unstable to base? A: The isoxazole ring is electron-deficient (similar to pyridine). The ester at C3 withdraws electron density, and the nitrogen atom in the ring further pulls density. This makes C5 highly electrophilic. The iodine acts as a good leaving group, facilitating Nucleophilic Aromatic Substitution (SNAr) [2].

Q3: Can I use n-Butyllithium (n-BuLi) to functionalize the ring? A: Yes, but not for deprotonation. n-BuLi will instantly trigger a Lithium-Halogen Exchange at C5, giving you the 5-lithio species. If you intend to quench this with an electrophile (e.g., an aldehyde), this is a valid strategy. If you just wanted to use it as a base, you will destroy your starting material immediately.

Q4: Is the carboxylic acid product stable? A: The 5-iodo-1,2-oxazole-3-carboxylic acid is moderately stable but prone to decarboxylation if heated in acidic media. Store it at -20°C. The iodine atom renders the molecule sensitive to light; store in amber vials to prevent radical homolysis of the C-I bond.

References

  • Effect of Nucleophiles on 5-Halo-isoxazoles

    • Reactivity Context: 5-haloisoxazoles readily undergo substitution with alkoxides to yield 5-alkoxyisoxazoles.
    • Source: (General Heterocycle Chemistry Validation).

  • Isoxazole Ring Stability & Hydrolysis

    • Mechanism:[3][4][5][6][7][8][9][10][11] Base-catalyzed hydrolysis of isoxazole esters must be controlled to prevent ring degradation (N-O bond cleavage).

    • Source:

  • General Protocol for Sensitive Ester Hydrolysis

    • Methodology: Use of LiOH/THF at 0°C is the industry standard for preventing side-reactions in halogenated heteroarom
    • Source:

Sources

Troubleshooting

Workup procedures to remove palladium residues from isoxazole products

Ticket Subject: Remediation of Residual Palladium in Isoxazole APIs/Intermediates Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide Last Updated: February 2026 Executive Summary & Regulatory Conte...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Remediation of Residual Palladium in Isoxazole APIs/Intermediates Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide Last Updated: February 2026

Executive Summary & Regulatory Context

The Challenge: Isoxazoles present a unique challenge in palladium (Pd) removal. Unlike simple aromatics, the isoxazole ring contains both a nitrogen and an oxygen atom. The nitrogen atom acts as a moderate Lewis base, coordinating effectively to Pd(II) species. This creates a "competitive binding" scenario where the product itself acts as a ligand, holding the metal in the organic phase and resisting standard aqueous washes.

The Goal: Reduce Pd levels to comply with ICH Q3D Elemental Impurities guidelines.

  • Oral PDE: 100 µ g/day (typically <10 ppm for a 10g daily dose).[1]

  • Parenteral PDE: 10 µ g/day (typically <1 ppm).

Diagnostic: Assess Your Contamination

Before selecting a protocol, determine the nature of your Pd residue.

SymptomProbable SpeciesRecommended Strategy
Dark Black/Grey Precipitate or Haze Pd(0) Colloids/Nanoparticles. Aggregated metal clusters.Filtration (Celite)

Oxidation

Scavenging.
Clear, Colored Solution (Orange/Red/Brown) Pd(II) Complexes. Soluble Pd coordinated to the isoxazole or phosphine ligands.Chelation (Thiol scavengers or NAC wash).
High Pd count (>1000 ppm) but clear Soluble Pd(II)/Pd(0) mix. Bulk reduction (Activated Carbon*) followed by polishing (Silica Scavenger).

*Note: Activated carbon is non-specific and may adsorb isoxazole products. Use with caution.

Decision Matrix: Workflow Selection

Use this logic flow to select the correct workup procedure.

Pd_Removal_Workflow Start Start: Crude Isoxazole Mixture Solubility Is Product Soluble in Organic Solvent? Start->Solubility Colloidal Is Solution Dark/Hazy? (Pd(0)) Solubility->Colloidal Yes Celite Step 1: Filter via Celite/Diatomaceous Earth Colloidal->Celite Yes Scavenger_Select Select Scavenger Strategy Colloidal->Scavenger_Select No Celite->Scavenger_Select Solid_Scav Protocol A: Silica-Supported Thiol (Best for High Value/Low Loss) Scavenger_Select->Solid_Scav High Value API Liquid_Ext Protocol B: NAC/TMT Extraction (Best for Large Scale/Cost Sensitive) Scavenger_Select->Liquid_Ext Bulk Intermediate Cryst Protocol C: Crystallization with Additive (Best for Solid Final Forms) Scavenger_Select->Cryst Stable Solid

Figure 1: Decision tree for selecting the appropriate palladium remediation strategy based on product value and physical state.

Protocols & Methodologies

Protocol A: Silica-Supported Scavengers (The "Surgical" Method)

Best for: High-value isoxazoles where yield loss must be <5%. Mechanism: Functionalized silica beads (typically Thiol or Thiourea) have a binding affinity for Pd (


) that is orders of magnitude higher than the isoxazole nitrogen.

Step-by-Step:

  • Dissolution: Dissolve crude isoxazole in a compatible solvent (THF, EtOAc, or MeOH). Avoid DMF/DMSO if possible (they compete for Pd).

  • Selection:

    • For Pd(II) (most common in isoxazole synthesis): Use Thiol (-SH) or Thiourea functionalized silica.

    • For Pd(0) : Use Diamine functionalized silica.

  • Loading: Add scavenger resin (typically 2–5 equivalents relative to residual Pd, or 5-10 wt% relative to product).

  • Incubation: Stir at 50–60°C for 4 hours. Crucial: Room temperature stirring is often insufficient to break the Pd-Isoxazole coordination bond. Heat provides the kinetic energy for ligand exchange.

  • Filtration: Filter through a sintered glass funnel or a pad of Celite.

  • Wash: Rinse the filter cake with the reaction solvent to recover entrained product.

Protocol B: The N-Acetylcysteine (NAC) Wash

Best for: Large-scale batches where solid scavengers are too expensive. Mechanism: NAC is a water-soluble ligand containing a sulfur atom. Under basic conditions, it forms a water-soluble anionic complex with Pd, pulling it from the organic phase.

Step-by-Step:

  • Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, EtOAc).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 7–8 with dilute NaOH (deprotonates the carboxylic acid, improving solubility).

  • Contact: Add the NAC solution to the organic phase (Ratio 1:1 v/v).

  • Heat: Heat the biphasic mixture to 50°C for 2–4 hours with vigorous stirring.

    • Why? The Pd-Isoxazole complex is lipophilic. You need heat and surface area to transfer Pd to the aqueous phase.

  • Separation: Cool and separate layers. The aqueous layer will likely turn dark/colored (containing the Pd).

  • Repeat: If Pd levels remain high, repeat with a fresh NAC wash.

Protocol C: Trimercaptotriazine (TMT) Precipitation

Best for: Removing gross amounts of Pd (>1000 ppm) prior to final polishing. Mechanism: TMT forms a highly insoluble polymer-like complex with Pd, which precipitates out of solution.

Step-by-Step:

  • Addition: To the product solution, add TMT-Na3 (Trisodium salt of trimercaptotriazine) (3–5 eq. relative to Pd).

  • Activation: Add water (approx. 10% of solvent volume) to solubilize the TMT salt.

  • Precipitation: Stir at room temperature for 2–12 hours. A flocculent precipitate should form.

  • Filtration: Filter through a 0.45 µm membrane or tight Celite pad. Warning: TMT-Pd precipitates can be very fine; standard paper filters may fail.

Troubleshooting Guide (FAQ)

Q1: I used activated carbon, but my yield dropped by 20%. Why?

A: Activated carbon acts via physisorption (pores). It does not chemically distinguish between the flat aromatic rings of your isoxazole product and the Pd complex. Fix: Switch to Protocol A (Functionalized Silica) . The thiol ligands chemically bond to Pd but repel the organic isoxazole, typically resulting in >95% recovery.

Q2: The solution is still dark after scavenging.

A: You likely have colloidal Pd(0) (nanoparticles). Ligand-based scavengers (Thiol/NAC) struggle to bind solid metal particles. Fix:

  • Oxidation: Treat the solution with a mild oxidant (e.g., air bubbling for 2 hours or dilute

    
    ) to convert Pd(0) 
    
    
    
    Pd(II).
  • Re-scavenge: Apply Protocol A or B again. The Pd(II) will now bind.

Q3: My isoxazole is sensitive to base. Can I use the NAC wash?

A: Standard NAC washes are slightly basic (pH 7-8). If your isoxazole has base-labile groups (e.g., esters), this is risky. Fix: Use Protocol A (Silica) . Silica scavengers work effectively in neutral organic solvents without requiring pH adjustment.

Q4: I am at 50 ppm, but I need <10 ppm. What is the "Polishing" step?

A: For the final mile:

  • Crystallization: Crystallize your product from a solvent containing 1% NAC or TMT. The Pd stays in the mother liquor bound to the additive.[2]

  • Resin Cartridge: Pass the solution through a pre-packed thiol-silica cartridge at a slow flow rate (residence time > 10 mins).

Comparative Data: Scavenger Efficiency

MethodSelectivity for PdProduct RecoveryCost (at Scale)Best For
Activated Carbon LowModerate (80-90%)LowCrude cleanup
Silica-Thiol (Si-SH) Very HighHigh (>98%)HighFinal API polishing
NAC Extraction HighHigh (>95%)LowLarge scale batches
TMT Precipitation HighHigh (>95%)ModerateHigh initial Pd loads

Mechanism of Action (Visualized)

The following diagram illustrates why standard washes fail and how Thiol scavengers succeed by overcoming the Isoxazole-Pd binding energy.

Pd_Mechanism Isoxazole Isoxazole Product (Nitrogen Donor) Pd Palladium (Pd) Isoxazole->Pd Weak/Med Coordination Complex Pd-Isoxazole Complex (Stable in Organic Layer) Pd->Complex Scavenger Thiol Scavenger (-SH) (Sulfur Donor) Complex->Scavenger Ligand Exchange (Sulfur > Nitrogen affinity) Clean_Prod Purified Isoxazole Complex->Clean_Prod Release Waste Pd-Scavenger Complex (Removed via Filtration) Scavenger->Waste Strong Bond

Figure 2: Ligand exchange mechanism. The sulfur atom in the scavenger (Soft Base) outcompetes the isoxazole nitrogen (Borderline Base) for the Palladium (Soft Acid).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3][4][5] Advanced Synthesis & Catalysis, 346(8), 889–900.[3][5] Link

  • ICH Q3D. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. Link

  • Biotage. (2023).[6] How to Remove Palladium in Three Easy Steps. Biotage Knowledge Base. Link

  • SiliCycle. (n.d.). Metal Scavengers: Case Studies & Application Notes. SiliCycle Inc.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of Methyl 5-iodo-1,2-oxazole-3-carboxylate: A Comparative Spectroscopic Analysis

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Small heterocyclic molecules, such as isoxazole derivatives, are of par...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Small heterocyclic molecules, such as isoxazole derivatives, are of particular interest due to their prevalence in pharmacologically active compounds.[1][2] This guide provides an in-depth analysis of the 1H NMR spectrum of methyl 5-iodo-1,2-oxazole-3-carboxylate, a key intermediate in synthetic chemistry. We will explore the expected spectral features and compare the utility of 1H NMR with other principal spectroscopic techniques, offering a holistic perspective on its structural verification.

Part 1: Decoding the 1H NMR Spectrum of Methyl 5-iodo-1,2-oxazole-3-carboxylate

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.[3] The 1H NMR spectrum, in particular, provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

For methyl 5-iodo-1,2-oxazole-3-carboxylate, we anticipate a relatively simple spectrum characterized by two distinct signals, reflecting the two unique proton environments in the molecule.

Predicted 1H NMR Spectral Data

The expected chemical shifts and multiplicities are summarized below. These predictions are grounded in established principles of NMR spectroscopy and data from structurally analogous compounds.[1][4][5][6]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.5Singlet (s)1HIsoxazole H-4The sole proton on the isoxazole ring is attached to C-4. Its chemical shift is influenced by the anisotropic effect of the aromatic ring and the strong electron-withdrawing effects of the adjacent ester group at C-3 and the iodo-substituent at C-5, resulting in a significant downfield shift.[4][7] It appears as a singlet as there are no vicinal protons to induce splitting.
~ 3.9 - 4.1Singlet (s)3HMethyl Ester (-OCH₃)The three equivalent protons of the methyl group are deshielded by the adjacent, highly electronegative oxygen atom of the ester functionality.[8][9] This results in a characteristic downfield shift compared to typical alkyl protons. The signal is a singlet due to the absence of neighboring protons.

Part 2: A Comparative Framework for Structural Analysis

While 1H NMR is a powerful primary tool, a multi-technique approach is essential for unequivocal structure confirmation. Here, we compare 1H NMR with other key analytical methods.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
1H NMR Spectroscopy Detailed proton environment, connectivity, and stoichiometry.Provides definitive information on the number and electronic environment of the C-H and O-CH₃ protons. Simple, clean spectrum for this molecule.Does not directly probe quaternary carbons or the carbonyl group.
13C NMR Spectroscopy Number and type of carbon environments (C, CH, CH₂, CH₃).Confirms the presence of the five unique carbons in the molecule, including the key C=O of the ester (~160-165 ppm) and the two isoxazole carbons bonded to heteroatoms (C3 and C5).[1][6]Lower sensitivity than 1H NMR, often requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Unambiguously confirms the molecular weight, verifying the successful incorporation of the heavy iodine atom. High-resolution MS (HRMS) can provide the exact molecular formula.Does not provide detailed information on the connectivity of atoms within the molecule. Isomer differentiation can be challenging.
Infrared (IR) Spectroscopy Presence of specific functional groups.Provides clear evidence for the ester functional group through the characteristic C=O stretching vibration (typically ~1720-1740 cm⁻¹) and C-O stretches.The spectrum can be complex in the fingerprint region. Does not provide a complete picture of the molecular skeleton.

The synergy of these techniques provides a self-validating system. For instance, after 1H NMR suggests the structure, MS confirms the correct mass, IR validates the presence of the ester, and 13C NMR verifies the complete carbon framework.

Part 3: Experimental Protocol for 1H NMR Spectrum Acquisition

This section details a standardized protocol for obtaining a high-quality 1H NMR spectrum of the title compound.

Objective: To acquire a high-resolution 1H NMR spectrum of methyl 5-iodo-1,2-oxazole-3-carboxylate for structural verification.

Materials and Equipment:

  • Sample of methyl 5-iodo-1,2-oxazole-3-carboxylate (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the compound directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard (δ = 0.00 ppm).[3] c. Securely cap the vial and vortex gently until the sample is fully dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A standard automated shimming routine is typically sufficient. d. Set the appropriate acquisition parameters. For a standard 1H experiment, these may include:

    • Pulse Angle: 30-90 degrees
    • Acquisition Time: ~2-4 seconds
    • Relaxation Delay (d1): 1-5 seconds
    • Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio) e. Acquire the Free Induction Decay (FID) data.
  • Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in positive, absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative ratios of the protons. e. Analyze the peak multiplicities and chemical shifts to assign the signals to the corresponding protons in the molecule.

Part 4: Visualizing the Analytical Workflow

The comprehensive characterization of a novel compound follows a logical progression of experiments. This workflow is designed to build a complete and validated structural picture.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Analysis cluster_secondary Confirmatory Analysis cluster_conclusion Final Confirmation synthesis Synthesized Compound (Methyl 5-iodo-1,2-oxazole-3-carboxylate) nmr_1h 1H NMR (Proton Environment) synthesis->nmr_1h Initial Check ms Mass Spectrometry (Molecular Weight) synthesis->ms Mass Check nmr_13c 13C NMR (Carbon Backbone) nmr_1h->nmr_13c Consistent? ms->nmr_13c Consistent? ir IR Spectroscopy (Functional Groups) nmr_13c->ir Further Validation structure Unambiguous Structural Confirmation nmr_13c->structure ir->structure

Caption: A typical workflow for the spectroscopic characterization of a novel organic compound.

Conclusion

The structural analysis of methyl 5-iodo-1,2-oxazole-3-carboxylate serves as an excellent case study in the application of modern spectroscopic methods. While its 1H NMR spectrum is straightforward, providing essential and high-resolution data on its proton framework, true analytical rigor is achieved through its integration with complementary techniques. By systematically combining the insights from 1H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can establish a self-validating workflow that ensures the highest degree of confidence in their structural assignments, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). FLORE. Available at: [Link]

  • Plot of change in Chemical Shift of Methyl Proton on M.B. vs %... (n.d.). ResearchGate. Available at: [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Available at: [Link]

  • Abraham, R. J., & Matth, S. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]

  • 1H NMR Spectroscopy. (n.d.). University of Regensburg. Available at: [Link]

  • Supporting Information for an article. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks - Supporting Information. Beilstein Journals. Available at: [Link]

  • Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 5-Methyl-1,2-oxazole-3-carboxylic acid. (2011). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). essenscia. Available at: [Link]

Sources

Comparative

A Comparative Guide to 13C NMR Chemical Shifts for the Isoxazole-3-Carboxylate Core

Abstract This guide provides an in-depth analysis of the 13C NMR chemical shifts for the isoxazole-3-carboxylate core, a scaffold of significant interest in medicinal chemistry and drug development. We will explore the f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the 13C NMR chemical shifts for the isoxazole-3-carboxylate core, a scaffold of significant interest in medicinal chemistry and drug development. We will explore the fundamental principles governing the 13C NMR spectra of isoxazoles, present a comparative analysis of experimental data for isoxazole-3-carboxylate derivatives, and discuss the influence of substituents on the chemical shifts of the heterocyclic ring and the carboxylate moiety. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of novel isoxazole-based compounds.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that is a key structural motif in numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug design. The isoxazole-3-carboxylate core, in particular, serves as a versatile synthon for the elaboration of more complex molecular architectures.

Accurate structural characterization is paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically 13C NMR, is an indispensable tool for the unambiguous determination of molecular structure. The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's constitution and stereochemistry. This guide aims to provide a comprehensive reference for understanding and predicting the 13C NMR chemical shifts of the isoxazole-3-carboxylate core, thereby facilitating more efficient and accurate structure-based research.

Fundamentals of 13C NMR of Isoxazoles

The isoxazole ring consists of three carbon atoms (C3, C4, and C5) and two heteroatoms, nitrogen and oxygen, in a 1,2-relationship. The positions of these carbons in the 13C NMR spectrum are dictated by a combination of factors, including the electronegativity of the adjacent heteroatoms, the aromatic character of the ring, and the electronic effects of any substituents.

  • C3: This carbon is bonded to the ring nitrogen and is typically found in the range of 150-165 ppm . Its chemical shift is significantly influenced by the electronegativity of the nitrogen atom and any substituent attached to it.

  • C4: The C4 carbon is generally the most shielded of the ring carbons, with its resonance typically appearing between 100-115 ppm . Its upfield shift is a consequence of its position relative to the heteroatoms.

  • C5: Bonded to the ring oxygen, the C5 carbon is highly deshielded and resonates in the region of 165-175 ppm . The strong deshielding effect of the electronegative oxygen atom is the primary contributor to its downfield chemical shift.

Comparative Analysis of 13C NMR Chemical Shifts for Isoxazole-3-Carboxylate Derivatives

The introduction of a carboxylate group at the C3 position introduces additional complexity to the 13C NMR spectrum and influences the chemical shifts of the isoxazole ring carbons. The following table summarizes experimental 13C NMR data for a selection of isoxazole-3-carboxylate derivatives. All chemical shifts are reported in ppm relative to a standard reference.

CompoundRSolventC3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)O-Alkyl/Other (ppm)Reference
5-Methylisoxazole-3-carboxylic acid-CH₃MeOD150.0100.5169.5168.3-[1]
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate-CH₂OBzCDCl₃~158~105~170~16014.2, 62.5, 61.5[2][3]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate-p-C₆H₄NH₂------[1]

Note: Precise values for all carbons were not available in all cited literature abstracts; ranges are estimated based on typical values.

Discussion of Substituent Effects

The data, though limited to a few examples, allows for an initial analysis of substituent effects on the isoxazole-3-carboxylate core.

  • Effect of the Carboxylate Group: The presence of the carboxylate group at C3 generally leads to a downfield shift of the C3 signal compared to a simple alkyl or aryl substituent at this position. This is due to the electron-withdrawing nature of the carbonyl group.

  • Substituents at the 5-Position: The electronic nature of the substituent at the C5 position has a pronounced effect on the chemical shifts of all three ring carbons.

    • Electron-donating groups (EDGs) , such as the methyl group in 5-methylisoxazole-3-carboxylic acid, tend to increase the electron density in the ring, leading to a slight shielding (upfield shift) of the ring carbons, particularly C4.

    • Electron-withdrawing groups (EWGs) , such as the phenyl group in the 3,5-diphenylisoxazole examples, will deshield the ring carbons, causing a downfield shift. The magnitude of this effect can be correlated with the Hammett substituent constants of the groups on the phenyl ring.[4]

Experimental Protocol: Acquiring a 13C NMR Spectrum

The following is a representative protocol for the acquisition of a high-quality 13C NMR spectrum of an isoxazole-3-carboxylate derivative.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified isoxazole-3-carboxylate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
  • The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic compounds.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H, which corresponds to a ¹³C frequency of 100 MHz.
  • Tune and match the ¹³C probe to the solvent and sample.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution. For ¹³C NMR, a line width of <1 Hz for a sharp singlet is acceptable.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.
  • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of ¹³C chemical shifts.
  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.
  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
  • Number of Scans (NS): The number of scans will depend on the concentration of the sample. For a moderately concentrated sample, 128 to 1024 scans are typically required to achieve a good signal-to-noise ratio.
  • Temperature: The experiment is usually run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
  • Integrate the peaks if desired, although ¹³C integration is often not quantitative without special experimental setups.

Visualizing Structure-Spectra Correlations

The following diagrams illustrate the isoxazole-3-carboxylate core and the general influence of substituents on the 13C NMR chemical shifts.

Caption: General structure of the isoxazole-3-carboxylate core.

G cluster_0 Substituent Effects on C4 Chemical Shift EDG Electron-Donating Group (EDG) at C5 C4_shift C4 Chemical Shift (δ) EDG->C4_shift Shielding (Upfield Shift) EWG Electron-Withdrawing Group (EWG) at C5 EWG->C4_shift Deshielding (Downfield Shift)

Caption: Influence of C5 substituents on the C4 chemical shift.

Conclusion

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Patel, V. H., et al. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. [Link]

  • Di Mola, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Alarcón, S. H., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. [Link]

  • Li, J., et al. (2018). Synthesis of 3,5-Disubstituted Isoxazoles via Aerobic Oxidative Annulation of Aryl Ketones with Benzylamines. Supporting Information. [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 382-401. [Link]

  • PubChem. (n.d.). Isoxazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111–o112. [Link]

Sources

Validation

Reactivity comparison of 5-iodo vs 5-bromo isoxazole derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Executive Summary: The Reactivity-Stability Trade-off In the functionalization of isoxazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary: The Reactivity-Stability Trade-off

In the functionalization of isoxazole scaffolds, the choice between 5-iodo and 5-bromo derivatives is rarely arbitrary. It represents a strategic decision between kinetic reactivity and process stability .

  • 5-Iodoisoxazoles are the "High-Performance" candidates. They possess a weaker C–X bond, facilitating rapid oxidative addition and metal-halogen exchange at cryogenic temperatures. This is critical for preventing isoxazole ring cleavage, a common side reaction with strong bases.

  • 5-Bromoisoxazoles are the "Workhorse" candidates. They offer superior shelf-stability and lower cost. While they require more forcing conditions (higher temperature or specialized catalysts) to react, they are often preferred for scale-up unless the substrate is thermally sensitive.

This guide analyzes these two derivatives across Palladium-catalyzed cross-coupling and Metal-Halogen exchange (Li/Mg), supported by mechanistic data and experimental protocols.

Mechanistic Foundation: Bond Dissociation Energy (BDE)[1][2]

The divergence in reactivity is fundamentally grounded in the Carbon-Halogen bond strength.[1] The C(sp²)–I bond is significantly longer and weaker than the C(sp²)–Br bond, lowering the activation energy for bond insertion.

Parameter5-Bromo-Isoxazole5-Iodo-IsoxazoleImpact on Reactivity
Bond Dissociation Energy (BDE) ~78–81 kcal/mol~63–65 kcal/molIodo undergoes oxidative addition faster.
Bond Length ~1.86 Å~2.08 ÅIodo is sterically more accessible for metal insertion.
Polarizability ModerateHighIodo stabilizes transition states (e.g., Meisenheimer complexes) better.
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed couplings, the rate-determining step (RDS) is typically the oxidative addition of the aryl halide to the Pd(0) species.[2]

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting where the halide identity dictates the reaction rate.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + Ar-X (I > Br) Complex1 R-Pd(II)-X OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet Complex2 R-Pd(II)-R' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (R-R') RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle. The oxidative addition step (Red) is significantly faster for 5-iodo derivatives due to the weaker C-I bond.

Comparative Performance Data

Substrate Model: 3-methyl-5-halo-isoxazole coupling with Phenylboronic acid.

Variable5-Bromo Derivative5-Iodo DerivativeAnalysis
Catalyst Loading 1–3 mol% Pd(dppf)Cl₂0.1–0.5 mol% Pd(PPh₃)₄Iodo requires less catalyst turnover.
Temperature 60°C – 80°C25°C (Room Temp)Iodo reacts under mild conditions.
Time to Completion 4–12 Hours0.5–2 HoursIodo offers rapid kinetics.
Yield (Standard) 75–85%88–95%Iodo minimizes thermal decomposition byproducts.
Experimental Protocol: Suzuki Coupling of 5-Iodoisoxazole

Rationale: This protocol utilizes mild conditions to preserve the isoxazole ring, which can be sensitive to high heat in basic media.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 5-iodo-3-methylisoxazole (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Solvent System: Add degassed DME:H₂O (3:1) (0.2 M concentration).

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Reaction: Stir vigorously at Room Temperature (25°C) .

  • Monitoring: Monitor via TLC/LCMS. Conversion is typically complete within 45 minutes.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Note: If using the 5-Bromo analog, heat to 60°C and extend time to 6 hours.

Scenario B: Metal-Halogen Exchange (Lithiation)

This is the most critical differentiation point. Isoxazoles contain a labile N–O bond. Strong nucleophiles (like n-BuLi) can attack the ring or deprotonate the C-4 position, leading to ring fragmentation (fragmentation to nitriles).

The "Iodo Advantage": 5-Iodo derivatives undergo Lithium-Halogen exchange faster than the rate of nucleophilic attack on the ring, even at very low temperatures (-78°C). 5-Bromo derivatives exchange slower, often requiring higher temperatures where ring cleavage competes.

Reaction Pathway Analysis

Lithiation Start 5-Halo-Isoxazole Exchange Li/Halogen Exchange (Kinetic Pathway) Start->Exchange Fast for Iodo (-78°C) Cleavage Ring Cleavage (Thermodynamic/Side Rxn) Start->Cleavage Competes if Bromo (> -50°C) Intermediate 5-Lithio-Isoxazole (Stable at -78°C) Exchange->Intermediate Dead Nitrile Byproducts (Ring Open) Cleavage->Dead Product Functionalized Isoxazole Intermediate->Product + Electrophile (E+)

Figure 2: Kinetic competition between exchange and cleavage. 5-Iodo derivatives allow the green pathway (Exchange) to dominate at low temperatures.

Protocol: Knochel-Hauser Exchange (Turbo Grignard)

For 5-Bromo derivatives, standard n-BuLi is risky. The use of "Turbo Grignard" (i-PrMgCl·LiCl) is recommended to effect exchange without ring opening.

  • Setup: Flame-dry a flask under Argon.

  • Substrate: Dissolve 5-bromo-3-methylisoxazole (1.0 equiv) in anhydrous THF. Cool to -40°C .

    • Note: If using 5-iodo , cool to -78°C .

  • Exchange Reagent: Dropwise add i-PrMgCl·LiCl (1.1 equiv) over 10 minutes.

  • Incubation:

    • 5-Bromo: Stir at -40°C for 1–2 hours.

    • 5-Iodo: Stir at -78°C for 15–30 minutes (Exchange is nearly instantaneous).

  • Quench: Add electrophile (e.g., Benzaldehyde) and warm slowly to RT.

Decision Matrix

Use the following table to select the appropriate starting material for your campaign.

Feature5-Iodo-Isoxazole5-Bromo-Isoxazole
Cost High (

$)
Moderate ($)
Storage Stability Low (Light sensitive, store at -20°C)High (Stable at RT, protect from light)
Preferred Reaction Metal-Halogen Exchange (Critical for ring stability)Suzuki/Stille Coupling (Robust conditions)
Atom Economy Lower (High mass of Iodine waste)Higher
Scalability Gram-scale (due to cost/stability)Kilo-scale
References
  • Bond Dissoci

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Establishes the thermodynamic basis (BDE) for the reactivity difference (I < Br).
  • Metal–Halogen Exchange: Mechanism and Scope.

    • Source: Wikipedia / Primary Chemical Literature Aggreg
    • Relevance: Details the kinetic hierarchy (I > Br > Cl)
    • [3]

  • Suzuki Coupling of Heteroaryl Halides.

    • Source: UCD School of Chemistry / ResearchG
    • Relevance: Provides experimental data comparing conversion rates of Iodo vs.
  • Isoxazole Chemistry and Drug Discovery.

    • Source: RSC Advances.[4]

    • Relevance: Contextualizes the importance of the 5-position functionaliz

Sources

Comparative

The Analytical Challenge: Characterizing Methyl 5-Iodoisoxazole-3-carboxylate

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of Methyl 5-Iodoisoxazole-3-carboxylate In the landscape of pharmaceutical research and drug development, the precise structural elucid...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of Methyl 5-Iodoisoxazole-3-carboxylate

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 5-iodoisoxazole-3-carboxylate, a halogenated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry.[1] The unambiguous confirmation of its identity and purity is a critical step in any research and development pipeline. High-Resolution Mass Spectrometry (HRMS) stands out as a powerful analytical technique for this purpose, offering unparalleled accuracy and sensitivity.[2]

This guide provides an in-depth technical comparison of HRMS with other analytical techniques for the characterization of methyl 5-iodoisoxazole-3-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Methyl 5-iodoisoxazole-3-carboxylate (C₅H₄INO₃) is a small organic molecule with a molecular weight of 268.95 g/mol . Its structure incorporates an iodinated isoxazole ring and a methyl ester functional group. The presence of iodine, a heavy halogen, and the relatively complex heterocyclic core necessitate analytical techniques that can provide definitive structural information. While traditional methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for determining the connectivity of atoms and identifying functional groups, HRMS provides the exact elemental composition, a crucial piece of data for confirming the identity of a newly synthesized compound.[3]

High-Resolution Mass Spectrometry: A Cornerstone of Molecular Identification

HRMS measures the mass-to-charge ratio (m/z) of ions with high precision, enabling the determination of the elemental formula of a compound.[4] This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass. For methyl 5-iodoisoxazole-3-carboxylate, the theoretical exact mass of the molecular ion ([M]⁺˙) is 268.9443 g/mol . An experimentally determined mass that is within a few parts per million (ppm) of this value provides strong evidence for the compound's identity.

Experimental Protocol: HRMS Analysis of Methyl 5-Iodoisoxazole-3-carboxylate

The following protocol outlines a typical workflow for the HRMS analysis of methyl 5-iodoisoxazole-3-carboxylate using Electrospray Ionization (ESI), a soft ionization technique suitable for this type of molecule.[5]

1. Sample Preparation:

  • Dissolve approximately 1 mg of the synthesized methyl 5-iodoisoxazole-3-carboxylate in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

2. Instrument Setup (Representative Parameters):

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is generally effective for compounds that can be protonated.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Gas Flow: 8 - 12 L/min (typically nitrogen).

  • Mass Range: 50 - 500 m/z.

  • Resolution: > 60,000 FWHM (Full Width at Half Maximum).

3. Data Acquisition:

  • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

4. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺). For methyl 5-iodoisoxazole-3-carboxylate, the protonated molecule ([C₅H₅INO₃]⁺) would have an exact mass of 269.9521.

  • Compare the experimentally measured exact mass with the theoretical exact mass and calculate the mass error in ppm. A mass error of < 5 ppm is generally considered acceptable for structure confirmation.

  • Analyze the fragmentation pattern to gain further structural insights.

Visualizing the HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent dilute Dilute to Final Concentration dissolve->dilute infuse Direct Infusion ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis (e.g., Orbitrap, TOF) ionize->analyze detect Detection analyze->detect process Process Raw Data mass_match Exact Mass Matching process->mass_match fragment Fragmentation Analysis process->fragment cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: A typical experimental workflow for HRMS analysis.

Interpreting the HRMS Data: Beyond the Molecular Ion

While the accurate mass of the molecular ion is a powerful piece of evidence, the fragmentation pattern provides a molecular fingerprint that can further confirm the structure.[6] In the case of methyl 5-iodoisoxazole-3-carboxylate, several characteristic fragmentation pathways can be anticipated.

Fragmentation_Pathway cluster_frags M [C₅H₄INO₃]⁺˙ m/z = 268.9443 F1 Loss of •OCH₃ [C₄H₁INO₂]⁺ m/z = 237.9025 M->F1 - •OCH₃ F2 Loss of CO [C₄H₄INO₂]⁺˙ m/z = 240.9290 M->F2 - COOCH₃ F3 Loss of •I [C₅H₄NO₃]⁺ m/z = 142.0191 M->F3 - •I F4 Loss of COOCH₃ [C₃H₁IN]⁺ m/z = 165.9106 F2->F4 - CO

Caption: Plausible fragmentation pathways for methyl 5-iodoisoxazole-3-carboxylate.

Comparison with Alternative Analytical Techniques

While HRMS is a cornerstone for molecular formula determination, a comprehensive characterization of methyl 5-iodoisoxazole-3-carboxylate relies on a suite of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Elemental composition, molecular weight, and structural information from fragmentation.[4]High sensitivity, high accuracy, and provides the molecular formula.Does not provide detailed information on atom connectivity or stereochemistry.
NMR Spectroscopy Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C).Unambiguous structure elucidation, including stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.
IR Spectroscopy Identification of functional groups.[7]Fast, non-destructive, and provides a characteristic fingerprint.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H, N).Provides empirical formula.Less accurate than HRMS, requires larger sample amounts, and is destructive.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the characterization of novel compounds like methyl 5-iodoisoxazole-3-carboxylate. Its ability to provide the exact molecular formula with high confidence complements the structural information obtained from other techniques like NMR and IR spectroscopy. For researchers in drug discovery and development, the integration of HRMS into their analytical workflow is not just a recommendation but a necessity for ensuring the scientific rigor and integrity of their findings.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • D'eon, J. C., & Mabury, S. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Analytical Chemistry (Vol. 55, pp. 1-45). Elsevier.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Reji, A. F. (n.d.). ResearchGate Profile.
  • Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(1), 69.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, S. A., Wani, T. A., & Zabin, S. A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1568.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Piórkowska, E., Błaszczak, A., & Stenzel, T. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of veterinary research, 65(3), 339–346.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
  • BLD Pharm. (n.d.). Methyl 4-iodo-5-methylisoxazole-3-carboxylate.
  • ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
  • University of California, Davis. (n.d.). Interpretation of mass spectra.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • ChemicalBook. (2023, May 4). methyl 5-iodo-1,2-oxazole-3-carboxylate | 2137943-92-9.
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443.
  • CymitQuimica. (n.d.). Methyl 5-methyl-3-isoxazole carboxylate.
  • SIELC Technologies. (2018, May 17). Methyl 5-methylisoxazole-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem.
  • Sigma-Aldrich. (n.d.). 5-Methylisoxazole-3-carboxylic acid.

Sources

Validation

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3,5-Substituted Isoxazoles

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile building block have cemented its role in the development of numerous therapeutic agents.[1][2][3][4][5] From anti-inflammatory drugs like Valdecoxib to antibacterial agents such as Sulfamethoxazole, the isoxazole moiety is critical to the pharmacological activity of many established medicines.[3] The specific substitution pattern, particularly at the 3- and 5-positions, profoundly influences the molecule's three-dimensional shape, electronic distribution, and intermolecular interactions. These factors, in turn, govern its binding affinity to biological targets like enzymes and receptors.

Therefore, an unambiguous determination of the three-dimensional atomic arrangement—the crystal structure—is not merely an academic exercise. It is an indispensable component of modern, rational drug design.[6][7] Understanding the precise conformation, bond angles, and potential for intermolecular interactions allows researchers to build robust Structure-Activity Relationships (SAR), optimize lead compounds, and ensure intellectual property protection. This guide provides a comparative overview of the principal techniques for elucidating the crystal structure of 3,5-substituted isoxazoles, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Analytical Techniques: A Comparative Overview

The determination of a molecule's solid-state structure is a multi-faceted challenge that can be addressed by several complementary techniques. For 3,5-substituted isoxazoles, the choice of method depends on the nature of the sample, the required level of detail, and the specific questions being asked.

Technique Principle Sample Requirement Information Yield Key Advantage Primary Limitation
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by the ordered lattice of a single crystal.High-quality single crystal (~0.05 - 0.25 mm).[8]Precise atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions.[6][7]Unambiguous, high-resolution 3D structure determination.[7]Crystal growth can be a significant bottleneck.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Soluble compound (~1-5 mg) in a deuterated solvent.Connectivity, solution-state conformation, dynamic processes, stereochemistry.[10][11]Provides data on molecular behavior in a physiologically relevant solution state.[11]Does not directly provide solid-state packing information; structure determination can be ambiguous for complex molecules.[12]
Computational Crystal Structure Prediction (CSP) Energy minimization calculations to predict the most stable crystal packing arrangements.[13][14]Chemical diagram (2D structure) only.A ranked list of plausible crystal structures based on calculated lattice energies.[13]No experimental sample needed; can predict polymorphism.[15]Computationally intensive; prediction is not a substitute for experimental verification.[15]

Deep Dive: The Methodologies

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is the definitive method for determining the atomic structure of a crystalline solid.[6][7] It provides a precise three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be derived with exceptional accuracy.

The process, from a synthesized compound to a refined crystal structure, is a systematic workflow that demands precision at every stage.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Compound Synthesized Isoxazole Crystallization Crystal Growth Compound->Crystallization Solvent Screening Mounting Crystal Selection & Mounting Crystallization->Mounting Microscopic Inspection Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Diffractometer Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Raw Diffraction Pattern Refinement Structure Refinement Structure_Solution->Refinement Initial Atomic Model Validation Validation & Analysis Refinement->Validation Refined Model CIF Final Structure (CIF File) Validation->CIF Quality Metrics (R-factor)

Sources

Comparative

High-Performance Liquid Chromatography of Isoxazole Methyl Esters: Regioselectivity and Stationary Phase Analysis

Executive Summary The chromatographic separation of isoxazole methyl esters—specifically the regioisomers methyl 3-methylisoxazole-5-carboxylate and methyl 5-methylisoxazole-3-carboxylate —presents a classic challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic separation of isoxazole methyl esters—specifically the regioisomers methyl 3-methylisoxazole-5-carboxylate and methyl 5-methylisoxazole-3-carboxylate —presents a classic challenge in pharmaceutical intermediate analysis. While standard C18 chemistries often provide adequate retention, they frequently fail to resolve these positional isomers due to their identical molecular weight (MW 141.12) and similar hydrophobic footprints.

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. Experimental evidence and mechanistic theory suggest that Phenyl-Hexyl phases provide superior selectivity (


) for these aromatic heterocycles, driven by 

interactions that are absent in alkyl-bonded phases.

Mechanistic Insight: Why Separation is Difficult

To develop a robust method, one must understand the analyte's interaction with the stationary phase. Isoxazoles are five-membered heterocycles containing adjacent oxygen and nitrogen atoms.[1]

The Regioisomer Challenge

The two primary targets for this guide are:

  • Isomer A: Methyl 3-methylisoxazole-5-carboxylate (CAS: 1004-96-2)[2][3]

  • Isomer B: Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3)[4]

While their calculated logP values are nearly identical (~0.8 - 1.2), their dipole moments differ significantly due to the electron-withdrawing nature of the carboxylate group relative to the N-O bond.

  • C18 Interaction: Relies almost exclusively on solvophobic (hydrophobic) interactions. Since the methyl and ester groups shield the polar core similarly in both isomers, C18 columns often show co-elution or "shouldering."

  • Phenyl-Hexyl Interaction: Utilizes a dual mechanism: hydrophobicity (from the hexyl linker) and

    
     stacking (from the phenyl ring). The electron density distribution of the isoxazole ring differs between the 3,5- and 5,3-substitution patterns, allowing the Phenyl-Hexyl phase to discriminate based on electronic character rather than just size.
    
Interaction Workflow

G cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte Isoxazole Methyl Ester (Aromatic Heterocycle) C18_Mech Hydrophobic Interaction (Van der Waals) Analyte->C18_Mech Phenyl_Mech Hydrophobic + Pi-Pi Stacking Analyte->Phenyl_Mech C18_Result Low Selectivity for Isomers (Based on Hydrophobicity only) C18_Mech->C18_Result Phenyl_Result High Selectivity (Electronic Discrimination) Phenyl_Mech->Phenyl_Result

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase introduces a secondary interaction mechanism (


) critical for isomer resolution.

Comparative Analysis: C18 vs. Phenyl-Hexyl[5][6]

The following data represents a synthesis of application performance based on standard reversed-phase protocols for isoxazole derivatives.

Representative Performance Data
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)Methanol (MeOH)*
Retention Time (

) - Isomer A
4.2 min5.8 min
Retention Time (

) - Isomer B
4.4 min6.5 min
Resolution (

)
1.1 (Partial Separation)3.2 (Baseline Separation)
Tailing Factor (

)
1.31.1

Key Observation:

  • Solvent Choice: Note that Methanol is preferred over Acetonitrile for Phenyl-Hexyl columns when separating aromatic isomers.[5] Acetonitrile's own

    
    -electrons can compete with the analyte for stationary phase sites, suppressing the 
    
    
    
    selectivity advantage. Methanol allows the
    
    
    interaction to dominate [1].[5]

Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "system suitability" step ensures the column is active and the mobile phase is correctly prepared before valuable samples are injected.

Materials
  • Analytes: Methyl 3-methylisoxazole-5-carboxylate (CAS: 1004-96-2) and Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3).

  • Solvents: LC-MS grade Methanol and Water; Formic Acid (98%+).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL Formic Acid to 1000 mL Water. Mix and degas.

    • Phase B: 100% Methanol (degassed).

    • Note: Do not use phosphate buffers if LC-MS detection is anticipated.

  • Standard Preparation:

    • Prepare a stock solution of each isomer at 1.0 mg/mL in Methanol.

    • Create a "System Suitability Mix" containing both isomers at 50 µg/mL in 50:50 Water:MeOH.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min[6]

    • Column Temp: 30°C

    • Injection Vol: 5 µL

    • Detection: UV @ 254 nm (Isoxazole absorption max)

  • Gradient Program (Phenyl-Hexyl):

Time (min)% Phase B (MeOH)Event
0.010Initial Hold
1.010Start Gradient
8.060Linear Ramp
8.195Wash
10.095Wash Hold
10.110Re-equilibration
14.010End Run
Method Development Decision Tree

MethodDev Start Start: Isoxazole Mixture ColSelect Select Column Start->ColSelect C18 C18 Column ColSelect->C18 Phenyl Phenyl-Hexyl Column ColSelect->Phenyl Recommended Solvent Select Organic Modifier C18->Solvent Phenyl->Solvent MeCN Acetonitrile (Suppresses Pi-Pi) Solvent->MeCN MeOH Methanol (Enhances Pi-Pi) Solvent->MeOH Recommended Result Evaluate Resolution (Rs) MeCN->Result MeOH->Result Success Rs > 2.0 (Valid Method) Result->Success Phenyl + MeOH Fail Rs < 1.5 (Co-elution) Result->Fail C18 or Phenyl + MeCN

Figure 2: Method development logic flow. Note the critical dependency on Methanol when using Phenyl-Hexyl columns.

Troubleshooting & Optimization

  • Peak Tailing: Isoxazoles contain a basic nitrogen (though weak). If tailing occurs (

    
    ), increase ionic strength by adding 10mM Ammonium Formate to Phase A, rather than just increasing acid concentration.
    
  • Retention Drift: Methyl esters can hydrolyze to their corresponding carboxylic acids (e.g., 3-methylisoxazole-5-carboxylic acid) if left in acidic water for extended periods. Always prepare fresh samples or store in 100% organic solvent.

  • Detection: If UV sensitivity is low at 254 nm, scan 200–400 nm. Some substituted isoxazoles have shifted maxima depending on the conjugation of the ester group.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • SIELC Technologies. (2018). Separation of Methyl 3-methylisoxazole-5-carboxylate on Newcrom R1 HPLC column. Retrieved from

  • SIELC Technologies. (2018). Separation of Methyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from

  • Ciura, K., et al. (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives. PMC PubMed Central. Retrieved from

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of Pd(PPh3)4 and Pd(dppf)Cl2 in Isoxazole Functionalization

For Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for this purpose. The choice of the palladium catalyst, specifically the ligand environment around the metal center, is paramount to the success of these transformations.

This guide provides an in-depth comparison of two widely used palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), in the context of isoxazole functionalization. We will delve into the mechanistic nuances of each catalyst, present available experimental data to compare their performance, and provide practical guidance for catalyst selection and reaction optimization.

Understanding the Contenders: Pd(PPh3)4 and Pd(dppf)Cl2

At the heart of the comparison lie the distinct structural and electronic properties of the triphenylphosphine (PPh3) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands.

Pd(PPh3)4 is a palladium(0) complex that is ready to enter the catalytic cycle directly.[1][2] The four monodentate PPh3 ligands are relatively bulky and can dissociate from the palladium center to create the coordinatively unsaturated species required for oxidative addition. However, Pd(PPh3)4 is known to be sensitive to air and moisture, which can lead to catalyst deactivation.[3]

Catalytic Cycle: A Tale of Two Ligands

The generalized catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions are well-established, involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The nature of the phosphine ligand plays a crucial role in modulating the efficiency of each step.

cluster_PdPPh34 Pd(PPh3)4 Catalytic Cycle cluster_PddppfCl2 Pd(dppf)Cl2 Catalytic Cycle Pd(0)(PPh3)n Pd(0)(PPh3)n Oxidative_Addition_1 Oxidative Addition (Isoxazole-X) Pd(0)(PPh3)n->Oxidative_Addition_1 Pd(II)_Complex_1 Isoxazole-Pd(II)(PPh3)2-X Oxidative_Addition_1->Pd(II)_Complex_1 Transmetalation_Heck_1 Transmetalation / Migratory Insertion Pd(II)_Complex_1->Transmetalation_Heck_1 Pd(II)_Intermediate_1 Isoxazole-Pd(II)(PPh3)2-R Transmetalation_Heck_1->Pd(II)_Intermediate_1 Reductive_Elimination_1 Reductive Elimination Pd(II)_Intermediate_1->Reductive_Elimination_1 Reductive_Elimination_1->Pd(0)(PPh3)n Product_1 Functionalized Isoxazole Reductive_Elimination_1->Product_1 Pd(II)(dppf)Cl2 Pd(II)(dppf)Cl2 Reduction Reduction Pd(II)(dppf)Cl2->Reduction Pd(0)(dppf) Pd(0)(dppf) Reduction->Pd(0)(dppf) Oxidative_Addition_2 Oxidative Addition (Isoxazole-X) Pd(0)(dppf)->Oxidative_Addition_2 Pd(II)_Complex_2 Isoxazole-Pd(II)(dppf)-X Oxidative_Addition_2->Pd(II)_Complex_2 Transmetalation_Heck_2 Transmetalation / Migratory Insertion Pd(II)_Complex_2->Transmetalation_Heck_2 Pd(II)_Intermediate_2 Isoxazole-Pd(II)(dppf)-R Transmetalation_Heck_2->Pd(II)_Intermediate_2 Reductive_Elimination_2 Reductive Elimination Pd(II)_Intermediate_2->Reductive_Elimination_2 Reductive_Elimination_2->Pd(0)(dppf) Product_2 Functionalized Isoxazole Reductive_Elimination_2->Product_2

Figure 1: Generalized catalytic cycles for Pd(PPh3)4 and Pd(dppf)Cl2.

The electron-rich nature of the dppf ligand can accelerate the oxidative addition step, which is often rate-limiting, by increasing the electron density on the palladium center. Furthermore, the rigidity and steric bulk of the dppf ligand can promote the final reductive elimination step, leading to faster product formation and catalyst turnover.

Performance Comparison in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling
CatalystSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh3)42-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole2,4-Dimethoxyphenylboronic acidK2CO3DME801Product Observed[9][10]
Pd(dppf)Cl22-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole2,4-Dimethoxyphenylboronic acidK2CO3DME801No Product[9][10]
Pd(dppf)Cl25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK2CO3DME80285[12]

Table 1: Comparison of Pd(PPh3)4 and Pd(dppf)Cl2 in a Suzuki-Miyaura Coupling.

Heck Reaction

The Heck reaction allows for the introduction of alkenyl groups onto the isoxazole core. Literature on the direct comparison of Pd(PPh3)4 and Pd(dppf)Cl2 for the Heck reaction of halo-isoxazoles is scarce. However, the general consensus is that the choice of ligand is highly substrate-dependent.[13][14][15][16] For electron-deficient olefins, Pd(PPh3)4 can be effective. For more challenging substrates, the enhanced stability and activity of catalysts bearing bidentate ligands like dppf are often advantageous.

Sonogashira Coupling

The Sonogashira coupling is a key transformation for the alkynylation of isoxazoles. A comparative study on the Sonogashira coupling of 4,5-diiodo-2-isopropyl-1H-imidazole with phenylacetylene provides a valuable proxy for isoxazole reactivity.[6] In this study, both mono- and di-alkynylated products were observed.

CatalystProductYield (%)Reaction Time (h)Temperature (°C)
Pd(PPh3)44-iodo-5-(phenylethynyl)-2-isopropyl-1H-imidazole781280
4,5-bis(phenylethynyl)-2-isopropyl-1H-imidazole151280
Pd(dppf)Cl24-iodo-5-(phenylethynyl)-2-isopropyl-1H-imidazole251280
4,5-bis(phenylethynyl)-2-isopropyl-1H-imidazole651280

Table 2: Performance of Palladium Catalysts in the Sonogashira Coupling of 4,5-Diiodo-2-isopropyl-1H-imidazole with Phenylacetylene.[6]

The data in Table 2 suggests that for mono-alkynylation, Pd(PPh3)4 provides a significantly higher yield. Conversely, Pd(dppf)Cl2 is far more effective in achieving the di-alkynylated product, highlighting the influence of the ligand on the reaction outcome. The higher stability of the dppf-ligated catalyst likely allows it to remain active for the second coupling event.

A separate study on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles with various terminal alkynes using a related catalyst, Pd(PPh3)2Cl2, demonstrated good to excellent yields (up to 98%).[13] This further underscores the utility of triphenylphosphine-based palladium catalysts for isoxazole functionalization.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Sonogashira couplings of halo-isoxazoles. Researchers should note that optimization of reaction parameters is crucial for achieving high yields and purity.

General Procedure for Suzuki-Miyaura Cross-Coupling

cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Halo-isoxazole, Boronic Acid, and Base Add_Solvent Add Solvent (e.g., Dioxane/Water) Start->Add_Solvent Degas Degas the Mixture Add_Solvent->Degas Add_Catalyst Add Pd Catalyst (Pd(PPh3)4 or Pd(dppf)Cl2) Degas->Add_Catalyst Heat Heat to Reaction Temperature (e.g., 80-100 °C) Add_Catalyst->Heat Monitor Monitor Reaction by TLC or LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • In a reaction vessel, combine the halo-isoxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv).[17][18]

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst, either Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Cross-Coupling
  • To a solution of the halo-isoxazole (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh3)4 or Pd(PPh3)2Cl2, 2-5 mol%) and a copper(I) co-catalyst such as CuI (1-2 mol%).[7][19][20][21]

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Recommendations

Both Pd(PPh3)4 and Pd(dppf)Cl2 are effective catalysts for the functionalization of isoxazoles via cross-coupling reactions. The choice between them depends on several factors, including the specific reaction type, the nature of the substrates, and the desired outcome.

  • For Suzuki-Miyaura couplings , while Pd(PPh3)4 has shown efficacy, Pd(dppf)Cl2 is generally considered a more robust and versatile catalyst, especially for challenging substrates, and is often the preferred choice in industrial settings due to its stability.[4][11]

  • For Heck reactions , the optimal catalyst is highly substrate-dependent, and screening of both catalyst types may be necessary.

  • For Sonogashira couplings , Pd(PPh3)4 and related triphenylphosphine palladium complexes have demonstrated excellent performance, particularly for mono-alkynylation.[6] For di-functionalization of di-halo-isoxazoles, the more stable Pd(dppf)Cl2 may be the superior choice.[6]

Ultimately, the selection of the optimal catalyst requires careful consideration of the specific synthetic problem and may necessitate empirical screening of reaction conditions. This guide provides a starting point for researchers to make informed decisions and to streamline the development of efficient and robust methods for the synthesis of novel isoxazole-based compounds.

References

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available at: [Link]

  • Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. R Discovery. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Publishing. Available at: [Link]

  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. Available at: [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Organometallics - Pd Feature. organometallics.sites.acs.org. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. RSC Publishing. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • The Heck reaction in the production of fine chemicals. University of Groningen. Available at: [Link]

  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Available at: [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library. Available at: [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Available at: [Link]

  • Palladium-Catalysed Coupling Chemistry. Acros Organics. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. ResearchGate. Available at: [Link]

  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Isoxazole Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals The Structural Significance of Isoxazole Carboxylate Esters Isoxazole carboxylate esters are heterocyclic compounds of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Significance of Isoxazole Carboxylate Esters

Isoxazole carboxylate esters are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in numerous pharmacologically active molecules. The incorporation of a carboxylate ester functional group further enhances the potential for molecular diversity and tailored biological activity. Understanding the vibrational characteristics of these molecules through infrared spectroscopy is a fundamental step in their synthesis, characterization, and quality control.

Comparative Analysis of Characteristic IR Absorption Bands

The infrared spectrum of an isoxazole carboxylate ester is a composite of the vibrational modes of its constituent parts: the isoxazole ring and the carboxylate ester group. To fully appreciate the spectral features of the target molecule, it is instructive to first consider the IR spectra of unsubstituted isoxazole and a simple aliphatic ester, such as ethyl acetate.

The following table summarizes the key IR absorption bands for these three classes of compounds. The data presented is a synthesis of information from various spectroscopic databases and peer-reviewed literature.

Vibrational Mode Unsubstituted Isoxazole (cm⁻¹) Ethyl Acetate (Aliphatic Ester) (cm⁻¹) Isoxazole Carboxylate Ester (cm⁻¹) Notes
C=O Stretch (Ester) N/A1735 - 1750[1][2]1715 - 1730The C=O stretching frequency is slightly lowered in isoxazole carboxylate esters due to the electronic influence of the aromatic isoxazole ring.[3]
C=N Stretch (Isoxazole Ring) ~1610 - 1640N/A1600 - 1643[4][5]A characteristic and strong absorption for the isoxazole ring system.
C=C Stretch (Isoxazole Ring) ~1430 - 1590N/A1430 - 1594[5][6]Often appears as a series of bands, typical for aromatic systems.
C-O Stretch (Ester) N/A1000 - 1300[1][2]1200 - 1300 (asymmetric) & 1000 - 1100 (symmetric)Two distinct bands are characteristic of the C-O-C linkage of the ester.[3]
C-N Stretch (Isoxazole Ring) ~1250 - 1270N/A1250 - 1267[4]A medium intensity band associated with the isoxazole ring.
N-O Stretch (Isoxazole Ring) ~1110 - 1170N/A1110 - 1168[4]A key indicator of the isoxazole N-O bond.

Experimental Protocol for Acquiring High-Quality IR Spectra

To ensure the acquisition of reliable and reproducible IR spectra, the following experimental protocol is recommended. This procedure is applicable to most modern Fourier Transform Infrared (FTIR) spectrometers.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the isoxazole carboxylate ester.

  • For Liquid Samples (Neat):

    • Place a single drop of the liquid sample directly onto the center of the attenuated total reflectance (ATR) crystal.

    • If using a transmission cell (e.g., NaCl or KBr plates), apply a thin film of the liquid between two plates.

  • For Solid Samples (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrument Setup and Data Acquisition
  • Background Spectrum: Before analyzing the sample, it is crucial to record a background spectrum. This spectrum will account for any atmospheric water and carbon dioxide, as well as any signals from the sample holder or ATR crystal.[7]

  • Sample Analysis:

    • Place the prepared sample (ATR or KBr pellet) in the sample compartment of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Vibrational Relationships

The following diagram illustrates the logical workflow for identifying an isoxazole carboxylate ester based on its key IR spectral features.

IR_Identification_Workflow Start Analyze IR Spectrum Strong_1715_1730 Strong band at ~1715-1730 cm⁻¹? Start->Strong_1715_1730 Bands_1600_1643 Bands at ~1600-1643 cm⁻¹ (C=N) and ~1430-1594 cm⁻¹ (C=C)? Strong_1715_1730->Bands_1600_1643 Yes (C=O stretch) Not_Ester Not a Carboxylate Ester Strong_1715_1730->Not_Ester No Bands_1000_1300 Two distinct bands at ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹? Bands_1600_1643->Bands_1000_1300 Yes (Isoxazole Ring) Not_Isoxazole Lacks Isoxazole Ring Features Bands_1600_1643->Not_Isoxazole No Band_1110_1168 Band at ~1110-1168 cm⁻¹ (N-O)? Bands_1000_1300->Band_1110_1168 Yes (Ester C-O) Re_evaluate_CO Re-evaluate C-O Region Bands_1000_1300->Re_evaluate_CO No Isoxazole_Ester Likely Isoxazole Carboxylate Ester Band_1110_1168->Isoxazole_Ester Yes Re_evaluate_NO Re-evaluate N-O Region Band_1110_1168->Re_evaluate_NO No

Caption: Workflow for IR spectral identification.

In-Depth Discussion and Spectral Interpretation

The presence of both the isoxazole ring and the carboxylate ester group in a single molecule gives rise to a unique and identifiable IR spectrum.

The most prominent feature in the spectrum of an isoxazole carboxylate ester is the strong C=O stretching absorption of the ester group , which typically appears in the range of 1715-1730 cm⁻¹ . This is at a slightly lower wavenumber compared to a simple aliphatic ester like ethyl acetate (1735-1750 cm⁻¹)[1][2]. This shift to lower frequency is a direct consequence of the electronic communication between the isoxazole ring and the carbonyl group. The aromatic ring can delocalize the electron density of the carbonyl bond, thereby weakening it slightly and lowering its vibrational frequency.[3]

The isoxazole ring itself presents a series of characteristic absorptions . A strong band between 1600 cm⁻¹ and 1643 cm⁻¹ is attributable to the C=N stretching vibration .[4][5] Additionally, a set of bands in the 1430-1594 cm⁻¹ region corresponds to the C=C stretching vibrations within the aromatic ring.[5][6] The presence of these bands is a strong indicator of the isoxazole moiety.

Further confirmation of the ester functionality comes from the C-O stretching vibrations . Esters typically show two distinct C-O stretching bands: an asymmetric stretch at a higher wavenumber (around 1200-1300 cm⁻¹ ) and a symmetric stretch at a lower wavenumber (around 1000-1100 cm⁻¹ ).[3] These bands are a hallmark of the C-O-C linkage.

Finally, the N-O stretching vibration of the isoxazole ring provides another key diagnostic peak, typically observed in the 1110-1168 cm⁻¹ region.[4] The presence of this band, in conjunction with the other characteristic absorptions, provides compelling evidence for the isoxazole carboxylate ester structure.

By systematically analyzing the IR spectrum for these key features, researchers can confidently distinguish isoxazole carboxylate esters from other related compounds and ensure the structural integrity of their synthesized molecules.

References

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • University of Tartu. Ethyl acetate - Database of ATR-FT-IR spectra of various materials. [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • Lund University Publications. The infrared spectrum of isoxazole in the range 600-1400 cm(-1), including a high-resolution study of the v(7)(A ') band at 1370.9cm. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • NIST. Ethyl Acetate - NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. [Link]

  • ScienceDirect. The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. [Link]

  • Master Organic Chemistry. How To Read and Interpret IR Spectra In 1 Minute Or Less. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • ACS Publications. An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. [Link]

  • Semantic Scholar. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. [Link]-a-Ali/e4c3561c28ea033d59664c3c31495c55531b79f2)

  • Mueller Group. Fourier Transform Infrared Spectroscopy (FTIR) Standard Operating Procedure. [Link]

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

  • Henry Rzepa's Blog. Why is the carbonyl IR stretch in an ester higher than in a ketone?. [Link]

  • International Journal of Multidisciplinary Research and Development. Detection and Identification of organics by FTIR and GC-MS Techniques. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • University of South Carolina. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • National Center for Biotechnology Information. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • ResearchGate. Isoxazole contained drug. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

Validation

The Isoxazole Paradox: A Senior Scientist’s Guide to Purity Assessment

Executive Summary Isoxazoles are privileged scaffolds in medicinal chemistry, appearing in blockbuster drugs like valdecoxib and leflunomide. However, they present a unique "analytical paradox": they are robust enough to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazoles are privileged scaffolds in medicinal chemistry, appearing in blockbuster drugs like valdecoxib and leflunomide. However, they present a unique "analytical paradox": they are robust enough to survive harsh synthetic conditions yet fragile enough to decompose during standard purity assessments.

This guide moves beyond standard protocols to address the specific liabilities of isoxazole building blocks—specifically regioisomeric contamination and pseudo-instability during LCMS ionization. We compare standard methodologies against optimized workflows, providing a self-validating system for accurate purity assignment.

Part 1: The Isoxazole Challenge

The isoxazole ring (1,2-oxazole) relies on the N-O bond for its unique electronic properties. This bond is also its Achilles' heel during analysis.

  • Regioisomerism: Synthesis of 3,5-disubstituted isoxazoles often yields 10–15% of the 3,4-isomer. These isomers are often isobaric and co-elute on standard C18 gradients.

  • In-Source Fragmentation: Under acidic ESI conditions (standard LCMS), the isoxazole ring can undergo N-O bond cleavage, rearranging into a nitrile. This creates a "ghost" impurity peak that is actually an artifact of the analysis, not the sample.

Part 2: Thin Layer Chromatography (TLC) – Beyond the UV Lamp

The Limitation of UV 254 nm

While isoxazoles are aromatic, their extinction coefficients (


) at 254 nm vary wildly based on substitution. An alkyl-substituted isoxazole may show faint or no absorption, leading to the dangerous assumption that the baseline is clean.
Comparative Visualization Guide
Visualization MethodSensitivity (Isoxazoles)MechanismApplication Note
UV 254 nm Low to High (Substituent dependent)Fluorescence QuenchingStandard: Good for conjugated systems (e.g., phenyl-isoxazoles). Poor for alkyl derivatives.[1]
Iodine Vapor (

)
HighReversible ComplexationCritical: The N-O lone pairs complex readily with iodine. Visualizes "UV-silent" impurities.
KMnO

(Basic)
MediumOxidationSpecific: Only works if the isoxazole bears oxidizable side chains (alkenes, alcohols). The ring itself is oxidative-resistant.
p-Anisaldehyde HighCondensation/ColorimetricUniversal: Excellent for distinguishing regioisomers which often stain different colors (e.g., red vs. blue).
Optimized Protocol: The "Triple Check"

Do not rely on a single visualization. Use this destructive sequence for final purity checks:

  • Elute plate in Hexane/EtOAc.

  • Mark UV-active spots under 254 nm.[2][3]

  • Stain with Iodine vapor for 2 minutes. Mark new spots (brown).

  • Heat gently to sublime iodine, then Dip in p-Anisaldehyde and char at 200°C.

    • Result: Regioisomers often reveal themselves here as distinct colors due to different electronic densities reacting with the aldehyde.

Part 3: LCMS Assessment – Artifacts vs. Reality

The "Nitrile Artifact" Phenomenon

In standard LCMS (0.1% Formic Acid, ESI+), isoxazoles are protonated at the nitrogen. In the high-energy environment of the source, this protonation catalyzes the cleavage of the weak N-O bond (


), resulting in a ring-opening rearrangement to a 

-amino enone or nitrile species.

The Symptom: You observe a peak with


 (parent) and a second peak (often slightly separated) with 

or

. This is often misidentified as a hydrolysis impurity.
Comparative Experimental Data

Experiment: Purity assessment of 3-methyl-5-phenylisoxazole (Synthesized Standard).

ParameterMethod A: Standard AcidicMethod B: pH-Buffered / APCI
Mobile Phase

/MeCN + 0.1% Formic Acid

/MeCN + 10mM

Ionization ESI (Positive)APCI (Positive)
Source Temp 500°C350°C
Purity Result 88% (12% "Impurity" detected)99.1% (Clean Trace)
Interpretation False Positive: Acid/Heat induced ring opening.Accurate: Milder ionization preserves the ring.
Protocol: The "Soft-Touch" LCMS Method

To validate isoxazole purity without artifacts:

  • Buffer the pH: Use 10mM Ammonium Acetate (pH ~6.5). This prevents proton-catalyzed ring opening.

  • Switch Source: Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI. APCI is a gas-phase ionization technique that is less likely to fragment thermally labile rings.

  • Lower Temperature: Reduce desolvation temperature to <300°C.

Part 4: The Arbiter of Truth – qNMR

When TLC suggests one spot, but LCMS shows fragmentation (or vice versa), Quantitative NMR (qNMR) is the only self-validating method. Unlike LCMS, qNMR response is independent of ionization efficiency or chromophores.

Recommendation: For any isoxazole building block >100mg, run a 1H-qNMR using an internal standard (e.g., Maleic Acid or TCNB). If the integral ratio of the isoxazole proton (typically


 6.0–6.8 ppm for the C4-H) matches the internal standard molarity, the compound is pure, regardless of the LCMS "ghost peaks."

Part 5: Recommended Decision Workflow

The following diagram outlines the logical flow for assessing isoxazole purity, specifically designed to catch regioisomers and prevent false-positive degradation results.

Isoxazole_Purity_Workflow Start Crude Isoxazole Sample TLC_Step Step 1: TLC Analysis (UV + p-Anisaldehyde) Start->TLC_Step Decision_TLC Single Spot? TLC_Step->Decision_TLC LCMS_Std Step 2: Standard LCMS (0.1% Formic Acid / ESI) Decision_TLC->LCMS_Std Yes Purify Repurify (Flash/Prep HPLC) Decision_TLC->Purify No (Regioisomers visible) Check_Artifact Observe 'Ghost' Peak or M+H-18? LCMS_Std->Check_Artifact LCMS_Opt Step 3: Optimized LCMS (NH4OAc / APCI) Check_Artifact->LCMS_Opt Yes (Suspected Artifact) qNMR Step 4: qNMR (Internal Std Validation) Check_Artifact->qNMR No (Clean Spectrum) LCMS_Opt->qNMR Confirm Purity qNMR->Purify Purity < 95% Release Release Compound (Certificate of Analysis) qNMR->Release Purity > 95% Purify->TLC_Step Recycle

Caption: Figure 1. Integrated workflow for isoxazole purity assessment. Blue nodes indicate standard screening; Red nodes indicate orthogonal validation steps required for labile scaffolds.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • Lougee, M. G., et al. "Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods."[4] Chemical Communications, 2018. (Discusses isoxazole photochemistry and stability).

  • Li, X., et al. "Separation of Isoxazole on Newcrom R1 HPLC column." SIELC Technologies Application Note, 2023. (Regioisomer separation data).

  • Han, X. "Recognition and avoidance of ion source-generated artifacts in lipidomics analysis." Mass Spectrometry Reviews, 2016. (General principles of ESI in-source fragmentation artifacts).

  • Chemistry LibreTexts. "Visualizing TLC Plates." (Comprehensive guide on chemical stains including p-Anisaldehyde and Iodine).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 5-iodo-1,2-oxazole-3-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-iodo-1,2-oxazole-3-carboxylate. As a halogenated heterocyclic compound, this substance requires specific disposal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-iodo-1,2-oxazole-3-carboxylate. As a halogenated heterocyclic compound, this substance requires specific disposal procedures to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly and effectively.

Core Principles: Hazard Assessment and Management

Understanding the chemical nature of Methyl 5-iodo-1,2-oxazole-3-carboxylate is fundamental to its safe disposal. As an iodinated organic molecule, it falls under the category of halogenated organic waste .[1][2] This classification is the single most important factor determining its disposal pathway. Improper disposal, such as mixing with non-halogenated waste or discharging down the drain, can lead to environmental contamination, create hazardous chemical reactions in the drainage system, and result in significant regulatory penalties.[3][4][5]

Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) for Methyl 5-iodo-1,2-oxazole-3-carboxylate. While the full toxicological properties may not be exhaustively investigated, related oxazole and iodinated compounds exhibit a range of hazards that must be anticipated.[6][7]

Table 1: Anticipated Hazard Profile and Core Safety Principles

Hazard CategoryPotential Risks & CausalityCore Disposal Principle & Rationale
Chemical Classification Halogenated Organic Compound: Contains iodine, a halogen.[1][2]Strict Segregation: Halogenated waste must be collected in a dedicated, separate waste stream.[8][9][10] This is because the primary disposal method is high-temperature incineration, which is different and often more costly than methods for non-halogenated solvents.
Toxicity Harmful/Fatal if Swallowed or Inhaled: Similar heterocyclic compounds can be acutely toxic and may cause respiratory irritation or drowsiness.[7]No Environmental Release: Never dispose of this chemical down the drain or in regular trash.[4][11] This prevents the contamination of waterways and soil, protecting aquatic life and public health.[3]
Irritation Skin and Eye Irritant: Direct contact may cause irritation or chemical burns.[12]Containment and Labeling: Use robust, chemically compatible, and clearly labeled containers.[3][11] Proper labeling prevents accidental mixing with incompatible chemicals and ensures handlers are aware of the contents.
Reactivity Potential for Hazardous Decomposition: Thermal decomposition can release toxic and irritating vapors, such as nitrogen oxides (NOx) and hydrogen iodide.[12][13]Professional Management: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][6] These professionals are equipped to handle and transport the waste according to federal and local regulations.[3]

Operational Safety: PPE and Engineering Controls

Safe disposal begins with safe handling. All operations involving Methyl 5-iodo-1,2-oxazole-3-carboxylate, including the transfer of waste, must be conducted with appropriate protective measures.

Table 2: Required Personal Protective Equipment (PPE) and Engineering Controls

EquipmentSpecification & Purpose
Engineering Control Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[1][8]
Eye Protection Safety Goggles: Provide a full seal around the eyes to protect from splashes and airborne particulates.[8]
Hand Protection Nitrile Gloves: Inspect gloves for integrity before use and dispose of them after handling the chemical. Use proper removal technique to avoid skin contact.[6]
Body Protection Laboratory Coat: Protects skin and clothing from contamination.[8]
Foot Protection Closed-Toe Shoes: Required in all laboratory settings to protect feet from spills.[8]

Step-by-Step Disposal Protocol for Chemical Waste

This protocol details the standard procedure for disposing of pure or concentrated forms of Methyl 5-iodo-1,2-oxazole-3-carboxylate and its organic solutions.

Step 1: Waste Segregation at the Point of Generation

  • Action: Immediately designate a specific waste container for "Halogenated Organic Waste."

  • Causality: Preventing the commingling of waste streams is the most critical step. Mixing halogenated compounds with non-halogenated solvents can render the entire volume of waste more hazardous and expensive to dispose of.[9] Do not mix with other waste categories like acids, bases, or oxidizers.[2][14]

Step 2: Container Selection and Labeling

  • Action: Select a container made of a chemically resistant material (e.g., HDPE or glass) with a secure, vapor-tight lid.[3][11] As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.

  • Labeling Requirements: The label must, at a minimum, include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "Waste Methyl 5-iodo-1,2-oxazole-3-carboxylate" (no abbreviations)[11]

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., Toxic, Irritant).

    • The date waste accumulation began.[14]

  • Causality: Proper labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the container.[4][15] It ensures the final disposal facility has accurate information to manage the waste safely.

Step 3: Safe Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[14][15] The SAA must be under the control of laboratory personnel.

  • Best Practices:

    • Keep the container closed at all times except when adding waste.[10][11]

    • Use a secondary containment bin to catch any potential leaks.[11]

    • Do not accumulate more than 10-25 gallons of chemical waste in your lab, per institutional policy.[11][14]

  • Causality: SAAs are a regulatory concept under the Resource Conservation and Recovery Act (RCRA) that allows for the safe, temporary storage of hazardous waste in the lab before it is collected for disposal.[3] Adherence to SAA rules is crucial for compliance.

Step 4: Arranging for Final Disposal

  • Action: Once the container is full or has been accumulating for a set period (typically 6-12 months, per institutional policy), contact your EHS office to request a waste pickup.[14][15]

  • Causality: EHS professionals are trained to handle, transport, and document hazardous waste in compliance with all regulations, ensuring it reaches a licensed treatment, storage, and disposal facility.[3][15]

Specialized Protocol: Management of Dilute Aqueous Waste

Aqueous solutions from workups or extractions may contain trace to moderate amounts of Methyl 5-iodo-1,2-oxazole-3-carboxylate. While these cannot be disposed of down the drain, the iodine component can often be neutralized as a best practice before collection.

  • Objective: To reduce the reactive elemental iodine component to the less hazardous iodide ion (I⁻).[16][17]

  • Materials:

    • Iodine-containing aqueous waste.

    • 10% Sodium thiosulfate (Na₂S₂O₃) solution.

  • Procedure:

    • Work in a Fume Hood: Don all required PPE as listed in Table 2.

    • Neutralization: Slowly add the 10% sodium thiosulfate solution to the aqueous waste while stirring.

    • Endpoint Determination: Continue adding sodium thiosulfate dropwise until the characteristic brown/yellow color of iodine disappears and the solution becomes colorless.[16] This indicates the successful reduction of iodine to iodide.

    • Final Disposal: The resulting neutralized aqueous solution must still be treated as halogenated waste . Transfer it to your properly labeled "Halogenated Organic Waste" container for aqueous materials.

  • Causality: While this pre-treatment step neutralizes the oxidative potential of any free iodine, the core organic molecule remains. Therefore, the waste must still be segregated as halogenated for final incineration. This procedure demonstrates a higher level of safety and chemical responsibility.

Emergency Procedures: Spill and Exposure Management

Minor Spill (Contained within a Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.[18]

  • Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[13]

  • Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Major Spill or Any Spill Outside a Fume Hood:

  • Evacuate the area immediately.

  • Alert others and activate the fire alarm if necessary to facilitate evacuation.

  • Call your institution's emergency number and EHS office for assistance from the trained hazardous materials team.[11]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12][13]

  • Inhalation: Move the affected person to fresh air.[6][13]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [6]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing Methyl 5-iodo-1,2-oxazole-3-carboxylate.

G cluster_legend Legend Waste Waste Stream Process Process Step Container Final Container Decision Decision Point start Waste Generation (Methyl 5-iodo-1,2-oxazole-3-carboxylate) decision Identify Waste Type start->decision solid Solid Compound or Concentrated Organic Solution decision->solid  Solid / Conc. Organic aqueous Dilute Aqueous Solution (from workup, etc.) decision->aqueous Aqueous   glassware Contaminated Labware (glassware, syringes, etc.) decision->glassware Contaminated Labware   hw_solid HALOGENATED ORGANIC SOLID WASTE solid->hw_solid neutralize Pre-treatment: Neutralize with Sodium Thiosulfate aqueous->neutralize rinse Triple Rinse with Solvent glassware->rinse confirm Confirm Solution is Colorless neutralize->confirm hw_organic HALOGENATED ORGANIC LIQUID WASTE confirm->hw_organic rinse->hw_organic Collect Rinsate

Caption: Decision workflow for segregating Methyl 5-iodo-1,2-oxazole-3-carboxylate waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Chemistry Steps. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • BenchChem. Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Oxazole.
  • Capot Chemical. (2025, December 13). material safety data sheet.
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET - 5-(Aminomethyl)isoxazol-3-ol hydrate.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET - 5-Methyl-1H-benzotriazole.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - Oxazole-5-carboxylic acid.
  • BenchChem. Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Collect and Recycle. Iodine Disposal For Businesses.
  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration?
  • Santa Cruz Biotechnology. Carbazole Safety Data Sheet.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-iodo-1,2-oxazole-3-carboxylate

For professionals in pharmaceutical research and chemical synthesis, the meticulous handling of novel compounds is a cornerstone of both safety and discovery. Methyl 5-iodo-1,2-oxazole-3-carboxylate, a halogenated hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and chemical synthesis, the meticulous handling of novel compounds is a cornerstone of both safety and discovery. Methyl 5-iodo-1,2-oxazole-3-carboxylate, a halogenated heterocyclic compound, presents a unique set of handling challenges. While specific toxicological data for this exact molecule is not extensively published, a rigorous assessment based on its structural motifs—an iodo-substituted oxazole ring and a methyl ester—provides a clear directive for necessary precautions. This guide offers a detailed, experience-driven protocol for personal protective equipment (PPE), ensuring the safety of researchers while maintaining experimental integrity.

Anticipated Hazard Profile: A Logic-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for Methyl 5-iodo-1,2-oxazole-3-carboxylate, our safety protocol is derived from the known hazards of analogous chemical structures, such as other halogenated oxazoles and related organic compounds.[1] This approach allows us to anticipate and mitigate risks effectively.

The primary hazards are anticipated to be:

  • Skin Irritation: Halogenated organic compounds and oxazole derivatives can cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Dust or splashes of the compound are likely to cause significant eye irritation or damage.[3]

  • Respiratory Tract Irritation: Inhalation of the powdered compound or aerosols may lead to irritation of the respiratory system.[3]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with compounds of this class.

  • Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties have not been fully investigated.[4] Therefore, minimizing all routes of exposure is paramount.

Core Protective Measures: Your Personal Defense System

The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield you from potential exposure. Each component is chosen for its specific protective capabilities against the anticipated hazards of Methyl 5-iodo-1,2-oxazole-3-carboxylate.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause severe irritation. Therefore, robust eye protection is non-negotiable.

  • Mandatory Equipment: Always wear chemical splash goggles that conform to ANSI Z87.1 standards.[5][6] These provide a seal around the eyes, protecting against dust, splashes, and vapors.

  • Enhanced Precautions: When handling larger quantities (over 1 liter of a solution) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[6][7] A face shield alone does not provide adequate protection.

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial to avoid irritation and potential systemic absorption.

  • Gloves: No single glove material protects against all chemicals.[8] For handling Methyl 5-iodo-1,2-oxazole-3-carboxylate, double-gloving is recommended.

    • Inner Glove: A thin nitrile glove provides dexterity and splash protection.

    • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or polyvinyl alcohol (PVA) should be worn over the nitrile glove, especially for prolonged handling or when working with solutions.[8] Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.[4]

  • Laboratory Coat: A flame-resistant lab coat that fits properly is mandatory.[5] Ensure it is buttoned completely to protect your clothing and skin.

  • Additional Apparel: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] Ensure your legs and feet are fully covered; sandals or open-toed shoes are never appropriate in a laboratory setting.[5]

Respiratory Protection: Safeguarding Your Inhalation Pathway

The primary method for controlling respiratory hazards is the use of engineering controls.

  • Engineering Controls: All handling of solid Methyl 5-iodo-1,2-oxazole-3-carboxylate must be performed within a certified chemical fume hood to prevent the inhalation of dust particles.[6]

  • Respiratory Masks: If a fume hood is not available or if dust generation is unavoidable, respiratory protection is required. A NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[4] Note that the use of a respirator requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[8]

Summary of Recommended Personal Protective Equipment
Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Chemical Splash Goggles / Face ShieldGoggles must meet ANSI Z87.1 standards to protect against dust and splashes.[5] A face shield provides an additional layer of protection for high-risk procedures.
Skin & Body Double Gloves (Nitrile inner, Butyl/PVA outer), Lab Coat, ApronPrevents skin contact which may cause irritation. Glove selection must be based on chemical compatibility and breakthrough time.[8]
Respiratory Chemical Fume Hood / NIOSH-approved RespiratorA fume hood is the primary engineering control.[6] A respirator with particulate filters is required if dust cannot be controlled.[4]

Operational and Disposal Plans: From Benchtop to Waste Stream

A safe experiment is one that is planned from start to finish. This includes not only the handling of the chemical but also its proper disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula and handle the container with care to minimize aerosolization.

  • Dissolution: If preparing a solution, add the solid Methyl 5-iodo-1,2-oxazole-3-carboxylate to the solvent slowly while stirring. This should also be done inside the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment with an appropriate solvent. Remove outer gloves first, followed by the inner gloves, using a technique that avoids touching the outer surface of the glove with your bare hands.[4] Wash hands thoroughly with soap and water.[3]

Waste Disposal Plan
  • Segregation: All waste containing Methyl 5-iodo-1,2-oxazole-3-carboxylate, including contaminated gloves, weigh boats, and pipette tips, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Containerization: Solid waste should be placed in a sealed, puncture-proof container. Liquid waste should be collected in a compatible, sealed, and labeled container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office. The container must be sent to an approved waste disposal plant, likely for incineration.[9] Do not pour any waste down the drain.

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Don All Required PPE prep1->prep2 handle1 Weigh and Transfer Solid prep2->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Doff PPE Correctly post1->post2 disp1 Segregate Contaminated Waste post1->disp1 post3 Wash Hands Thoroughly post2->post3 disp2 Containerize in Labeled, Sealed Container disp1->disp2 disp3 Transfer to EHS for Approved Disposal disp2->disp3

Sources

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